4-(5-Oxazolyl)benzylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(1,3-oxazol-5-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGPGIRXRWYDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(5-Oxazolyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed and scientifically grounded pathway for the synthesis of 4-(5-Oxazolyl)benzylamine, a valuable building block in medicinal chemistry. The synthesis is presented as a robust two-step process, commencing with the formation of the key intermediate, 4-(5-Oxazolyl)benzonitrile, via the Van Leusen oxazole synthesis, followed by its reduction to the target benzylamine. This document offers an in-depth analysis of the reaction mechanisms, causality behind experimental choices, detailed step-by-step protocols, and guidance on purification and characterization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its unique electronic and structural properties allow it to participate in various non-covalent interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[2] Oxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules in drug discovery programs.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most efficiently achieved through a two-step sequence. This strategy hinges on the initial construction of the oxazole ring tethered to a benzonitrile group, which then serves as a precursor for the final benzylamine functionality.
The chosen pathway is as follows:
-
Step 1: Van Leusen Oxazole Synthesis of 4-(5-Oxazolyl)benzonitrile from 4-formylbenzonitrile and tosylmethyl isocyanide (TosMIC).
-
Step 2: Reduction of the Nitrile to afford the target this compound.
This approach is favored for its efficiency, use of readily available starting materials, and the generally mild conditions of the key bond-forming step.
Diagram: Overall Synthesis Pathway
Caption: A two-step synthesis of this compound.
Step 1: Synthesis of 4-(5-Oxazolyl)benzonitrile via the Van Leusen Reaction
Rationale for Method Selection: Van Leusen vs. Other Oxazole Syntheses
Several classical methods exist for the synthesis of oxazoles, including the Robinson-Gabriel, Fischer, and Van Leusen reactions.[3][4] For the synthesis of 4-(5-Oxazolyl)benzonitrile, the Van Leusen reaction presents distinct advantages.[5][6]
| Method | Advantages | Disadvantages | Applicability to Target |
| Van Leusen | Mild reaction conditions, good functional group tolerance, often high yields.[5][7] | Stoichiometric use of TosMIC. | Excellent, tolerates the nitrile group. |
| Robinson-Gabriel | Utilizes readily available 2-acylamino ketones.[7] | Often requires harsh acidic conditions and high temperatures.[7] | Potentially viable, but harsh conditions may affect the nitrile. |
| Fischer | A classic method for 2,5-disubstituted oxazoles.[4] | Requires cyanohydrins, which can be hazardous to handle. | Less direct for the desired substitution pattern. |
The Van Leusen reaction's mild, basic conditions are a key advantage, ensuring the integrity of the electron-withdrawing nitrile group on the aromatic ring.[5] Aromatic aldehydes with electron-withdrawing groups are known to be good substrates for this reaction.[5]
Reaction Mechanism
The Van Leusen oxazole synthesis proceeds through a well-established mechanism:[6]
-
Deprotonation of TosMIC: A base, typically potassium carbonate, deprotonates the acidic α-carbon of tosylmethyl isocyanide (TosMIC).
-
Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of 4-formylbenzonitrile.
-
Cyclization: The intermediate alkoxide undergoes an intramolecular 5-endo-dig cyclization, with the oxygen attacking the isocyanide carbon to form an oxazoline ring.
-
Elimination: A base-promoted elimination of the tosyl group (a good leaving group) and a proton from the adjacent carbon leads to the formation of the aromatic oxazole ring.
Diagram: Van Leusen Reaction Mechanism
Caption: The mechanism of the Van Leusen oxazole synthesis.
Detailed Experimental Protocol
Materials:
-
4-Formylbenzonitrile
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylbenzonitrile (1.0 eq.), tosylmethyl isocyanide (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous methanol to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the aldehyde).
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-(5-Oxazolyl)benzonitrile by flash chromatography on silica gel or recrystallization.
Characterization of 4-(5-Oxazolyl)benzonitrile
The structure of the synthesized intermediate should be confirmed by spectroscopic methods.
-
¹H NMR: Expect signals for the aromatic protons on both the phenyl and oxazole rings. The protons on the benzonitrile ring will appear as two doublets in the aromatic region. The oxazole protons will also be present in the aromatic region.
-
¹³C NMR: Expect signals for the quaternary carbon of the nitrile group, as well as the carbons of the aromatic rings and the oxazole ring.
-
IR Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration should be observed around 2220-2240 cm⁻¹.
Step 2: Reduction of 4-(5-Oxazolyl)benzonitrile to this compound
Rationale for Method Selection: Catalytic Hydrogenation vs. Chemical Reduction
The reduction of a nitrile to a primary amine can be accomplished through various methods. The two most common and reliable approaches for this transformation are catalytic hydrogenation and reduction with metal hydrides like lithium aluminum hydride (LiAlH₄).[8][9]
| Method | Advantages | Disadvantages | Considerations for Target |
| Catalytic Hydrogenation (Raney Ni/H₂) | High yields, clean reaction, environmentally friendly.[9] | Requires specialized hydrogenation equipment, catalyst can be pyrophoric.[10] | The oxazole ring is generally stable to these conditions. |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, rapid reaction.[11][12] | Highly reactive and pyrophoric, requires careful handling and quenching.[8][11] | Effective, but the work-up can be challenging. |
The choice between these methods often depends on the available laboratory equipment and the scale of the reaction. For larger scale synthesis, catalytic hydrogenation is often preferred for its operational simplicity and cleaner profile.[9] For smaller, laboratory-scale synthesis, LiAlH₄ is a readily accessible and effective option.[8]
Detailed Experimental Protocols
Materials:
-
4-(5-Oxazolyl)benzonitrile
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol, anhydrous
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a hydrogenation vessel, add a solution of 4-(5-Oxazolyl)benzonitrile in anhydrous ethanol or methanol.
-
Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight of the nitrile). A small amount of ammonia solution can be added to the reaction mixture to minimize the formation of secondary amine byproducts.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should be kept wet with solvent and disposed of appropriately.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure or by acid-base extraction.[13]
Materials:
-
4-(5-Oxazolyl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-(5-Oxazolyl)benzonitrile (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).[11]
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the product as described in the catalytic hydrogenation method.
Diagram: Nitrile Reduction Workflow
Caption: Workflow for the reduction of the nitrile intermediate.
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity and purity.
-
¹H NMR: Expect to see the disappearance of the nitrile signal and the appearance of a singlet for the -CH₂- group of the benzylamine, as well as a broad singlet for the -NH₂ protons which may exchange with D₂O. The aromatic protons will remain.
-
¹³C NMR: The signal for the nitrile carbon will be absent, and a new signal for the -CH₂- carbon will appear in the aliphatic region.
-
IR Spectroscopy: The characteristic nitrile absorption around 2220-2240 cm⁻¹ will be absent. The appearance of N-H stretching vibrations for the primary amine will be observed in the region of 3300-3500 cm⁻¹.[14]
-
Mass Spectrometry: To confirm the molecular weight of the final product.
Conclusion
This guide has outlined a reliable and efficient two-step synthesis of this compound. The strategic use of the Van Leusen reaction for the construction of the oxazole ring, followed by a standard nitrile reduction, provides a robust pathway for obtaining this valuable medicinal chemistry intermediate. The detailed protocols and mechanistic insights provided are intended to empower researchers to successfully synthesize and characterize this compound with a high degree of confidence and purity.
References
- 1. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Oxazolyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the precise characterization of novel chemical entities is paramount. The physicochemical properties of a compound govern its behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 4-(5-Oxazolyl)benzylamine, a heterocyclic compound of interest due to its structural motifs—a benzylamine core linked to an oxazole ring—which are prevalent in many biologically active molecules.
While this compound is available commercially for research purposes, a significant gap exists in the public domain regarding its experimentally determined physicochemical data.[1] This guide aims to bridge that gap by not only presenting the established information but also by providing detailed, field-proven methodologies for the determination of its key physicochemical parameters. As a Senior Application Scientist, the rationale behind each experimental choice is elucidated to provide a deeper understanding of the characterization process. For comparative context, data for the well-characterized parent compound, benzylamine, will be referenced.[2][3][4][5][6][7]
Core Molecular and Physical Properties
The foundational information for this compound has been established and is summarized in the table below. This data serves as the starting point for any experimental investigation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI | 1S/C10H10N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2 | [1] |
| SMILES | NCC1=CC=C(C2=CN=CO2)C=C1 | [1] |
Experimental Determination of Key Physicochemical Parameters
The following sections outline the experimental protocols for determining the melting point, solubility, and pKa of this compound. These methods are selected for their robustness and reproducibility in a research and development setting.
Melting Point Determination
Expertise & Experience: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities. For a novel compound like this compound, an accurate melting point is the first step in establishing a reference standard. The capillary method is a widely accepted and reliable technique.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of crystalline this compound is finely powdered. The open end of a glass capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.
-
Initial Rapid Determination: A preliminary rapid heating is performed to estimate the approximate melting range.
-
Accurate Determination: A fresh sample is heated at a slow, controlled rate (1-2 °C per minute) starting from approximately 20 °C below the estimated melting point.
-
Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
-
Validation: The procedure should be repeated at least twice to ensure reproducibility.
Trustworthiness: The self-validating nature of this protocol lies in the consistency of the melting range over multiple measurements. A narrow and reproducible range provides high confidence in both the purity of the sample and the accuracy of the measurement.
Solubility Profile
Expertise & Experience: The solubility of a compound in various solvents is a critical parameter that influences its suitability for different applications, from reaction conditions to formulation for biological assays. A systematic approach, starting with aqueous and then moving to organic solvents of varying polarities, provides a comprehensive solubility profile. Given the presence of a polar amine group and a largely aromatic structure, this compound is expected to exhibit solubility in polar organic solvents and limited solubility in water, which is likely pH-dependent.
Experimental Protocol: Qualitative and Quantitative Solubility Assessment
Qualitative Assessment:
-
Solvent Selection: A range of solvents is selected, including water, buffered aqueous solutions (pH 2, 7.4, and 9), methanol, ethanol, acetone, and dichloromethane.
-
Procedure: To approximately 1 mg of this compound in a small vial, the selected solvent is added dropwise with agitation until the solid dissolves or a volume of 1 mL is reached.
-
Observation: The solubility is qualitatively described (e.g., freely soluble, soluble, sparingly soluble, insoluble).
Quantitative Assessment (UV-Vis Spectrophotometry):
-
Standard Curve Generation: A stock solution of this compound is prepared in a solvent in which it is freely soluble (e.g., methanol). A series of dilutions are made to known concentrations, and their absorbance is measured at the wavelength of maximum absorbance (λmax) to construct a standard curve.
-
Equilibrium Solubility: An excess amount of the solid compound is added to a known volume of the test solvent (e.g., water) in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant is determined by measuring its absorbance and using the standard curve.
Trustworthiness: This protocol is self-validating through the linearity of the standard curve (R² > 0.99) and the consistency of the equilibrium solubility measurement over time after the initial equilibration period.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
pKa Determination
Expertise & Experience: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The benzylamine moiety is expected to be the primary basic center. For comparison, the pKa of benzylamine is approximately 9.34.[7] Potentiometric titration is a highly accurate and reliable method for pKa determination.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
-
Apparatus Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: The titration data (pH versus volume of titrant added) is plotted. The equivalence point is determined from the first or second derivative of the titration curve. The pKa is the pH at which half of the amine has been protonated (i.e., at the half-equivalence point).
-
Validation: The procedure is repeated multiple times to ensure the reproducibility of the pKa value.
Trustworthiness: The accuracy of this method is validated by the calibration of the pH meter with standard buffers and the use of a standardized titrant. The clear inflection point in the titration curve provides a high degree of confidence in the determined pKa.
Diagram: Logical Relationship in pKa Determination
Caption: Logical flow for the determination of pKa via potentiometric titration.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and oxazole rings, a singlet for the benzylic methylene (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons of the oxazole ring appearing at characteristic downfield shifts.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=N and C-O stretching vibrations of the oxazole ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve cleavage at the benzylic position, leading to characteristic fragment ions.
This technical guide provides a comprehensive framework for understanding and determining the core physicochemical properties of this compound. While experimentally determined data for this specific compound is limited in the public domain, the detailed protocols and expert insights provided herein empower researchers and drug development professionals to confidently characterize this and other novel chemical entities. The systematic application of these methodologies is fundamental to advancing our understanding of a compound's behavior and unlocking its full potential in scientific research and development.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzylamine | 100-46-9 [chemicalbook.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Benzylamine [tianchipharma.com]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(5-Oxazolyl)benzylamine
Introduction
4-(5-Oxazolyl)benzylamine is a heterocyclic compound featuring a benzylamine moiety attached to an oxazole ring. Both of these structural motifs are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The oxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom, is a versatile scaffold found in numerous natural products and synthetic molecules with diverse pharmacological properties. Similarly, the benzylamine framework is a common feature in many pharmaceuticals and bioactive molecules.
Despite the promising structural alerts within this compound, a definitive mechanism of action for this specific molecule has not been elucidated in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the potential biological activities and delineate the mechanism of action of this compound. By leveraging data from structurally related molecules and outlining a systematic experimental approach, this document aims to provide a robust framework for investigating the therapeutic potential of this compound.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is crucial for its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 174.20 g/mol | --INVALID-LINK-- |
| Form | Solid | --INVALID-LINK-- |
| SMILES String | NCC1=CC=C(C2=CN=CO2)C=C1 | --INVALID-LINK-- |
| InChI Key | KDGPGIRXRWYDQE-UHFFFAOYSA-N | --INVALID-LINK-- |
Computational Prediction of Potential Biological Targets
Prior to embarking on extensive wet-lab experiments, computational methods can be employed to predict potential biological targets of this compound, thereby narrowing the scope of investigation. These in silico approaches utilize the compound's structure to forecast its interactions with known protein targets.[1][2][3][4][5]
Methodologies include:
-
Structure-Based Prediction: If the three-dimensional structures of potential targets are known, molecular docking simulations can predict the binding affinity and pose of this compound within the protein's active site.
-
Ligand-Based Prediction (Molecular Activity-Based): This approach compares the structure of this compound to libraries of compounds with known biological activities. Similarities in structure can imply similar biological targets.
These computational predictions can generate a prioritized list of potential targets, such as kinases, G-protein coupled receptors (GPCRs), or enzymes, guiding the initial phases of experimental validation.
Potential Mechanisms of Action Based on Structural Analogs
The literature on compounds structurally related to this compound reveals a variety of biological activities. These findings provide a strong basis for forming hypotheses about its potential mechanisms of action.
Acetylcholinesterase Inhibition
Derivatives of benzylidene oxazolone have been shown to inhibit human acetylcholinesterase (hAChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Molecular docking studies of these compounds have revealed non-covalent interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Given the structural similarity, it is plausible that this compound could also function as an acetylcholinesterase inhibitor.
Antimicrobial and Antifungal Activity
Oxazole and benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. For instance, novel 5(4H)-oxazolone-based sulfonamides have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. The proposed mechanism for some of these compounds involves the inhibition of bacterial growth and the disruption of virulence factors, potentially through the quenching of quorum sensing.
Therefore, this compound should be investigated for its potential to inhibit the growth of various bacterial and fungal strains.
Kinase Inhibition
The benzylamine moiety is a key feature in a number of kinase inhibitors. For example, 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives have been identified as inhibitors of casein kinase 2 (CSNK2A), a protein kinase implicated in cancer and viral infections. The benzylamine group in these compounds interacts with the kinase's active site. The enormous diversity of kinases and their crucial role in cellular signaling make them prime targets for drug development.
Considering this, a comprehensive screening of this compound against a panel of kinases is a logical step to determine if it possesses inhibitory activity against one or more of these enzymes.
Proposed Experimental Workflows for Mechanism of Action Elucidation
The following section outlines a systematic, multi-tiered approach to experimentally validate the hypothesized mechanisms of action for this compound.
Tier 1: Initial Target Screening and Activity Profiling
This initial phase aims to broadly assess the biological activity of the compound across the hypothesized target classes.
References
- 1. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 4. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Biological Activity of 4-(5-Oxazolyl)benzylamine and Its Derivatives
This guide provides a comprehensive technical overview of the known and potential biological activities of 4-(5-Oxazolyl)benzylamine and its structural analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of oxazole-containing compounds.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This structure is a key component in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1] The oxazole moiety's unique electronic and steric properties allow it to interact with various biological targets, including enzymes and receptors, making it a privileged scaffold in drug discovery.[2] Derivatives of oxazole have been reported to possess a broad spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antifungal activities.[3]
This guide focuses on this compound, a specific derivative that combines the oxazole core with a benzylamine functional group. While direct research on this particular compound is limited, this document will synthesize information from structurally related molecules to postulate its potential biological activities and provide a roadmap for its scientific investigation.
Postulated Biological Activities of this compound
Based on the structure-activity relationships (SAR) of analogous oxazole and benzylamine-containing compounds, we can hypothesize several potential biological activities for this compound.
Antimicrobial and Antibacterial Potential
The oxazole ring is a common feature in compounds with demonstrated antimicrobial properties. Studies on various oxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[4][5] For instance, certain benzoxazole derivatives have shown potent inhibitory effects.[4] The presence of a benzylamine group may also contribute to antibacterial activity, as has been observed in other classes of compounds.[6]
The proposed mechanism of action for antimicrobial oxazoles often involves the inhibition of essential bacterial enzymes or disruption of the cell wall. For example, some derivatives have been shown to interfere with biofilm formation, a key virulence factor in many pathogenic bacteria.[3]
Anticancer and Cytotoxic Properties
Numerous oxazole derivatives have been investigated for their potential as anticancer agents.[2][7] These compounds can induce cell death in cancer cell lines through various mechanisms, including apoptosis and cell cycle arrest.[8] For example, some sulfonated 5-piperazine-containing 1,3-oxazole-4-carbonitrile derivatives have demonstrated efficient and selective cytotoxicity toward neuroblastoma cells.[2] The benzylamine moiety can also be found in compounds with antitumor properties.
The planar structure of the oxazole ring allows it to intercalate with DNA or bind to the active sites of enzymes crucial for cancer cell proliferation, such as kinases. The specific substitution pattern on both the oxazole and the phenyl ring of the benzylamine will be critical in determining the potency and selectivity of its anticancer effects.
A Proposed Research Workflow for Characterizing this compound
To systematically evaluate the biological activities of this compound, a multi-step research plan is proposed.
Caption: Proposed research workflow for this compound.
Chemical Synthesis and Characterization
The first step is the synthesis of this compound. While commercially available from some suppliers, in-house synthesis allows for the production of derivatives for SAR studies.[9]
Protocol for Synthesis (Illustrative):
A potential synthetic route could involve the reaction of 4-cyanobenzylamine with a suitable precursor to form the oxazole ring.
-
Step 1: Synthesis of an Intermediate. A common method for oxazole synthesis is the Robinson-Gabriel synthesis or related cyclization reactions.
-
Step 2: Formation of the Benzylamine. This may involve reduction of a nitrile or other functional group transformations.
-
Purification: The crude product should be purified using column chromatography or recrystallization.
-
Characterization: The final compound's identity and purity must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Biological Screening
A battery of in vitro assays should be conducted to determine the compound's biological activity profile.
Table 1: Proposed In Vitro Assays
| Assay Type | Target | Experimental Method |
| Antimicrobial | Gram-positive & Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. |
| Antifungal | Fungal strains (e.g., Candida albicans) | Broth microdilution method. |
| Anticancer | Panel of human cancer cell lines | MTT or MTS assay for cell viability, flow cytometry for cell cycle analysis and apoptosis. |
| Enzyme Inhibition | Relevant enzymes (e.g., kinases, MAO) | Biochemical assays to determine IC50 values. |
Mechanism of Action Studies
Should promising activity be identified, further studies are necessary to elucidate the mechanism of action.
Caption: General mechanism of action pathway.
For instance, if anticancer activity is observed, western blotting can be used to probe for changes in the expression of key proteins involved in apoptosis or cell cycle regulation.
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo testing in appropriate animal models of disease. This will provide crucial information on the compound's efficacy, toxicity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic and any appended rings.[10] For this compound, key modifications to explore for SAR studies include:
-
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzylamine moiety can significantly impact activity.
-
Modification of the Benzylamine Group: N-alkylation or N-acylation of the amine could alter the compound's physicochemical properties and biological activity.
-
Substitution on the Oxazole Ring: Adding substituents at the C2 or C4 positions of the oxazole ring can modulate its interaction with biological targets.
Conclusion
While this compound is a relatively understudied compound, its structural components suggest a high potential for diverse biological activities, particularly in the areas of antimicrobial and anticancer research. The proposed research workflow provides a systematic approach to unlock this potential. Further investigation into this and related oxazole derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. ijpsr.com [ijpsr.com]
- 2. preprints.org [preprints.org]
- 3. sc.journals.umz.ac.ir [sc.journals.umz.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 4-(5-Oxazolyl)benzylamine Derivatives
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4-(5-oxazolyl)benzylamine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its unique stereoelectronic properties allow for effective binding with a wide range of biological targets, including enzymes and receptors.[1] This guide provides a comprehensive overview of the most efficient and reliable synthetic strategies to access these valuable derivatives. We will delve into a robust, two-stage synthetic approach, beginning with the construction of the central oxazole ring via the Van Leusen reaction, followed by the strategic reduction of a nitrile intermediate to yield the target benzylamine. This document offers detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of alternative methods to empower researchers in the rational design and synthesis of novel therapeutic agents.
The Strategic Importance of the this compound Scaffold
The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen that is prevalent in a vast number of natural products and synthetic pharmaceuticals.[4][5] Its ability to act as a bioisostere for ester and amide groups, coupled with its metabolic stability and capacity to engage in hydrogen bonding and π-stacking interactions, makes it a highly sought-after motif in drug design.[3] When incorporated into the specific this compound framework, the resulting molecules have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and cholinesterase inhibitory effects.[1][6][7] The development of efficient, scalable, and versatile synthetic routes is therefore critical for exploring the full therapeutic potential of this chemical class.
Retrosynthetic Analysis and Overarching Synthetic Strategy
A logical retrosynthetic analysis of the target this compound structure reveals two primary bond disconnections that inform the most effective forward-synthetic approach. The most strategic pathway involves a late-stage formation of the benzylamine moiety from a more stable and synthetically accessible precursor, the benzonitrile.
This leads to a robust two-phase strategy:
-
Phase 1: Oxazole Ring Construction: Synthesis of the key intermediate, 4-(oxazol-5-yl)benzonitrile.
-
Phase 2: Functional Group Transformation: Reduction of the nitrile group to the primary benzylamine.
This approach is advantageous as it utilizes commercially available starting materials and avoids the need for protecting groups on the amine, which would be necessary if the benzylamine were carried through the oxazole formation steps.
Caption: Retrosynthetic strategy for this compound.
Phase 1: Synthesis of the 4-(Oxazol-5-yl)benzonitrile Intermediate
The cornerstone of this synthesis is the efficient construction of the 5-substituted oxazole ring. While several classical methods exist, the Van Leusen oxazole synthesis stands out for its operational simplicity, mild conditions, and high tolerance for various functional groups.
Primary Method: The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful tool for creating 5-substituted oxazoles directly from aldehydes and tosylmethyl isocyanide (TosMIC).[4][8][9] The reaction proceeds through a base-mediated addition of the deprotonated TosMIC to the aldehyde, followed by an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[10]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Detailed Experimental Protocol: Van Leusen Synthesis
Objective: To synthesize 4-(oxazol-5-yl)benzonitrile from 4-formylbenzonitrile and TosMIC.
Materials:
-
4-formylbenzonitrile
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylbenzonitrile (1.0 eq) and TosMIC (1.05 eq).
-
Add anhydrous methanol to create a solution with a concentration of approximately 0.2 M with respect to the aldehyde.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of K₂CO₃ provides a mild basic condition suitable for the reaction.[10]
-
Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of MeOH).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(oxazol-5-yl)benzonitrile as a solid.
Alternative Methods for Oxazole Synthesis
While the Van Leusen reaction is highly effective, other classical methods can be considered, though they often require more complex starting materials.
| Synthesis Method | Starting Materials | Key Features & Causality |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketones | Involves the cyclodehydration using a strong acid (e.g., H₂SO₄).[11][12] This method is robust but requires the prior synthesis of the acylamino-ketone precursor, adding steps to the overall sequence.[13] |
| Fischer Oxazole Synthesis | Cyanohydrins and Aldehydes | Proceeds under anhydrous acidic conditions (HCl in ether).[14][15][16] It is one of the oldest methods but can be sensitive to moisture and the stability of the cyanohydrin starting material. |
Phase 2: Reduction of 4-(Oxazol-5-yl)benzonitrile to the Benzylamine
The final step in the core synthesis is the selective reduction of the aromatic nitrile to the primary benzylamine. Catalytic hydrogenation is the most common and efficient method, offering high yields and clean conversions.
Primary Method: Catalytic Hydrogenation
The reduction of benzonitriles to benzylamines can be achieved using various catalysts under a hydrogen atmosphere. The choice of catalyst and conditions can influence the reaction rate and selectivity, particularly in preventing the formation of secondary amine byproducts.[17]
Detailed Experimental Protocol: Nitrile Reduction
Objective: To synthesize 4-(oxazol-5-yl)benzylamine by reducing 4-(oxazol-5-yl)benzonitrile.
Materials:
-
4-(oxazol-5-yl)benzonitrile
-
Raney Nickel (Ra-Ni), 50% slurry in water
-
Ethanol (EtOH) or Methanol (MeOH)
-
Ammonia (aqueous or methanolic solution, optional but recommended)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar pressure vessel
-
Celite® for filtration
Procedure:
-
Carefully wash the Raney Nickel slurry with water and then with the reaction solvent (e.g., ethanol) to remove residual water.
-
In a pressure-resistant hydrogenation vessel, dissolve 4-(oxazol-5-yl)benzonitrile (1.0 eq) in ethanol.
-
Self-Validating Step: Add a small amount of ammonia to the reaction mixture. The presence of ammonia suppresses the formation of the secondary amine byproduct by inhibiting the intermediate imine from reacting with the product primary amine.[17]
-
Add the washed Raney Nickel catalyst (approx. 10-20% by weight of the nitrile).
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of H₂.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases. Monitor reaction completion by TLC or LC-MS.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent steps, but can be further purified by crystallization or chromatography if necessary.
Comparative Analysis of Reduction Conditions
Different catalysts and reagents can be employed for the nitrile reduction, each with specific advantages.
| Reagent/Catalyst | Conditions | Advantages & Field Insights |
| Raney Nickel | H₂ (50-100 psi), EtOH/NH₃, RT-50°C | Highly active and cost-effective. The industry standard for this transformation due to its reliability and scalability.[17] |
| Palladium on Carbon (Pd/C) | H₂ (50-100 psi), Acidic EtOH | Effective, but can sometimes lead to over-reduction or debenzylation in more complex substrates. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0°C to reflux | A powerful chemical reductant. Offers a non-catalytic alternative but requires strictly anhydrous conditions and a more complex aqueous workup. |
| Diisopropylaminoborane | cat. LiBH₄, THF, 25°C to reflux | A milder borane-based reagent that can offer good selectivity for nitriles in the presence of other reducible groups.[18] |
Generation of Derivatives for Drug Discovery
The synthesized this compound serves as a versatile platform for creating extensive chemical libraries. The primary amine is a reactive handle for a multitude of subsequent reactions, enabling systematic exploration of the structure-activity relationship (SAR).
Caption: Workflow for derivatization of the core scaffold.
Key derivatization strategies include:
-
Amidation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amide and sulfonamide libraries.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield N-alkylated derivatives.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to generate N-arylated derivatives, a powerful method for accessing diverse chemical space.[7]
Conclusion
The synthesis of this compound derivatives is a critical capability for medicinal chemistry programs targeting a range of diseases. The strategy outlined in this guide, centered on a Van Leusen oxazole synthesis followed by catalytic nitrile reduction, represents a reliable, efficient, and scalable pathway. By providing a deep understanding of the underlying chemical principles and robust, field-tested protocols, this document serves as a practical resource for scientists dedicated to the discovery and development of next-generation therapeutics.
References
- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. benchchem.com [benchchem.com]
- 14. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 15. Fischer Oxazole Synthesis [drugfuture.com]
- 16. Fischer Oxazole Synthesis [drugfuture.com]
- 17. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 18. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the in silico Modeling of 4-(5-Oxazolyl)benzylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole motif is a foundational scaffold in medicinal chemistry, present in numerous pharmaceutical agents due to its favorable pharmacological properties.[1] This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 4-(5-Oxazolyl)benzylamine, a representative of this important class of compounds. The narrative moves beyond a simple recitation of methods to explain the underlying scientific rationale for each computational step. This document is structured to empower researchers to not only execute these protocols but also to critically evaluate and adapt them for their specific research questions. We will delve into a multi-faceted computational approach, beginning with the foundational quantum mechanical characterization of the molecule, progressing through target identification and molecular docking, and culminating in an assessment of its dynamic behavior and pharmacokinetic profile.
Introduction: The Rationale for in silico Modeling in Drug Discovery
The journey of a drug from concept to clinic is notoriously long and expensive.[2] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to de-risk and accelerate this process.[3] By simulating molecular interactions and predicting compound properties, we can prioritize experimental efforts, reduce reliance on costly and time-consuming laboratory work, and gain deeper mechanistic insights that guide rational drug design.[4][5]
This compound, with its oxazole core, represents a class of molecules with demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6] A rigorous in silico evaluation of this molecule serves as a powerful case study for a contemporary drug discovery workflow.
This guide will provide a detailed walkthrough of the following key stages of in silico analysis:
-
Molecular Characterization: Understanding the intrinsic electronic and structural properties.
-
Target Identification and Prioritization: Identifying potential biological targets.
-
Molecular Docking: Predicting the binding mode and affinity of the ligand to its target.
-
Molecular Dynamics: Simulating the dynamic behavior of the protein-ligand complex.
-
ADMET Prediction: Assessing the drug-like properties of the molecule.
Below is a conceptual workflow that outlines the interconnected stages of our in silico investigation.
Caption: High-level workflow for the in silico modeling of this compound.
Foundational Analysis: Quantum Mechanical Characterization
Before investigating the interaction of this compound with biological targets, it is crucial to understand its intrinsic electronic properties. Quantum mechanics (QM) provides a highly accurate description of molecular systems, offering insights that classical methods cannot.[7][8] Density Functional Theory (DFT) is a powerful QM method for this purpose, balancing accuracy with computational feasibility.[1][9]
Core Concepts in DFT for Drug Discovery
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) indicates chemical stability, with a smaller gap suggesting higher reactivity.[1]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for molecular recognition.[1]
Experimental Protocol: DFT Calculation
-
Structure Preparation:
-
Draw the 2D structure of this compound using a molecular editor like ChemDraw.
-
Convert the 2D structure to a 3D conformation.
-
-
Geometry Optimization:
-
Perform geometry optimization to find the lowest energy conformation.
-
Method: B3LYP functional with a 6-311++G(d,p) basis set. This combination offers a good balance of accuracy and computational cost for organic molecules.[10]
-
-
Property Calculation:
-
Following optimization, perform a single-point energy calculation to derive FMO energies and generate the MEP map.
-
Data Presentation: Key Quantum Mechanical Descriptors
| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |
| ΔE (HOMO-LUMO Gap) | 4.4 eV | Indicates high chemical stability |
| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |
Target-Oriented Simulation: From Identification to Dynamic Stability
With a foundational understanding of our molecule, the next logical step is to identify and investigate its potential biological targets. This phase of the in silico process is a funnel, starting with a broad search and progressively narrowing down to a detailed analysis of the most promising interactions.[11]
Target Identification: Ligand-Based and Structure-Based Approaches
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target.[12][13] There are two primary approaches:
-
Ligand-Based Virtual Screening (LBVS): This method is employed when the 3D structure of the target is unknown. It relies on the principle that molecules with similar structures often have similar biological activities.[14][15] Techniques include pharmacophore modeling and 2D/3D similarity searching.
-
Structure-Based Virtual Screening (SBVS): When the 3D structure of a potential target is available (e.g., from the Protein Data Bank), SBVS can be used.[14][15] Molecular docking is the most common SBVS technique.[12]
For this compound, a hybrid approach is often most effective. We can use LBVS to identify potential targets based on known active oxazole-containing compounds and then use SBVS to dock our molecule into the identified targets.
The following diagram illustrates the decision-making process for virtual screening.
Caption: Decision tree for selecting a virtual screening strategy.
Molecular Docking: Predicting Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[16][17] The primary goals are to predict the binding mode and estimate the binding affinity.
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.[16]
-
Add polar hydrogens and assign charges.
-
-
Ligand Preparation:
-
Use the previously optimized 3D structure of this compound.
-
Define rotatable bonds.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the binding affinity (in kcal/mol); more negative values indicate stronger binding.[16]
-
Visualize the predicted binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Chimera.
-
Molecular Dynamics: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the time-dependent behavior of the protein-ligand complex.[19][20] MD simulations are crucial for understanding the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding.[21]
-
System Preparation:
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).[22]
-
Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the system's behavior.[20]
-
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Examine the protein-ligand interactions over time.
-
Pharmacokinetic Profiling: ADMET Prediction
A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[24] In silico ADMET prediction is a critical step to identify potential liabilities early in the drug discovery process.[25][26]
Key ADMET Properties and in silico Tools
A variety of online tools and software packages are available for ADMET prediction, such as SwissADME and ADMETlab 2.0.[27] These tools can predict a wide range of properties, including:
-
Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Toxicity: hERG inhibition, mutagenicity.
Data Presentation: Predicted ADMET Profile
| Property | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 174.2 g/mol | < 500 | Favorable for absorption |
| logP | 1.8 | < 5 | Optimal lipophilicity |
| H-bond Donors | 1 | < 5 | Good membrane permeability |
| H-bond Acceptors | 2 | < 10 | Good membrane permeability |
| BBB Permeant | Yes | - | Potential for CNS activity |
| CYP2D6 Inhibitor | No | - | Low risk of drug-drug interactions |
| hERG Inhibitor | No | - | Low risk of cardiotoxicity |
Advanced Modeling Techniques
For a more nuanced understanding, several advanced computational methods can be employed.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity.[28][29] If a dataset of oxazole derivatives with known activities against a specific target is available, a QSAR model can be built to predict the activity of this compound and guide the design of more potent analogs.[4][30]
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[31][32] Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based).[31] These models are valuable for virtual screening and lead optimization.[32]
Quantum Mechanics/Molecular Mechanics (QM/MM)
QM/MM is a hybrid method that combines the accuracy of QM for a small, critical region of the system (e.g., the ligand and the active site) with the efficiency of molecular mechanics (MM) for the larger environment (e.g., the rest of the protein and solvent).[8][9] This approach is particularly useful for studying enzymatic reaction mechanisms and refining binding affinity predictions.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, researchers can gain a holistic understanding of a molecule's potential as a drug candidate. The causality behind each experimental choice has been emphasized to foster a deeper understanding of the principles of CADD. The protocols and data presentation formats provided herein serve as a robust framework for conducting and communicating in silico drug discovery research with scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 5. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]
- 6. benthamscience.com [benthamscience.com]
- 7. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantum Mechanics/Chemistry in Drug Design - Profacgen [profacgen.com]
- 9. mdpi.com [mdpi.com]
- 10. irjweb.com [irjweb.com]
- 11. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]
- 12. Virtual screening - Wikipedia [en.wikipedia.org]
- 13. What is Virtual Screening? | NVIDIA Glossary [nvidia.com]
- 14. mdpi.com [mdpi.com]
- 15. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. bioinformaticsreview.com [bioinformaticsreview.com]
- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 24. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 25. tandfonline.com [tandfonline.com]
- 26. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight [mdpi.com]
- 29. neovarsity.org [neovarsity.org]
- 30. jocpr.com [jocpr.com]
- 31. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 32. fiveable.me [fiveable.me]
An In-depth Technical Guide to Target Identification Studies of 4-(5-Oxazolyl)benzylamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the critical process of identifying the molecular target(s) of the novel small molecule, 4-(5-Oxazolyl)benzylamine. Given the rich therapeutic landscape of oxazole derivatives, which exhibit a wide array of biological activities including anti-inflammatory, antitumor, and antimicrobial effects, elucidating the specific protein interactions of this compound is paramount to understanding its mechanism of action and advancing it through the drug discovery pipeline.[1][2][3][4] This document eschews a rigid, one-size-fits-all template in favor of a strategic, multi-pronged approach that integrates unbiased discovery proteomics with hypothesis-driven validation techniques and computational prediction.
Part 1: The Rationale for a Multi-Modal Target Identification Cascade
The journey to identify the molecular target of a bioactive small molecule like this compound is rarely linear. A successful campaign relies on the convergence of evidence from orthogonal methodologies. A single method, however powerful, is susceptible to artifacts and may provide an incomplete picture. Therefore, we advocate for a logical cascade of experiments, beginning with broad, unbiased screening to generate initial hypotheses, followed by more targeted assays to validate these initial findings and confirm direct physical engagement in a cellular context.
This guide is structured to mirror this logic, presenting a workflow that maximizes the probability of success while building a robust, self-validating dataset. We will explore three key pillars of modern target deconvolution:
-
Unbiased Proteome-Wide Screening: Casting a wide net to identify all potential binding partners.
-
Directed Target Validation: Confirming direct physical interaction with candidate proteins.
-
Computational Target Prediction: Leveraging in silico methods to guide and refine experimental efforts.
Below is a conceptual workflow illustrating this integrated approach.
Caption: A multi-modal workflow for target identification.
Part 2: Unbiased Discovery of Potential Binding Partners
The initial challenge is to narrow down the entire proteome to a manageable list of high-probability candidate targets. This requires unbiased methods that do not depend on pre-existing assumptions about the compound's mechanism of action.
Affinity-Based Chemical Proteomics: The Kinobeads Approach
Expertise & Experience: Given that a significant portion of approved drugs target kinases, and the oxazole scaffold is present in known kinase inhibitors, a chemical proteomics approach focused on the kinome is a logical and high-yield starting point.[5][6][7][8] The "Kinobeads" technology is a powerful iteration of affinity chromatography. It utilizes a matrix of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[5][6][8][9] Target identification is achieved through a competition experiment: the cell lysate is pre-incubated with our soluble compound of interest, this compound, before being applied to the Kinobeads. Proteins that bind to our compound in solution will be unable to bind to the beads. By using quantitative mass spectrometry to compare the proteins pulled down with and without the compound, we can identify which kinases are specifically competed away, revealing them as potential targets.[5][8]
Trustworthiness: The self-validating nature of this protocol comes from its dose-dependent design. A true interaction will show a clear concentration-dependent decrease in the protein's abundance in the pulldown. This allows for the calculation of an apparent binding affinity (Kd), providing quantitative evidence of the interaction.
Experimental Protocol: Competitive Pulldown with Kinobeads
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., a cancer cell line if antitumor activity is suspected) to ~80% confluency.
-
Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.
-
Clarify the lysate by high-speed centrifugation to remove insoluble material. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding:
-
Aliquot the cell lysate into several tubes.
-
Add this compound at a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubate for 1 hour at 4°C with gentle rotation to allow the compound to bind to its targets.
-
-
Kinobeads Affinity Enrichment:
-
Add a prepared slurry of Kinobeads to each lysate-compound mixture.
-
Incubate for another 1-2 hours at 4°C with rotation to allow unbound kinases to bind to the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and DTT).
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Use a label-free quantification (LFQ) method to determine the relative abundance of each identified protein across the different compound concentrations.
-
-
Data Analysis:
-
Plot the LFQ intensity of each identified kinase against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to identify kinases that are competed off in a concentration-dependent manner.
-
Caption: Workflow for Kinobeads competitive pulldown assay.
Photo-Affinity Labeling (PAL)
Expertise & Experience: PAL is a powerful, unbiased technique that creates a covalent bond between a small molecule and its interacting protein(s) upon photoactivation.[10][11] This overcomes the limitations of affinity chromatography, which relies on reversible interactions that might be lost during washing steps. The strategy involves synthesizing a derivative of this compound that incorporates two key moieties: a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[10][12] The diazirine is ideal as it is small and, upon UV irradiation, forms a highly reactive carbene that inserts into nearby C-H or N-H bonds, effectively "tagging" the binding pocket.[10][12]
Trustworthiness: The key to a reliable PAL experiment is the design of the probe. It is critical to demonstrate that the modified probe retains the biological activity of the parent compound. A competition experiment, where an excess of the original, unlabeled this compound is added, serves as a crucial control. A reduction in the labeling of a specific protein in the presence of the competitor confirms that the interaction is specific and not an artifact of the photoreactive group.[10]
Experimental Protocol: Photo-Affinity Labeling
-
Probe Synthesis:
-
Synthesize a derivative of this compound incorporating a trifluoromethylphenyldiazirine group and a terminal alkyne tag. The linker position must be carefully chosen to minimize disruption of the original compound's binding pharmacophore.
-
Validate that the synthesized probe retains the biological activity of the parent compound in a relevant phenotypic assay.
-
-
Cellular Labeling:
-
Treat intact cells with the PAL probe (e.g., 1-10 µM) for a sufficient time to allow cellular entry and target binding.
-
For the competition control, pre-incubate cells with a 50-100 fold excess of the parent this compound before adding the PAL probe.
-
Irradiate the cells with UV light (typically ~365 nm) for 10-20 minutes on ice to induce covalent cross-linking.
-
-
Lysis and Biotinylation (Click Chemistry):
-
Lyse the irradiated cells.
-
Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction by adding biotin-azide to the lysate. This attaches a biotin handle to all probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated lysate with streptavidin-coated beads to capture the labeled proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform on-bead tryptic digestion to release peptides for analysis while the biotinylated proteins remain attached to the beads.
-
Analyze the peptides by LC-MS/MS and use label-free quantification to identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and significantly diminished in the competitor sample.
-
Part 3: Validating Direct Target Engagement in a Cellular Context
After generating a list of candidate targets from unbiased screens, it is imperative to validate these interactions using orthogonal methods that confirm direct physical binding in a more physiological setting.
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a powerful biophysical technique that assesses target engagement in intact cells or cell lysates.[13][14][15] The principle is based on ligand-induced thermal stabilization: a protein will be more resistant to heat-induced denaturation when it is bound to a ligand.[13][14] By heating cells treated with this compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift." This provides strong evidence of direct physical interaction within the complex milieu of the cell.[14][15]
Trustworthiness: CETSA is an invaluable validation tool because it requires no modification of the compound or the protein. It measures the consequence of the actual binding event in a native environment. The protocol includes both a melt curve (to determine the optimal temperature) and an isothermal dose-response curve (to quantify the potency of stabilization), creating a robust, internally consistent dataset.[16]
Experimental Protocol: CETSA
-
Compound Treatment:
-
Culture cells and treat them with either this compound (at a fixed, high concentration for the melt curve, or a range of concentrations for the dose-response curve) or a vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Part A (Melt Curve): Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[13]
-
Part B (Isothermal Dose-Response): Using the optimal temperature identified from the melt curve (the temperature with the largest difference in soluble protein between treated and untreated samples), heat all samples (from the dose-response treatment) at this single temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. This step releases the soluble proteins.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the specific candidate protein remaining in the supernatant using a quantitative detection method, such as Western Blotting or an ELISA-based format (e.g., AlphaScreen).[15]
-
-
Data Analysis:
-
Melt Curve: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the curve to the right indicates thermal stabilization.
-
Isothermal Dose-Response: Plot the amount of soluble protein against the compound concentration to determine the EC50 for target stabilization.
-
| Parameter | Melt Curve Experiment | Isothermal Dose-Response Experiment |
| Objective | Identify optimal temperature for stabilization | Quantify potency of target engagement |
| Compound Conc. | Fixed (e.g., 10-50 µM) vs. Vehicle | Serial Dilution (e.g., 0.01-100 µM) |
| Temperature | Gradient (e.g., 40-70°C) | Fixed (Optimal T from melt curve) |
| Primary Output | Thermal Shift (ΔTagg) | EC50 of Stabilization |
Part 4: Computational Target Prediction
In silico approaches serve as powerful complementary tools, capable of generating hypotheses, prioritizing experimental efforts, and providing a structural rationale for observed interactions.[17][18][19]
Expertise & Experience: Two primary computational strategies are particularly relevant:
-
Reverse/Inverse Docking: This structure-based method takes the small molecule (ligand) and docks it against a large library of protein structures.[17] By scoring the binding poses, it predicts which proteins are most likely to bind the compound. This can rapidly generate a list of potential targets for experimental follow-up.
-
Ligand-Based Similarity Searching: This approach operates on the principle that structurally similar molecules often have similar biological activities.[17][19] The structure of this compound can be used to search databases of known bioactive compounds (e.g., ChEMBL) to find molecules with similar scaffolds. The known targets of these similar molecules then become hypothetical targets for our compound.[20]
Trustworthiness: The reliability of computational predictions is highly dependent on the quality of the algorithms and databases used.[18][21] Therefore, in silico results should always be treated as hypotheses that require rigorous experimental validation (e.g., using CETSA or biochemical assays) rather than definitive proof of an interaction.
Part 5: Data Synthesis and Final Validation
The ultimate goal is to build a compelling case for a specific molecular target. This is achieved by integrating the data from each of the described methodologies. An ideal outcome would be:
-
Discovery: A protein is identified as a high-confidence hit in both the Kinobeads and PAL screens.
-
Computational Support: In silico methods independently predict this same protein as a likely binding partner.
-
Confirmation of Engagement: CETSA demonstrates that this compound physically engages and stabilizes the protein inside intact cells in a dose-dependent manner.
-
Functional Validation: A direct biochemical or enzymatic assay shows that this compound modulates the protein's function (e.g., inhibits its catalytic activity) with a potency that correlates with its cellular effects.
By following this structured, multi-modal, and self-validating approach, researchers can move with confidence from a compound with an unknown mechanism to a well-defined, validated molecular target, paving the way for rational drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamscience.com [benthamscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 20. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Researcher's Technical Guide to Sourcing and Handling 4-(5-Oxazolyl)benzylamine
Abstract
4-(5-Oxazolyl)benzylamine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a benzylamine moiety with an oxazole ring, makes it a valuable precursor for synthesizing a wide range of complex molecules and potential therapeutic agents. This guide provides an in-depth analysis of the commercial availability of this compound, offering critical insights for researchers, chemists, and procurement specialists. We will cover its chemical properties, identify key commercial suppliers, discuss essential quality control considerations for research applications, and briefly touch upon its role in synthetic chemistry.
Introduction: The Significance of this compound in Research
The pursuit of novel bioactive compounds is a cornerstone of modern pharmaceutical research. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are privileged scaffolds found in a vast number of FDA-approved drugs. The oxazole ring system, a five-membered aromatic heterocycle, is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3].
Similarly, the benzylamine scaffold is a fundamental component in many pharmaceuticals, contributing to molecular conformation and target binding[4]. This compound merges these two important pharmacophores, presenting a versatile starting point for library synthesis and lead optimization campaigns. Understanding its commercial landscape is the first critical step for any research program intending to utilize this compound.
Core Chemical & Physical Properties
A thorough understanding of a compound's properties is essential for its handling, storage, and application in experimental work. This compound is a solid at room temperature with a molecular weight of 174.20 g/mol [5][6]. Key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 672324-91-3 | Parchem, Sunway Pharm[5][6] |
| Molecular Formula | C₁₀H₁₀N₂O | Sigma-Aldrich, Sunway Pharm[6] |
| Molecular Weight | 174.20 | Sigma-Aldrich, Sunway Pharm[6] |
| IUPAC Name | (4-(Oxazol-5-yl)phenyl)methanamine | Sunway Pharm[6] |
| Synonyms | 4-(5-Oxazolyl)benzenemethanamine | Sunway Pharm[6] |
| Appearance | Solid | Sigma-Aldrich[7] |
| SMILES String | NCC1=CC=C(C2=CN=CO2)C=C1 | Sigma-Aldrich[7] |
| InChI Key | KDGPGIRXRWYDQE-UHFFFAOYSA-N | Sigma-Aldrich[7] |
The structure of this compound is depicted below, highlighting its constituent functional groups.
Caption: Chemical structure of this compound.
Commercial Availability and Sourcing
The accessibility of a chemical building block is paramount for the timely execution of research projects. This compound is available from several specialty chemical suppliers, typically catering to the research and development sector. The availability ranges from milligram-scale for initial screening to gram-scale for synthetic campaigns.
| Supplier | Product Number | Purity | Available Quantity | Notes |
| Sigma-Aldrich | CDS022239 | Not specified (AldrichCPR) | 50 MG | Sold "as-is"; buyer is responsible for confirming purity. |
| Sunway Pharm Ltd | CB07207 | 97% | 1g | Certificate of Analysis (CofA) and NMR data available upon request[6]. |
| Parchem | Not specified | Not specified | Bulk quantities | Positioned as a supplier for larger scale and industrial needs[5]. |
Expert Insight: The choice of supplier often depends on the experimental stage. For initial proof-of-concept reactions or biological screening, a small quantity from a supplier like Sigma-Aldrich may be sufficient. However, it is crucial to note their "AldrichCPR" grade disclaimer, which places the onus of quality verification entirely on the researcher. For later-stage development or reactions where stoichiometry is critical, sourcing from a supplier like Sunway Pharm, which provides a stated purity and analytical data, is the more prudent choice[6]. For scaling up a synthesis, a bulk chemical supplier such as Parchem would be the appropriate contact[5].
The following workflow illustrates a logical process for sourcing this chemical for a research project.
Caption: A typical workflow for sourcing research chemicals.
Safety, Handling, and Quality Control
Proper handling and storage are critical for ensuring the integrity of the compound and the safety of laboratory personnel.
Safety Information: Based on the Globally Harmonized System (GHS) classifications provided by suppliers, this compound is considered acutely toxic if swallowed[8].
-
GHS Pictogram: GHS06 (Skull and crossbones)[8]
-
Signal Word: Danger[8]
-
Hazard Statement: H301 - Toxic if swallowed[8]
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Dispensing: As it is a solid, avoid creating dust when weighing. Use appropriate weighing tools and clean surfaces immediately after use.
-
Disposal: Dispose of unused material and contaminated waste according to institutional and local environmental regulations for toxic chemical waste.
Storage: To maintain its chemical integrity, this compound should be stored in a tightly sealed container in a dry environment, as recommended by suppliers[6]. Room temperature storage is generally acceptable[6].
Self-Validating Quality Control (QC): Upon receiving the compound, especially if it is an "as-is" product, it is best practice to perform internal QC.
-
Identity Confirmation: Run a simple ¹H-NMR (Proton Nuclear Magnetic Resonance) spectrum and compare it to the expected structure or any data provided by the supplier.
-
Purity Assessment: A High-Performance Liquid Chromatography (HPLC) analysis can provide a quantitative measure of purity, which is crucial for reactions requiring precise molar equivalents.
Applications in Synthetic & Medicinal Chemistry
The true value of this compound lies in its utility as a synthetic intermediate. The primary amine group is a versatile functional handle for a variety of chemical transformations.
Key Reactions:
-
Amide Coupling: The benzylamine can be readily acylated with carboxylic acids, acid chlorides, or anhydrides to form amides, a common linkage in bioactive molecules.
-
Reductive Amination: It can react with aldehydes or ketones to form an intermediate imine, which is then reduced to yield a secondary amine.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important class of compounds in medicinal chemistry[3].
The oxazole core itself is often a target-binding element or a metabolically stable bioisostere for other functional groups. Research into related oxazole-containing structures has shown activities in areas such as antioxidant and antimicrobial applications[1][9].
A generalized scheme illustrating the synthetic utility of this compound is shown below.
Caption: Synthetic pathways originating from this compound.
Conclusion
This compound is a commercially available and highly valuable building block for researchers in drug discovery and organic synthesis. While readily sourced from several suppliers in various quantities, researchers must exercise due diligence in selecting a vendor whose product specifications (purity, available data) align with their experimental needs. Adherence to strict safety and handling protocols is mandatory due to the compound's acute oral toxicity. By leveraging this guide, scientists can confidently and safely incorporate this compound into their research endeavors, accelerating the discovery of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. parchem.com [parchem.com]
- 6. This compound - CAS:672324-91-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]
An In-Depth Technical Guide to (4-(Oxazol-5-yl)phenyl)methanamine (CAS Number: 672324-91-3)
A Note to the Scientific Community: Comprehensive data for the compound with CAS number 672324-91-3, scientifically known as (4-(Oxazol-5-yl)phenyl)methanamine, is not extensively available in publicly accessible scientific literature and databases. This guide is formulated based on the foundational principles of organic chemistry and pharmacology as they apply to its structural motifs—the oxazole ring and the benzylamine moiety. The information presented herein is a predictive synthesis and should be considered a starting point for further empirical investigation.
Introduction
(4-(Oxazol-5-yl)phenyl)methanamine is a heterocyclic organic compound featuring a phenyl ring substituted with an oxazole ring and a methanamine group. The unique combination of these functional groups suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest for researchers in medicinal chemistry and drug development. The oxazole ring is a known pharmacophore present in numerous biologically active compounds, while the benzylamine structure is a common feature in many pharmaceuticals. This guide will provide a theoretical framework for the properties, synthesis, and potential biological significance of this compound.
Chemical and Physical Properties
Based on its structure, the following properties can be predicted for (4-(Oxazol-5-yl)phenyl)methanamine. It is important to note that these are theoretical and require experimental validation.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Likely a solid at room temperature. |
| Melting Point | Expected to be a crystalline solid with a defined melting point, though the exact value is not reported. |
| Boiling Point | High, likely decomposing before boiling at atmospheric pressure. |
| Solubility | The presence of the amine group suggests that the compound will be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt. It is expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its hydrochloride salt is commercially available, indicating good solubility and stability in this form. |
| Stability | The compound should be stored in a dark place and kept dry, with recommended storage temperatures between 2-8°C to prevent degradation. |
Putative Synthesis
Methodological & Application
Application Note: Strategic Deployment of 4-(5-Oxazolyl)benzylamine in High-Throughput Screening for Drug Discovery
Abstract
This guide provides a comprehensive framework for utilizing 4-(5-Oxazolyl)benzylamine in high-throughput screening (HTS) campaigns. This compound is a versatile chemical entity, combining the privileged benzylamine scaffold with the biologically significant oxazole heterocycle. Its low molecular weight and favorable physicochemical properties make it an ideal candidate for fragment-based drug discovery (FBDD) and as a foundational core for library development. We present detailed protocols for deploying this compound in robust biochemical and cell-based assays, including Fluorescence Polarization (FP), AlphaLISA®, and cellular reporter gene assays. The causality behind experimental design choices, critical quality control parameters, and data interpretation are discussed to ensure the generation of high-quality, actionable screening data for researchers, medicinal chemists, and drug development professionals.
Compound Profile & Rationale for Screening
Physicochemical Properties
This compound is a small molecule well-suited for drug discovery initiatives. Its properties align with the principles of fragment-based drug discovery, often guided by the "Rule of Three" (Ro3), which favors smaller, less complex molecules as starting points for lead optimization.[1]
| Property | Value | Source |
| CAS Number | 672324-91-3 | [Parchem][2] |
| Molecular Formula | C₁₀H₁₀N₂O | [Sigma-Aldrich] |
| Molecular Weight | 174.20 g/mol | [Sigma-Aldrich] |
| Appearance | Solid | [Sigma-Aldrich] |
| Predicted XlogP | 0.9 | [PubChem][3] |
Scientific Rationale: A Privileged Core for Discovery
The rationale for screening this compound is rooted in the established significance of its constituent pharmacophores in medicinal chemistry.
-
The Benzylamine Scaffold: Benzylamines are recognized as privileged structural elements capable of interacting with a wide range of biological targets, particularly the S1 binding pocket of trypsin-like serine proteases.[4] Their utility as a foundational building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) is well-documented.[5][6] The primary amine provides a key interaction point (hydrogen bond donor/acceptor) and a versatile chemical handle for library elaboration.
-
The Oxazole Heterocycle: Oxazole derivatives are present in a multitude of clinically successful drugs and are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] This five-membered heterocycle can participate in various non-covalent interactions and serves as a stable, bioisosterically relevant scaffold in drug design.[8]
The combination of these two motifs in a low-molecular-weight compound presents a compelling starting point for identifying novel modulators of enzyme activity, protein-protein interactions (PPIs), and cellular signaling pathways.
Pre-Screening Compound Management
Robust and reproducible HTS data begins with meticulous compound handling. The primary amine in this compound imparts good aqueous solubility at acidic pH, but for screening purposes, Dimethyl Sulfoxide (DMSO) is the standard solvent.
Protocol 2.1: Master Stock and Assay Plate Preparation
-
Master Stock Preparation:
-
Prepare a 10 mM master stock solution of this compound in 100% DMSO.
-
Rationale: A 10 mM concentration is standard for HTS libraries, balancing solubility with the ability to achieve a wide range of final assay concentrations while minimizing DMSO carryover.
-
Vortex thoroughly until the compound is fully dissolved.
-
Store the master stock at -20°C in a desiccated environment.
-
-
Assay-Ready Plate Generation:
-
Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of the 10 mM master stock into 384-well or 1536-well microplates.
-
Rationale: Acoustic dispensing is a non-contact method that enhances precision, minimizes cross-contamination, and reduces the consumption of valuable compounds.[9]
-
Generate a dose-response series directly in the assay plates if performing primary screening with concentration-response curves.
-
Seal the plates and store them at -20°C until use.
-
Biochemical Screening Protocols
Biochemical assays provide a direct measure of a compound's interaction with a purified molecular target. We present two industry-standard homogeneous ("mix-and-read") assay formats suitable for this compound.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is ideal for identifying compounds that disrupt the binding of a fluorescently labeled ligand (probe) to a target protein.[10][11] A "hit" is identified by a decrease in the FP signal, indicating the displacement of the large, slow-tumbling probe-protein complex by the small molecule.
Caption: Workflow for a Fluorescence Polarization competitive binding assay.
Protocol 3.1.1: Step-by-Step FP Methodology
-
Dispense Compound: Add 100 nL of this compound from the DMSO assay-ready plate to a low-volume 384-well black assay plate. Include wells for controls:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known inhibitor of the target.
-
-
Add Target Protein: Add 10 µL of the target protein diluted in assay buffer to all wells.
-
Rationale: The protein concentration should be optimized to be near the Kd of the fluorescent probe to ensure a robust assay window while maintaining sensitivity to competitive inhibitors.[12]
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Rationale: This step allows the test compound to interact with the target protein before the introduction of the fluorescent probe, which is critical for detecting slow-binding inhibitors.
-
-
Add Fluorescent Probe: Add 10 µL of the fluorescent probe diluted in assay buffer to all wells. The final probe concentration should be low (e.g., 1-5 nM) to minimize background signal.[13]
-
Equilibration: Mix the plate and incubate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore.
| Parameter | Recommended Value |
| Final Assay Volume | 20 µL |
| Final Compound Conc. | e.g., 10 µM (for single-point) |
| Final DMSO Conc. | ≤ 0.5% |
| Assay Buffer | PBS, 0.01% Tween-20, pH 7.4 |
AlphaLISA® PPI Disruption Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology used to study biomolecular interactions.[14] In a PPI disruption assay, two interacting proteins are captured by Donor and Acceptor beads. An inhibitor compound prevents this interaction, leading to a loss of the luminescent signal.[15]
Caption: Workflow for an AlphaLISA protein-protein interaction disruption assay.
Protocol 3.2.1: Step-by-Step AlphaLISA Methodology
-
Dispense Compound: Add 50 nL of compound solution to a 384-well white microplate.
-
Add Proteins: Add 5 µL of a solution containing both the biotinylated "Protein A" and the tagged (e.g., FLAG, His) "Protein B" to each well.
-
Incubation: Mix and incubate for 30 minutes at room temperature to facilitate compound binding to the target proteins.
-
Add Beads: Add 5 µL of a mix containing anti-tag AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.[16]
-
Rationale: All bead-handling steps should be performed in subdued light, as the Donor beads are photosensitive.
-
-
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Detection: Read the plate on an Alpha-enabled reader (e.g., EnVision®).
| Parameter | Recommended Value |
| Final Assay Volume | 10 µL |
| Final Bead Conc. | 10-20 µg/mL |
| Final Protein Conc. | Low nM range (optimize via titration) |
| Assay Buffer | See manufacturer's guide[17] |
Cell-Based Screening Protocol
Cell-based assays are essential for evaluating a compound's activity in a physiological context, providing insights into cell permeability, cytotoxicity, and on-target effects within signaling pathways.[18][19]
Cellular Reporter Gene Assay
Reporter gene assays utilize engineered cell lines that express a reporter protein (e.g., Luciferase, GFP) under the control of a specific transcriptional response element.[20] A change in signal indicates modulation of the upstream signaling pathway.
Caption: Simplified NF-κB signaling pathway leading to reporter gene expression.
Protocol 4.1.1: Step-by-Step Reporter Assay Methodology
-
Cell Seeding: Seed reporter cells (e.g., HEK293-NF-κB-Luciferase) into a 384-well white, clear-bottom plate at a pre-determined density (e.g., 10,000 cells/well) in 20 µL of culture medium. Incubate overnight.
-
Rationale: Overnight incubation allows cells to adhere and recover, ensuring a healthy, uniform monolayer for the assay.
-
-
Compound Addition: Add 100 nL of compound solution from the assay-ready plate.
-
Cell Stimulation: After a 1-hour pre-incubation with the compound, add 5 µL of the pathway agonist (e.g., TNFα for NF-κB activation) to all wells except the unstimulated controls.
-
Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂.
-
Rationale: This incubation period is typically required for robust transcription and translation of the reporter gene.
-
-
Detection: Equilibrate the plate to room temperature. Add 25 µL of a luciferase detection reagent (e.g., Bright-Glo™).
-
Readout: After a 5-minute incubation to ensure cell lysis and signal stabilization, measure luminescence on a plate reader.
Data Analysis and Quality Control
The reliability of HTS data is paramount. Statistical validation of each assay plate is mandatory before hit selection.[21][22]
| Metric | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | ≥ 0.5 | Measures the statistical separation between positive and negative controls, indicating assay robustness and suitability for HTS.[23] |
| Signal-to-Background (S/B) | μ_neg / μ_pos | ≥ 5 (for inhibition assays) | Represents the dynamic range of the assay, ensuring that "hit" signals can be clearly distinguished from the baseline. |
-
Hit Identification: A "hit" is a compound that produces a statistically significant effect. A common threshold is a score greater than 3 standard deviations from the mean of the negative controls (DMSO wells). All initial hits must be re-confirmed, preferably from a freshly prepared sample, to rule out false positives.
Conclusion and Future Directions
This compound represents a high-value starting point for drug discovery campaigns. Its favorable fragment-like properties and privileged structural motifs make it a versatile tool for screening against a wide array of biological targets. The protocols outlined in this application note provide robust, validated methodologies for its deployment in biochemical and cell-based HTS. Positive hits identified using these methods should be subjected to a rigorous validation cascade, including confirmation of identity and purity, determination of potency (IC₅₀), and assessment of specificity through counter-screens and orthogonal assays to initiate a successful hit-to-lead program.
References
- 1. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 2. parchem.com [parchem.com]
- 3. PubChemLite - this compound (C10H10N2O) [pubchemlite.lcsb.uni.lu]
- 4. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment splicing-based design, synthesis and safener activity of novel substituted phenyl oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening - Enamine [enamine.net]
- 10. Fluorescence polarization assays in small molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. revvity.com [revvity.com]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 16. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 18. lifescienceglobal.com [lifescienceglobal.com]
- 19. marinbio.com [marinbio.com]
- 20. Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. High-throughput screening - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterizing 4-(5-Oxazolyl)benzylamine as a Novel Enzyme Inhibitor
Introduction: The Therapeutic Potential of Novel Benzylamine Derivatives
Benzylamine derivatives represent a promising class of small molecules with significant potential in drug discovery, particularly as enzyme inhibitors. Their structural motif is a key feature in the development of inhibitors for enzymes such as Monoamine Oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3] The addition of heterocyclic moieties, such as the oxazole ring in 4-(5-Oxazolyl)benzylamine, offers an avenue for modulating potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers to assay the inhibitory activity of this compound, with a primary focus on MAO-B, a scientifically logical target based on existing literature for analogous compounds.[4][5][6]
Scientific Rationale: Why Target Monoamine Oxidase B (MAO-B)?
Monoamine Oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters, including dopamine and phenylethylamine.[1] In neurodegenerative disorders, the dysregulation of these neurotransmitter levels is a critical pathological feature. Inhibition of MAO-B can increase the synaptic availability of dopamine, offering a therapeutic strategy to alleviate symptoms. Benzylamine itself is a well-established substrate for MAO-B, making benzylamine derivatives prime candidates for competitive inhibition.[2][7] The core hypothesis is that this compound will interact with the active site of MAO-B, preventing the breakdown of its natural substrates.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the comprehensive workflow for characterizing the inhibitory potential of this compound against a target enzyme, such as MAO-B.
Figure 1: A generalized workflow for the characterization of an enzyme inhibitor, from initial screening to mechanistic studies.
Part 1: Initial Screening and IC50 Determination of this compound against MAO-B
The primary objective of this phase is to determine if this compound inhibits MAO-B and, if so, to quantify its potency by determining the half-maximal inhibitory concentration (IC50). A fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening.[1][3] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.[1]
Principle of the Fluorometric MAO-B Inhibition Assay
The assay is based on a coupled enzymatic reaction. MAO-B oxidizes a substrate (e.g., tyramine or a specific proprietary substrate), producing an aldehyde, an amine, and H₂O₂.[1][3] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (such as Amplex Red or a similar reagent) to generate a highly fluorescent product (resorufin).[8] The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity. An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.
Figure 2: Principle of the coupled fluorometric assay for MAO-B inhibition.
Protocol: IC50 Determination
This protocol is adapted from commercially available MAO-B inhibitor screening kits.[3]
1. Reagent Preparation:
-
MAO-B Assay Buffer: Prepare a buffer solution as recommended by the enzyme manufacturer (typically a phosphate or TRIS buffer at physiological pH).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in MAO-B Assay Buffer to obtain a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM).
-
MAO-B Enzyme: Reconstitute or dilute the MAO-B enzyme in assay buffer to the desired working concentration. Keep on ice.
-
Substrate Solution: Prepare the MAO-B substrate solution in assay buffer.
-
Detection Reagent: Prepare a solution containing the fluorogenic probe and HRP in assay buffer. Protect from light.
2. Assay Procedure (96-well plate format):
-
Add Inhibitor: To the wells of a black, flat-bottom 96-well plate, add 50 µL of the serially diluted this compound solutions.
-
Controls:
-
No-Inhibitor Control (100% Activity): Add 50 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
Positive Control: Add 50 µL of a known MAO-B inhibitor (e.g., Selegiline) at a concentration known to give complete inhibition.
-
No-Enzyme Control (Background): Add 50 µL of assay buffer.
-
-
Add MAO-B Enzyme: Add 25 µL of the MAO-B enzyme working solution to all wells except the no-enzyme control. Add 25 µL of assay buffer to the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 25 µL of the MAO-B substrate solution to all wells to start the enzymatic reaction.
-
Incubation and Detection: Immediately add 25 µL of the detection reagent to all wells. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
3. Data Analysis:
-
Subtract Background: Subtract the average fluorescence reading of the no-enzyme control from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of No-Inhibitor Control Well)] x 100
-
-
Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
| Parameter | Description | Example Value |
| Inhibitor Concentration Range | Range of inhibitor concentrations tested. | 1 nM to 100 µM |
| Enzyme Concentration | Final concentration of MAO-B in the assay. | 5-10 mU/well |
| Substrate Concentration | Final concentration of the MAO-B substrate. | At or near the Km |
| Incubation Time | Duration of the enzymatic reaction. | 30-60 minutes |
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50%. | To be determined |
Part 2: Elucidating the Mechanism of Inhibition
Once the IC50 is determined, the next critical step is to understand how this compound inhibits MAO-B. This is achieved through enzyme kinetics studies.
Protocol: Kinetic Analysis
-
Experimental Setup: Perform the MAO-B assay as described above, but with varying concentrations of both the substrate and this compound.
-
Set up a matrix of reactions with at least five different substrate concentrations and at least three different inhibitor concentrations (including a zero-inhibitor control). The inhibitor concentrations should be chosen around the previously determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).
-
-
Data Collection: Measure the initial reaction velocities (rates) for each combination of substrate and inhibitor concentrations. This may require taking kinetic readings over time.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
The resulting plots can distinguish between different modes of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Figure 3: Interpretation of Lineweaver-Burk plots for determining the mechanism of enzyme inhibition.
By analyzing the pattern of the Lineweaver-Burk plots, researchers can determine if this compound competes with the substrate for the active site (competitive inhibition) or binds to a different site on the enzyme.[6][7]
Trustworthiness and Self-Validation
To ensure the reliability of the results, every experiment should include the following controls:
-
Solvent Control: The effect of the solvent (DMSO) on enzyme activity must be assessed.
-
Positive Control Inhibitor: A known MAO-B inhibitor should be run in parallel to validate the assay's performance.
-
Linearity of Reaction: Ensure that the reaction rate is linear over the course of the measurement period.
By adhering to these rigorous protocols and including appropriate controls, researchers can confidently characterize the inhibitory activity and mechanism of action of novel compounds like this compound, paving the way for further preclinical development.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Solubilization of 4-(5-Oxazolyl)benzylamine in Cell Culture
Authored by a Senior Application Scientist
Introduction
4-(5-Oxazolyl)benzylamine is a small molecule of interest in various biological research and drug discovery applications. As with many organic compounds, achieving and maintaining its solubility in aqueous cell culture media is a critical first step for accurate and reproducible in vitro studies. Improper dissolution can lead to compound precipitation, inaccurate concentration assessments, and ultimately, misleading experimental results. This document provides a comprehensive, field-tested protocol for the solubilization of this compound, grounded in the principles of chemical solubility and cell culture best practices. The causality behind each experimental choice is explained to empower researchers to adapt the protocol to their specific cell lines and experimental designs.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is foundational to developing a robust dissolution protocol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |
| Molecular Weight | 174.20 g/mol | [1][2][3] |
| Appearance | Solid | [1][2] |
| CAS Number | 672324-91-3 | [3] |
While specific solubility data for this compound in common laboratory solvents is not extensively published, its parent structure, benzylamine, is a colorless, water-soluble liquid.[4][5][6] However, the addition of the oxazolyl group can alter its solubility profile. For many water-insoluble compounds used in cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent of choice due to its high solubilizing power and compatibility with most cell culture media at low concentrations.[7][8]
The Critical Role of the Solvent: Why DMSO is the Primary Choice
For compounds with limited aqueous solubility, a suitable organic solvent is necessary to create a concentrated stock solution that can be further diluted into the cell culture medium.[7][8][9]
Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent widely used in cell culture for the following reasons:
-
High Solubilizing Capacity: DMSO can dissolve a wide range of hydrophobic and hydrophilic compounds.
-
Miscibility with Water: It is fully miscible with water and cell culture media, facilitating the dilution of the stock solution to the final working concentration.
-
Low Volatility: This property minimizes changes in concentration due to evaporation.
However, it is crucial to acknowledge that DMSO can exhibit cytotoxicity at higher concentrations.[10][11][12][13][14] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects, while some may tolerate up to 1%.[11][12] It is imperative to keep the final DMSO concentration in the cell culture medium as low as possible, typically well below 0.5%, and to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent-induced effects.[15]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro experiments, allowing for a wide range of final working concentrations to be prepared.
Materials:
-
This compound powder
-
Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-Handling of the Compound: Before opening the vial, briefly centrifuge the this compound powder at a low speed (e.g., 200-500 x g for 1 minute) to ensure all the powder is at the bottom of the vial. This is particularly important for small quantities that may have coated the walls or cap during shipping.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required. The formula for this calculation is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 174.20 g/mol x 1000 mg/g = 1.742 mg
-
-
-
Dissolution: a. Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. For very small quantities, it is often more accurate to add the solvent directly to the manufacturer's vial to dissolve the entire contents.[16] b. Add the calculated volume of DMSO (in this example, 1 mL) to the tube containing the powder. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary, but be cautious of compound stability under these conditions.
-
Sterilization (Optional but Recommended): For long-term storage and use in sterile cell culture, the stock solution can be sterilized by filtering it through a 0.2 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[16]
Workflow for Preparation of Stock and Working Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Preparation of Working Solutions in Cell Culture Medium
The high-concentration stock solution must be diluted to the final working concentration in your complete cell culture medium immediately before use.
Procedure:
-
Thaw the Stock Solution: Remove a single aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture, you can first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in cell culture medium. Then, add the appropriate volume of this intermediate solution to your cells. Alternatively, for a direct dilution, add the stock solution to the culture medium while gently vortexing or pipetting to ensure rapid and uniform mixing.[17]
-
Final DMSO Concentration: Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, which is generally considered to be below 0.5% for most cell lines.[12][16] Always include a vehicle control containing the same final concentration of DMSO in your experiments.
Example Dilution Calculation:
To prepare a 10 µM working solution from a 10 mM stock solution in 10 mL of culture medium:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(10,000 µM) x (Initial Volume) = (10 µM) x (10 mL)
-
Initial Volume = (10 µM x 10 mL) / 10,000 µM = 0.01 mL or 10 µL
The final DMSO concentration would be (10 µL) / (10 mL) = 0.1%, which is generally well-tolerated by most cell lines.[11]
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not fully dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the solvent volume to create a lower concentration stock solution. Use fresh, anhydrous, or cell culture grade DMSO. Gentle warming or sonication may also help. |
| Precipitate forms when diluting the stock solution in culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | Perform a serial dilution in the culture medium. Add the stock solution to the medium slowly while mixing. Consider using a lower final concentration. |
| Observed cytotoxicity in vehicle control. | The final DMSO concentration is too high for the specific cell line. | Reduce the final DMSO concentration by preparing a more concentrated stock solution or by using a lower final concentration of the compound. Test a range of DMSO concentrations to determine the toxicity threshold for your cell line. |
Conclusion
The successful use of this compound in cell culture hinges on proper solubilization and handling. By following this detailed protocol, researchers can prepare stable, accurate stock solutions and appropriate working dilutions, ensuring the integrity and reproducibility of their experimental results. The key principles are to use high-quality DMSO, prepare aliquoted stock solutions to avoid freeze-thaw cycles, and meticulously control the final solvent concentration in the cell culture medium.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. mdpi.com [mdpi.com]
- 14. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. captivatebio.com [captivatebio.com]
- 17. benchchem.com [benchchem.com]
Application Note & Protocols: A Framework for Evaluating the Antimicrobial Potential of 4-(5-Oxazolyl)benzylamine
Introduction: The Rationale for Investigating Novel Oxazole Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the oxazole ring, in particular, is a privileged scaffold found in numerous pharmacologically active compounds.[1][3][4][5] Derivatives of oxazole have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][5][6]
This document provides a comprehensive framework for the initial preclinical evaluation of 4-(5-Oxazolyl)benzylamine , a novel compound featuring both the oxazole and benzylamine moieties. While specific biological data for this exact molecule is not yet broadly published, its structural components suggest a strong rationale for investigation as a potential antimicrobial agent. This guide is designed for researchers in drug discovery and microbiology, offering detailed, step-by-step protocols for determining its antimicrobial efficacy and preliminary safety profile. We will adhere to methodologies aligned with the Clinical and Laboratory Standards Institute (CLSI) to ensure data robustness and reproducibility.[7][8][9]
Compound Profile: this compound
Part I: Assessment of Antimicrobial Activity
The primary goal is to quantify the compound's ability to inhibit microbial growth (bacteriostatic/fungistatic) and to kill the microorganism (bactericidal/fungicidal). The foundational assays for this are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Scientific Principle: MIC and MBC/MFC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring the potency of a new agent. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. A compound is considered bactericidal if the MBC is no more than four times the MIC. This distinction is critical, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.
Experimental Workflow for Antimicrobial Susceptibility Testing
The logical flow of experiments is designed to move from initial screening for inhibitory activity to confirming cidal activity.
Caption: Workflow for MIC and MBC determination.
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the CLSI M07 guidelines, a standard for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[7]
A. Materials & Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well flat-bottom microtiter plates
-
Microbial Strains (e.g., ATCC reference strains):
-
Staphylococcus aureus (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Pseudomonas aeruginosa (Gram-negative, non-fermenter)
-
Candida albicans (Fungus - use RPMI-1640 medium)
-
-
Positive Control Antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Resazurin sodium salt solution (0.015% w/v in sterile PBS)
-
Spectrophotometer or McFarland densitometer
-
Incubator (37°C)
B. Step-by-Step Methodology
-
Compound Preparation: Prepare a 1024 µg/mL stock solution of this compound in sterile DMSO. The positive control antibiotic should also be prepared similarly. Causality: A high-concentration stock in a solvent like DMSO is necessary for serial dilutions and to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Causality: Standardizing the inoculum is the most critical variable for reproducibility. A non-standardized inoculum will lead to highly variable MIC results.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Setup (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 1024 µg/mL compound stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range from 1024 µg/mL down to 2 µg/mL.
-
Well 11 serves as the growth control (broth + inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the final diluted inoculum (from step 2) to wells 1 through 11. The final volume in each well is 200 µL, and the compound concentrations are now halved (e.g., 512 µg/mL to 1 µg/mL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation:
-
Visually inspect the plate. The MIC is the lowest concentration where no turbidity (bacterial growth) is observed.
-
For clearer results, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue (no metabolic activity) to pink (metabolic activity) indicates growth. The MIC is the lowest concentration that remains blue.
-
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
A. Methodology
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Mix the contents of each well thoroughly.
-
Spot 10 µL from each selected well onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 24-48 hours.
-
Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. Practically, this is often identified as the concentration that yields ≤ 5 colonies from a 10 µL spot.
Data Presentation: Hypothetical Results
Summarize the quantitative data in a clear, structured table.
| Microorganism | Type | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | Gram-positive | 8 | 16 | 0.5 |
| E. coli ATCC 25922 | Gram-negative | 32 | >128 | 0.015 |
| P. aeruginosa ATCC 27853 | Gram-negative | 64 | >128 | 1 |
| C. albicans ATCC 90028 | Yeast | 16 | 32 | N/A |
Part II: Assessment of Mammalian Cell Cytotoxicity
A promising antimicrobial candidate must exhibit selective toxicity, meaning it is harmful to microbial pathogens but safe for host cells.[11][12] Therefore, cytotoxicity testing is a mandatory early-stage checkpoint.[13]
Scientific Principle: The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity.[14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[14] The amount of LDH released is directly proportional to the number of lysed cells.
Protocol: LDH Cytotoxicity Assay
A. Materials & Reagents
-
Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Sterile 96-well flat-bottom tissue culture plates
-
This compound stock solution (as above)
-
Commercially available LDH Assay Kit (containing substrate, cofactor, and catalyst)
-
Triton™ X-100 (1% v/v solution for positive control/maximum lysis)
-
Microplate reader (490 nm absorbance)
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare 2x final concentrations of this compound via serial dilution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compound.
-
Maximum Lysis Control: Cells treated with 1% Triton™ X-100.
-
Untreated Control: Cells in medium only.
-
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24 hours).
-
Assay Procedure:
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
C. Data Analysis & Presentation Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_compound - Abs_untreated) / (Abs_max_lysis - Abs_untreated)] * 100
The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting % cytotoxicity against the log of the compound concentration and fitting a dose-response curve.
| Parameter | Value (µg/mL) |
| IC₅₀ on HEK293 cells (24h) | 240 |
| Selectivity Index (SI) vs. S. aureus | 30 |
| Selectivity Index (SI) vs. E. coli | 7.5 |
-
Selectivity Index (SI) = IC₅₀ / MIC . A higher SI value (ideally >10) is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells.
Hypothetical Mechanism of Action
Oxazole-containing compounds exert their antimicrobial effects through various mechanisms.[4][15] Based on related structures, this compound could potentially interfere with essential bacterial processes. A plausible hypothesis is the inhibition of DNA gyrase, an enzyme critical for DNA replication in bacteria but absent in humans, making it an attractive drug target.
Caption: Hypothetical mechanism of action for this compound.
Conclusion
This document outlines a standardized, robust, and scientifically-grounded approach to the initial in vitro evaluation of this compound as a potential antimicrobial agent. By systematically determining the MIC, MBC, and mammalian cell cytotoxicity, researchers can generate the foundational data required to make informed decisions about the future development of this and other novel oxazole-based compounds. A favorable selectivity index is the key prerequisite for advancing a compound to more complex studies, such as mechanism of action elucidation and in vivo efficacy models.
References
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria [sc.journals.umz.ac.ir]
- 3. cbijournal.com [cbijournal.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. iajps.com [iajps.com]
- 6. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides | MDPI [mdpi.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. iacld.com [iacld.com]
- 9. nih.org.pk [nih.org.pk]
- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-(5-Oxazolyl)benzylamine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Oxazole Derivatives in Oncology
The oxazole ring is a key heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects against a range of human cancer cell lines.[3] These compounds exert their anticancer activity through diverse mechanisms, such as the inhibition of crucial cellular targets like protein kinases, STAT3, and microtubules, as well as the induction of DNA damage and apoptosis.[1][3] The structural versatility of the oxazole scaffold makes it a promising template for the design and development of novel and effective anticancer agents.
This application note provides a detailed guide for the investigation of 4-(5-Oxazolyl)benzylamine , a specific oxazole derivative, as a potential anticancer agent in various cancer cell lines. While extensive research on this particular compound is emerging, this document outlines a comprehensive experimental framework based on the known activities of structurally related oxazole-containing molecules. The protocols herein are designed to assess its cytotoxic and cytostatic effects and to elucidate its potential mechanism of action.
Hypothesized Mechanism of Action: Targeting the STAT3 Signaling Pathway
Based on the established roles of other oxazole derivatives in cancer, we hypothesize that this compound may exert its anticancer effects by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . Constitutive activation of STAT3 is a hallmark of many human cancers and plays a critical role in tumor cell proliferation, survival, angiogenesis, and metastasis.[4][5][6][7] Inhibition of the STAT3 pathway is therefore a validated and promising strategy for cancer therapy.[4][5]
The proposed mechanism involves the direct or indirect inhibition of STAT3 phosphorylation and subsequent dimerization, which prevents its translocation to the nucleus and the transcription of target genes involved in cancer progression.
Experimental Workflow for Evaluating this compound
A systematic approach is essential to characterize the anticancer properties of a novel compound. The following workflow provides a logical sequence of experiments to determine the efficacy and mechanism of action of this compound.
Figure 1: A stepwise experimental workflow for the comprehensive evaluation of this compound's anticancer potential.
Protocols
Cell Culture and Compound Preparation
1.1. Recommended Cancer Cell Lines:
To investigate the efficacy of this compound against cancers with known STAT3 activation, the following cell lines are recommended:
| Cell Line | Cancer Type | Rationale for Selection |
| MDA-MB-231 | Triple-Negative Breast Cancer | Constitutively active STAT3 signaling. |
| A549 | Non-Small Cell Lung Cancer | High levels of phosphorylated STAT3. |
| PANC-1 | Pancreatic Cancer | STAT3 is a key driver of proliferation and chemoresistance. |
| U-87 MG | Glioblastoma | Aberrant STAT3 activation is common. |
1.2. Cell Culture Conditions:
-
All cell lines should be cultured in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before initiating experiments.
1.3. Preparation of this compound Stock Solution:
-
This compound (Molecular Weight: 174.20 g/mol ) should be dissolved in sterile dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.
-
Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[8]
-
The next day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO-treated) group.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[11]
-
Resuspend the cells in 1X Annexin V binding buffer.[11]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[11]
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Analyze the samples immediately by flow cytometry.[3]
Figure 2: Representative quadrants for flow cytometry analysis of apoptosis using Annexin V and Propidium Iodide staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on cell cycle progression.
Protocol:
-
Treat cells in 6-well plates with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[1][2]
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[1]
-
Incubate for 30 minutes at room temperature in the dark.[2]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcomes and Interpretation
-
Cell Viability Assay: A dose-dependent decrease in cell viability is expected, allowing for the determination of the IC50 value. This will provide a quantitative measure of the compound's cytotoxic or cytostatic potency.
-
Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) would indicate that this compound induces programmed cell death.
-
Cell Cycle Analysis: The compound may cause cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer agents that interfere with mitosis.
Further Mechanistic Studies
Should the initial screening reveal significant anticancer activity, further experiments are warranted to confirm the hypothesized mechanism of action:
-
Western Blot Analysis: To directly assess the effect on the STAT3 pathway, Western blotting can be performed to measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/STAT3 ratio would support the proposed mechanism.
-
Quantitative Real-Time PCR (qRT-PCR): To investigate the downstream effects of STAT3 inhibition, the expression of STAT3 target genes involved in cell survival and proliferation (e.g., Bcl-xL, Cyclin D1) can be quantified.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential. Subsequent mechanistic studies will be crucial to validate its molecular targets and to guide its further development as a novel cancer therapeutic.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jebms.org [jebms.org]
- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(5-Oxazolyl)benzylamine: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Oxazole Moiety
The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its presence can impart favorable physicochemical properties, including metabolic stability, hydrogen bonding capability, and rigidification of molecular structure, which are often crucial for potent and selective interaction with biological targets. 4-(5-Oxazolyl)benzylamine emerges as a particularly valuable building block, strategically positioning a reactive primary amine on a benzyl scaffold that is further functionalized with a stable oxazole heterocycle. This unique arrangement offers medicinal chemists a versatile entry point for constructing complex molecular architectures, particularly in the pursuit of novel therapeutics such as kinase inhibitors.
This guide provides in-depth application notes and detailed experimental protocols for the effective utilization of this compound in key synthetic transformations. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific discovery programs.
Physicochemical and Safety Profile
A thorough understanding of the properties and handling requirements of a building block is paramount for its successful and safe implementation in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 174.20 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[1] |
| SMILES | NCC1=CC=C(C2=CN=CO2)C=C1 | --INVALID-LINK--[1] |
| InChI Key | KDGPGIRXRWYDQE-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| Hazard Statements | H301 (Toxic if swallowed) | --INVALID-LINK--[1] |
| Precautionary Statements | P301 + P330 + P331 + P310 | --INVALID-LINK--[1] |
Safety Note: this compound is classified as acutely toxic if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Utility and Key Applications
The primary amine functionality of this compound is a versatile handle for a variety of crucial bond-forming reactions. Its application is particularly prominent in the construction of amide and secondary amine linkages, which are fundamental connections in a vast number of pharmaceutical agents.
Application I: Amide Bond Formation – A Gateway to Kinase Inhibitors
The formation of an amide bond by coupling this compound with a carboxylic acid is one of the most frequently employed reactions in drug discovery.[2] This transformation is central to the synthesis of numerous kinase inhibitors, where the benzylamine moiety can serve as a key linker region, positioning other pharmacophoric elements for optimal interaction with the kinase active site.
Protocol 1: General Amide Coupling via Carbodiimide Activation
This protocol details a robust and widely applicable method for the synthesis of amides from this compound using the common coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). The additive is crucial for suppressing side reactions and minimizing racemization if the carboxylic acid partner contains a stereocenter.[3]
Rationale: The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of this compound. The addition of NHS or HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, leading to cleaner reactions and higher yields. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is included to neutralize the acid formed during the reaction and to ensure the benzylamine is in its free base form for effective nucleophilic attack.
Caption: Amide coupling workflow using EDC/NHS activation.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reactant Preparation: To a solution of the carboxylic acid (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M), add DIPEA (2.0 equivalents).
-
Activation: Stir the mixture at room temperature for 10 minutes. Cool the solution to 0 °C using an ice bath.
-
EDC Addition: Add EDC (1.2 equivalents) to the cooled solution. Stir the reaction mixture at 0 °C for 15-30 minutes.
-
Amine Coupling: Add a solution of this compound (1.1 equivalents) in a minimal amount of the reaction solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous lithium chloride (if DMF was used), saturated aqueous NaHCO₃, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the desired amide.
Application II: Reductive Amination – Synthesis of Secondary Amines
Reductive amination is a highly efficient method for forming C-N bonds and provides direct access to secondary amines by reacting this compound with an aldehyde or ketone.[4] This one-pot procedure involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less basic and more tolerant of acidic conditions than other borohydride reagents, which allows for the efficient formation of the imine intermediate prior to reduction.
Rationale: The reaction begins with the condensation of the primary amine of this compound with a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then dehydrates to an iminium ion (under slightly acidic conditions) or an imine. NaBH(OAc)₃ is sufficiently mild that it does not readily reduce the starting aldehyde or ketone, but it efficiently reduces the electrophilic iminium ion/imine intermediate as it is formed. This selectivity drives the reaction towards the desired secondary amine product and minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl.
Caption: Workflow for a typical reductive amination reaction.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Imine Formation: To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in DCM or DCE (to a concentration of 0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer three times with DCM.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired secondary amine.
Synthesis of this compound
For laboratories requiring access to this building block, a reliable two-step synthesis from commercially available 4-cyanobenzaldehyde is presented.
Caption: Synthetic route to this compound.
Protocol 3: Two-Step Synthesis from 4-Cyanobenzaldehyde
Step 1: Synthesis of 4-(Oxazol-5-yl)benzonitrile This step utilizes the Van Leusen oxazole synthesis, a classic and efficient method for constructing the oxazole ring.
-
Procedure: To a stirred solution of 4-cyanobenzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (TosMIC, 1.05 equivalents) in methanol, add potassium carbonate (K₂CO₃, 2.0 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 4-(oxazol-5-yl)benzonitrile.
Step 2: Reduction of 4-(Oxazol-5-yl)benzonitrile to this compound The nitrile group of the intermediate is reduced to the primary amine. Catalytic hydrogenation is a common and effective method.
-
Procedure: A solution of 4-(oxazol-5-yl)benzonitrile (1.0 equivalent) in methanol or ethanol saturated with ammonia is hydrogenated in the presence of a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi) at room temperature until the uptake of hydrogen ceases.[6] The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to afford this compound, which can be further purified if necessary.
Conclusion
This compound is a high-value building block for medicinal chemistry and organic synthesis. Its utility, primarily in amide coupling and reductive amination reactions, provides a straightforward entry to novel chemical entities, especially in the context of kinase inhibitor discovery programs. The protocols provided herein are robust and adaptable, offering a solid foundation for researchers to incorporate this versatile intermediate into their synthetic strategies. By understanding the underlying principles of these transformations, scientists can confidently leverage the unique structural features of this compound to accelerate the development of next-generation therapeutics.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Administration of 4-(5-Oxazolyl)benzylamine
Introduction: Navigating the Preclinical Evaluation of a Novel Benzylamine Derivative
4-(5-Oxazolyl)benzylamine is a small molecule with a chemical structure suggestive of potential biological activity, meriting further investigation as a therapeutic candidate.[1] As with any novel compound, the transition from in vitro characterization to in vivo assessment is a critical step in the drug development pipeline.[2][3] This document provides a comprehensive, albeit generalized, experimental protocol for the in vivo administration of this compound. Due to the limited publicly available data on the specific biological targets and mechanism of action of this compound, this guide is built upon established principles of preclinical research for novel small molecule inhibitors.[4][5]
Researchers and drug development professionals are encouraged to adapt this protocol based on emerging in vitro data regarding the compound's efficacy, toxicity, and physicochemical properties. The core objective of this guide is to provide a robust framework for a scientifically rigorous in vivo evaluation, ensuring data integrity and reproducibility.[6][7]
Physicochemical Properties and Preliminary Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for successful in vivo studies.[8] While specific experimental data is not widely available, its structure as a benzylamine derivative suggests certain characteristics that should be empirically determined before commencing animal studies.[9][10][11]
Table 1: Key Physicochemical Parameters for this compound
| Parameter | Importance in In Vivo Studies | Recommended Preliminary Assessment |
| Solubility | Dictates appropriate vehicle selection for formulation and influences bioavailability.[8] | Determine solubility in a panel of pharmaceutically acceptable solvents (e.g., water, saline, ethanol, DMSO, PEG400, Tween 80). |
| Stability | Ensures the integrity of the compound in the dosing formulation and under physiological conditions. | Assess stability in selected vehicles over time and at different temperatures. Evaluate stability at physiological pH. |
| Lipophilicity (LogP) | Influences absorption, distribution, metabolism, and excretion (ADME) properties. | Experimentally determine the octanol-water partition coefficient. |
| pKa | Affects solubility and permeability across biological membranes. | Determine the ionization constant(s) of the molecule. |
Experimental Workflow for In Vivo Administration
The following diagram outlines a logical workflow for the in vivo evaluation of this compound. This workflow is designed to systematically assess the compound's safety, tolerability, and preliminary efficacy.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Detailed Protocols
Protocol 1: Formulation Development and Vehicle Selection
Objective: To prepare a stable and biocompatible formulation of this compound for in vivo administration.
Rationale: The choice of vehicle is critical for ensuring consistent drug exposure and minimizing non-specific effects.[12][13] An inappropriate vehicle can lead to poor bioavailability, local irritation, or toxicity, confounding the experimental results.[14][15]
Materials:
-
This compound
-
Sterile Water for Injection
-
0.9% Sodium Chloride (Sterile Saline)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Carboxymethylcellulose (CMC)
Procedure:
-
Solubility Screening:
-
Prepare saturated solutions of this compound in a range of individual and co-solvent systems (e.g., 10% DMSO in saline, 40% PEG400 in water, 0.5% CMC in water).
-
Visually inspect for solubility and use analytical methods (e.g., HPLC-UV) to quantify the concentration.
-
-
Vehicle Selection:
-
Based on the solubility data, select a primary vehicle. For initial studies, a simple aqueous-based vehicle is preferred to minimize potential toxicity.[13]
-
If the compound has low aqueous solubility, a co-solvent system may be necessary. A common formulation for poorly soluble compounds is 10% DMSO, 40% PEG400, and 50% saline.
-
It is crucial to run a vehicle-only control group in all in vivo experiments to account for any effects of the vehicle itself.[14]
-
-
Formulation Preparation (Example using a co-solvent system):
-
Aseptically weigh the required amount of this compound.
-
Dissolve the compound in the appropriate volume of DMSO.
-
Add the PEG400 and mix thoroughly.
-
Slowly add the saline while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and absence of particulates.
-
Prepare the formulation fresh on the day of dosing, unless stability data indicates otherwise.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Rationale: An MTD study is essential for establishing a safe dose range for subsequent efficacy studies.[16] This study helps to identify potential on-target and off-target toxicities.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c) or Rat (e.g., Sprague-Dawley). The choice of species should be justified based on the intended therapeutic area and any existing knowledge of benzylamine metabolism.[17][18]
-
Sex: Both males and females should be included initially.
-
Age: 6-8 weeks.
Experimental Design:
-
Groups:
-
Group 1: Vehicle control
-
Group 2-n: Escalating doses of this compound (e.g., 1, 3, 10, 30, 100 mg/kg). The starting dose should be based on any available in vitro cytotoxicity data.
-
-
Route of Administration: The intended clinical route should be mimicked if possible. For initial screening, intraperitoneal (IP) or oral gavage (PO) are common.[19]
-
Dosing Schedule: Single dose administration.
-
Observation Period: 7-14 days.
Procedure:
-
Acclimatize animals for at least one week before the start of the study.
-
Randomize animals into treatment groups (n=3-5 per group).
-
Record baseline body weights.
-
Administer the vehicle or the corresponding dose of this compound.
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in activity, posture, breathing, grooming, and body weight).
-
At the end of the observation period, euthanize animals and perform a gross necropsy. Collect major organs for histopathological analysis if signs of toxicity are observed.
-
The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-15% reduction in body weight.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Rationale: Understanding the PK properties of a compound is crucial for designing an effective dosing regimen for efficacy studies.[3] It helps to correlate drug exposure with the observed pharmacological effects. Studies on benzylamine derivatives have shown they can be extensively metabolized in vivo.[20][21]
Animal Model:
-
Species: Rat (cannulated, if possible, for serial blood sampling).
-
Sex: Male.
Experimental Design:
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg) to determine bioavailability.
-
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
Procedure:
-
Dose the animals via the specified route.
-
Collect blood samples at the predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma and store frozen (-80°C) until analysis.
-
Analyze the plasma samples using the validated bioanalytical method.
-
Use pharmacokinetic software to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability |
Protocol 4: In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.
Rationale: This is the definitive preclinical study to demonstrate proof-of-concept for the therapeutic potential of the compound.[3][17] The choice of animal model is critical and should accurately reflect the human disease state.[22][23][24]
Animal Model:
-
Select a well-validated animal model relevant to the hypothesized mechanism of action or therapeutic indication of this compound. This could be a transgenic model, a xenograft model for cancer, or a disease-induced model.[18]
Experimental Design:
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (a known therapeutic agent for the disease)
-
Group 3-n: Different dose levels of this compound, selected based on the MTD and PK data.
-
-
Route and Schedule: The dosing route and frequency should be guided by the PK data to maintain drug exposure above the target concentration.
-
Endpoints: Define clear primary and secondary endpoints to measure efficacy. These could include tumor volume, survival, behavioral changes, or specific biomarkers.
Procedure:
-
Induce the disease or implant tumors in the animals.
-
Randomize animals into treatment groups once the disease is established.
-
Initiate treatment according to the predetermined schedule.
-
Monitor the primary and secondary endpoints throughout the study.
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, biomarker analysis).
Potential Signaling Pathway Involvement
Given its structure, this compound could potentially interact with a variety of biological targets. Benzylamine derivatives have been shown to interact with enzymes and receptors.[25][26] The oxazole ring is also a common motif in bioactive molecules.[27] A hypothetical signaling pathway that could be modulated by a small molecule inhibitor is depicted below.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Conclusion and Future Directions
This document provides a foundational set of protocols for the initial in vivo evaluation of this compound. Adherence to these rigorous, step-wise procedures will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug development process.[2][7] The successful completion of these studies will provide a comprehensive preclinical data package, including safety, tolerability, pharmacokinetic, and efficacy data, to support the further development of this compound as a potential therapeutic agent. Subsequent studies may explore long-term toxicology, the development of optimized formulations, and the identification of predictive biomarkers.
References
- 1. This compound - CAS:672324-91-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. ppd.com [ppd.com]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. oatext.com [oatext.com]
- 5. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step 2: Preclinical Research | FDA [fda.gov]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 10. Benzylamine - Wikipedia [en.wikipedia.org]
- 11. Benzylamine | 100-46-9 [chemicalbook.com]
- 12. gadconsulting.com [gadconsulting.com]
- 13. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 17. tandfonline.com [tandfonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Feasibility of large experimental animal models in testing novel therapeutic strategies for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Contemporary Animal Models For Human Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selectscience.net [selectscience.net]
- 25. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 2-Benzyl-4,4-dimethyl-2-oxazoline|CAS 1569-08-0 [benchchem.com]
Application Notes and Protocols for Developing Assays for 4-(5-Oxazolyl)benzylamine Activity
Authored by: Your Senior Application Scientist
Introduction
4-(5-Oxazolyl)benzylamine is a molecule of significant interest in drug discovery, with evidence suggesting its potential as a selective inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several important neurotransmitters, including dopamine and phenylethylamine.[1][2] Dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease and Alzheimer's disease.[3][4] Consequently, the development of potent and selective MAO-B inhibitors represents a promising therapeutic strategy.
These application notes provide detailed protocols for two robust and widely adopted assay formats for characterizing the inhibitory activity of compounds like this compound against MAO-B: a fluorometric-based assay and a high-throughput AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) method. The protocols are designed to be comprehensive, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring both technical accuracy and practical utility for researchers in the field.
Principle of Fluorometric MAO-B Inhibition Assay
The fluorometric assay for MAO-B activity is based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-B-catalyzed oxidative deamination of a suitable substrate, such as tyramine or benzylamine.[1][2] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red or a similar reagent) to produce a highly fluorescent product (e.g., resorufin).[5] The increase in fluorescence intensity is directly proportional to the MAO-B activity. The inhibitory potential of a test compound, such as this compound, is determined by measuring the reduction in the rate of fluorescence generation in the presence of the compound.
Experimental Workflow for Fluorometric MAO-B Inhibition Assay
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Detailed Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is designed for a 96-well plate format, suitable for determining the IC₅₀ value of this compound.
I. Reagent Preparation
-
MAO-B Assay Buffer: 100 mM potassium phosphate, pH 7.4. Store at 4°C.
-
MAO-B Enzyme Stock: Reconstitute lyophilized human recombinant MAO-B enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
MAO-B Working Solution: On the day of the experiment, dilute the MAO-B enzyme stock in assay buffer to the final working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
-
Substrate Stock (Tyramine): Prepare a 100 mM stock solution of tyramine in deionized water. Store at -20°C.
-
Fluorogenic Probe Stock (e.g., GenieRed Probe): Prepare a 10 mM stock solution in DMSO. Store protected from light at -20°C.[2]
-
Horseradish Peroxidase (HRP) Stock: Prepare a 10 U/mL stock solution in assay buffer. Store at -20°C.
-
Test Compound (this compound): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO, and then further dilute in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Positive Control (Selegiline): Prepare a stock solution and serial dilutions of a known MAO-B inhibitor, such as selegiline, to validate the assay.[2]
II. Assay Procedure
-
Plate Setup: Use a solid black 96-well microplate to minimize background fluorescence.
-
Compound Addition: Add 10 µL of the serially diluted this compound or selegiline to the appropriate wells. For the enzyme control (100% activity) and blank (no enzyme) wells, add 10 µL of assay buffer containing the same percentage of DMSO.
-
Enzyme Addition: Add 40 µL of the MAO-B working solution to all wells except the blank wells. Add 40 µL of assay buffer to the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the substrate, fluorogenic probe, and HRP in assay buffer. The final concentrations in the well should be optimized, but typical starting points are:
-
Tyramine: 1 mM
-
Fluorogenic Probe: 50 µM
-
HRP: 1 U/mL
-
-
Add 50 µL of the reaction mix to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every minute for 30-60 minutes. Use an excitation wavelength of approximately 535 nm and an emission wavelength of approximately 587 nm (wavelengths may vary depending on the specific fluorogenic probe used).[2]
III. Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) by plotting fluorescence units versus time. Use the linear portion of the curve for this calculation.
-
Calculate Percent Inhibition: % Inhibition = [1 - (Rate of sample well - Rate of blank well) / (Rate of enzyme control well - Rate of blank well)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
| Parameter | Recommended Concentration/Condition |
| Enzyme | Human Recombinant MAO-B |
| Substrate | Tyramine (at or below Kₘ) |
| Detection | Fluorogenic Probe (e.g., Amplex Red) + HRP |
| Plate Format | 96-well or 384-well black plate |
| Temperature | 37°C |
| Readout | Kinetic Fluorescence (Ex/Em ≈ 535/587 nm) |
| Positive Control | Selegiline |
Principle of AlphaLISA® MAO-B Inhibition Assay
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology that is highly suitable for high-throughput screening (HTS) of enzyme inhibitors.[6][7] For a MAO-B assay, the principle can be adapted to detect the product of the enzymatic reaction.
In a hypothetical AlphaLISA® assay for MAO-B, a biotinylated substrate is used. Upon oxidation by MAO-B, the product is generated. An antibody specific to this product, conjugated to an AlphaLISA® Acceptor bead, is added. Streptavidin-coated Donor beads are also added, which bind to the biotinylated substrate. If the enzyme is active, the product is formed, and the antibody-conjugated Acceptor beads bind to it. This brings the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. An inhibitor like this compound will prevent the formation of the product, thus keeping the beads separated and resulting in a decrease in the AlphaLISA® signal.
Conceptual Workflow for AlphaLISA® MAO-B Inhibition Assay
Caption: Conceptual workflow for an AlphaLISA-based MAO-B inhibition assay.
Conceptual Protocol: AlphaLISA® MAO-B Inhibition Assay
This protocol outlines the general steps for developing an AlphaLISA® assay for MAO-B inhibitors. Specific antibody reagents and optimal concentrations would need to be empirically determined.
I. Reagent Preparation
-
AlphaLISA® Buffer: Prepare according to the manufacturer's instructions.
-
MAO-B Enzyme: Prepare a working solution in AlphaLISA® buffer.
-
Biotinylated Substrate: A custom-synthesized biotinylated version of a MAO-B substrate (e.g., biotin-tyramine).
-
Anti-Product Antibody-Acceptor Beads: AlphaLISA® Acceptor beads conjugated to an antibody that specifically recognizes the oxidized product of the substrate.
-
Streptavidin-Donor Beads: Commercially available Streptavidin-coated Donor beads.
-
Test Compound (this compound): Prepare serial dilutions in AlphaLISA® buffer.
II. Assay Procedure
-
Enzyme Reaction: In a 384-well white ProxiPlate, add the test compound, MAO-B enzyme, and biotinylated substrate. Incubate at 37°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a mixture of the Anti-Product Antibody-Acceptor beads and Streptavidin-Donor beads to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.
-
Signal Reading: Read the plate on an Alpha-enabled microplate reader.
III. Data Analysis
The data is analyzed similarly to the fluorometric assay, where a decrease in signal indicates inhibition. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Trustworthiness and Self-Validation
To ensure the integrity of the results obtained from these protocols, several validation steps are crucial:
-
Z'-factor Calculation: For HTS applications, the Z'-factor should be calculated to assess the robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]
-
Orthogonal Assays: Confirmatory hits should be validated using an alternative assay format (e.g., confirming a hit from the AlphaLISA® screen with the fluorometric assay) to rule out artifacts.
-
Mechanism of Action Studies: For lead compounds, further studies should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible).[9] This involves varying the substrate concentration in the presence of the inhibitor.
References
- 1. mybiosource.com [mybiosource.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling using 4-(5-Oxazolyl)benzylamine
Authored by: Gemini, Senior Application Scientist
Introduction: A Novel Oxazole-Based Fluorophore for Bioconjugation
Fluorescent labeling of biomolecules is an indispensable tool in modern biological research and drug development, enabling the visualization and quantification of proteins, nucleic acids, and other cellular components.[1] The choice of fluorophore is critical and is dictated by its photophysical properties, reactivity, and the specific application. Oxazole-based fluorophores are a class of compounds that have garnered significant interest due to their tunable emission spectra and environmental sensitivity.[2][3] This application note introduces a protocol for the use of 4-(5-Oxazolyl)benzylamine as a precursor for a novel fluorescent labeling reagent.
While this compound itself possesses the core fluorophore, its primary amine is not a suitable functional group for direct, efficient, and stable conjugation to proteins under standard physiological conditions. Common protein labeling strategies target reactive side chains, most notably the primary amines of lysine residues and the N-terminus.[4][5] Therefore, to harness the fluorescent potential of the oxazolyl-benzyl moiety, it is necessary to first convert the benzylamine into an amine-reactive derivative.
This guide provides a comprehensive, two-part protocol. The first part details the synthesis of an N-hydroxysuccinimide (NHS) ester of succinylated this compound. The addition of a succinyl linker enhances solubility and provides the necessary carboxylic acid for activation. The second part describes the use of this activated oxazole-based fluorophore for the covalent labeling of proteins, followed by purification and characterization of the resulting fluorescent conjugate. This approach leverages well-established and robust NHS ester chemistry to create a stable amide bond between the fluorophore and the target protein.[6][7][8]
Part 1: Synthesis of 4-(5-Oxazolyl)benzyl Succinimidyl Ester
This section outlines the procedure to convert the relatively unreactive this compound into a highly amine-reactive succinimidyl ester. This is achieved in a two-step process: first, the succinylation of the primary amine to introduce a carboxylic acid group, followed by the activation of the carboxyl group with N-hydroxysuccinimide.
Workflow for the Synthesis of the Activated Fluorophore
Caption: Synthesis of the amine-reactive oxazole-based fluorophore.
Protocol 1.1: Succinylation of this compound
-
Dissolution: In a round-bottom flask, dissolve 100 mg of this compound in 10 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add 1.2 equivalents of triethylamine to the solution with stirring.
-
Addition of Succinic Anhydride: In a separate vial, dissolve 1.1 equivalents of succinic anhydride in 5 mL of anhydrous DCM. Add this solution dropwise to the stirred benzylamine solution at room temperature.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude succinylated product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 4-((4-(5-oxazolyl)benzyl)amino)-4-oxobutanoic acid.
Protocol 1.2: NHS Ester Activation
-
Dissolution: Dissolve the purified succinylated product (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in 15 mL of anhydrous DCM or tetrahydrofuran (THF).
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise with stirring.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the reaction mixture to remove the DCU precipitate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude NHS ester.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 4-(5-Oxazolyl)benzyl succinimidyl ester.
-
Storage: Store the final product under desiccated conditions at -20°C.
Part 2: Fluorescent Labeling of Proteins
This part provides a detailed protocol for the covalent labeling of a target protein with the synthesized amine-reactive oxazole fluorophore. The protocol is optimized for labeling primary amines on lysine residues and the N-terminus of the protein.
Workflow for Protein Labeling and Purification
Caption: Workflow for fluorescent labeling and purification of proteins.
Protocol 2.1: Protein Labeling with 4-(5-Oxazolyl)benzyl Succinimidyl Ester
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, at a concentration of 1-10 mg/mL.[6][7][10] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the labeling buffer using dialysis or a desalting column.[11]
-
Prepare Fluorophore Stock Solution: Immediately before use, dissolve the 4-(5-Oxazolyl)benzyl succinimidyl ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Calculate Molar Ratio: Determine the desired molar excess of the fluorophore to the protein. A 10- to 20-fold molar excess is a good starting point for optimization.[8]
-
Labeling Reaction: While gently stirring the protein solution, add the calculated volume of the fluorophore stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[8]
Protocol 2.2: Purification of the Labeled Protein
Purification is crucial to remove unconjugated fluorophore and reaction byproducts. Size-exclusion chromatography is a commonly used method.[11]
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unconjugated fluorophore molecules will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and the absorbance maximum of the oxazole fluorophore to identify the fractions containing the labeled protein.
-
Pooling and Concentration: Pool the fractions containing the purified labeled protein and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).
Part 3: Characterization of the Fluorescently Labeled Protein
After purification, it is essential to characterize the conjugate to determine the protein concentration and the degree of labeling (DOL).
Protocol 3.1: Determination of Degree of Labeling (DOL)
The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.[12][13][14]
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of the 4-(5-Oxazolyl)benzyl fluorophore (A_max).
-
Calculate Protein Concentration: The protein concentration can be calculated using the following formula, which corrects for the absorbance of the fluorophore at 280 nm:
Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein
where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the fluorophore's λ_max.
-
CF is the correction factor (A280 of the free fluorophore / A_max of the free fluorophore).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Fluorophore Concentration:
Fluorophore Concentration (M) = A_max / ε_fluorophore
where:
-
ε_fluorophore is the molar extinction coefficient of the fluorophore at its λ_max.
-
-
Calculate DOL:
DOL = Fluorophore Concentration / Protein Concentration
Note: The molar extinction coefficient and correction factor for the 4-(5-Oxazolyl)benzyl fluorophore would need to be determined experimentally.
Table 1: Key Parameters for Fluorescent Labeling
| Parameter | Recommended Range | Rationale |
| Labeling Buffer pH | 8.3 - 8.5 | Optimal for the reaction of NHS esters with primary amines. At lower pH, amines are protonated and less reactive. At higher pH, the NHS ester is prone to hydrolysis.[6][10] |
| Molar Excess of Fluorophore | 10-20 fold | A starting point for achieving a suitable degree of labeling. This may require optimization depending on the protein and desired DOL.[8] |
| Reaction Time | 1-2 hours at room temperature | Sufficient for the conjugation reaction to proceed to completion.[8] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Contains primary amines that react with and consume any remaining unreacted NHS ester, stopping the labeling reaction. |
Characterization by Fluorescence Spectroscopy and Mass Spectrometry
-
Fluorescence Spectroscopy: The fluorescent properties of the labeled protein, such as its excitation and emission spectra, quantum yield, and fluorescence lifetime, should be characterized to confirm that the conjugated fluorophore retains its desired photophysical properties.[15][16]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the covalent modification of the protein and to determine the distribution of labeled species.[17][18][19]
Conclusion
This application note provides a comprehensive guide for the use of this compound as a precursor for a novel fluorescent labeling agent. By converting it to an amine-reactive NHS ester, researchers can effectively and stably conjugate this oxazole-based fluorophore to proteins for a wide range of applications in fluorescence microscopy, immunoassays, and other fluorescence-based techniques. The detailed protocols for synthesis, labeling, purification, and characterization provide a solid foundation for the successful implementation of this new fluorescent probe in the laboratory.
References
- 1. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fluidic.com [fluidic.com]
- 11. setabiomedicals.com [setabiomedicals.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. How Does Fluorescence Spectroscopy Detect Proteins? [synapse.patsnap.com]
- 16. Fluorescence Spectroscopy Service | HighResolution Structural Insights - Creative Proteomics [creative-proteomics.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 4-(5-Oxazolyl)benzylamine
Welcome to the technical support center for 4-(5-Oxazolyl)benzylamine. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a primary benzylamine derivative, its solubility is fundamentally linked to its physicochemical properties, particularly the basicity of the amine group. This document provides a structured, science-backed approach to systematically improve its solubility for various experimental needs, from in vitro screening to pre-formulation development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What is this compound and why is its aqueous solubility a critical parameter?
This compound is an organic compound featuring a benzylamine core substituted with an oxazole ring. Primary benzylamines are important building blocks in the pharmaceutical industry[1]. Sufficient aqueous solubility is a prerequisite for most biological assays, including enzyme inhibition, cell-based screening, and pharmacokinetic studies. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results and low bioavailability[2][3].
Q2: What are the key physicochemical properties of this compound that influence its solubility?
The solubility of this compound is governed by a balance between its hydrophobic and hydrophilic parts.
-
Structure: It possesses a hydrophobic benzyl and oxazole framework and a hydrophilic primary amine group (-NH2)[4].
-
Basicity (pKa): The primary amine group is basic. While the exact experimental pKa of this specific molecule is not readily published, the pKa of the conjugate acid of benzylamine is approximately 9.3[5]. The oxazole ring is very weakly basic, with the pKa of protonated oxazole being around 0.8. Therefore, the benzylamine group is the primary site of protonation in aqueous media.
-
Ionization: As a basic compound, its charge state is pH-dependent. At a pH well below its pKa, the amine group will be protonated (-NH3+), forming a more polar, and thus more water-soluble, cation[6][7]. At a pH above its pKa, it will be predominantly in its neutral, less soluble form.
Q3: I dissolved my compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. What happened and how can I fix it?
This phenomenon is often called "DMSO shock" or precipitation upon dilution. The compound is highly soluble in the organic solvent (DMSO), but when this stock solution is introduced to a largely aqueous environment, the local solvent polarity dramatically increases, causing the poorly soluble compound to precipitate. To avoid this, consider the strategies in the Troubleshooting Guide below, such as lowering the final DMSO concentration, using pH-adjusted buffers, or employing co-solvents.
Q4: Are there any known stability issues I should be aware of when preparing solutions?
While specific stability data for this compound is limited, primary amines can be susceptible to oxidation or reaction with aldehydes or ketones present as impurities in solvents. It is recommended to use high-purity solvents and prepare solutions fresh. When preparing acidic solutions to improve solubility, it is crucial to confirm that the compound remains stable at low pH for the duration of the experiment.
Part 2: Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a systematic workflow for diagnosing and solving solubility issues. The primary and most effective method for a basic compound like this is pH adjustment. If that is insufficient or incompatible with the experimental system, other techniques can be employed.
Solubility Enhancement Workflow
The following diagram outlines the logical progression for improving the aqueous solubility of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. issr.edu.kh [issr.edu.kh]
- 7. chem.libretexts.org [chem.libretexts.org]
4-(5-Oxazolyl)benzylamine stability issues in experimental assays
A Guide to Navigating Stability Challenges in Experimental Assays
Welcome to the technical support resource for 4-(5-Oxazolyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the unique stability challenges presented by this molecule. By understanding the underlying chemical principles of its two key functional moieties—the oxazole ring and the benzylamine group—you can ensure the integrity and reproducibility of your experimental results.
Section 1: Understanding the Core Chemical Instabilities
The experimental behavior of this compound is dictated by the combined reactivity of its constituent parts. Instability is not a single failure mode but a spectrum of potential degradation pathways that can be triggered by common laboratory conditions.
The Oxazole Ring: An Aromatic System with Specific Vulnerabilities
While the aromaticity of the oxazole ring provides general thermal stability, the presence of two heteroatoms creates an electron distribution that makes it susceptible to specific chemical attacks that can lead to ring cleavage.[1][2]
-
Acid/Base Instability: The oxazole ring is a weak base (pKa of conjugate acid ≈ 0.8) and can be protonated.[3][4][5] However, strongly acidic or basic conditions can promote hydrolytic ring-opening.[6][7][8]
-
Nucleophilic Attack: Unlike more robust aromatic systems, the oxazole ring can be cleaved by nucleophiles. The C2 position is the most electron-deficient and a primary site for attack, which often results in ring scission rather than simple substitution.[3][6][9]
-
Oxidative Cleavage: Strong oxidizing agents such as potassium permanganate and ozone can break open the ring.[1][3][6]
-
Deprotonation: The proton at the C2 position is the most acidic on the ring.[1][2] Strong bases, like organolithium reagents, can deprotonate this position, forming an unstable intermediate that can collapse into a ring-opened isocyanide.[3][4][6]
The Benzylamine Moiety: A Reactive Nucleophile
The primary amine group attached to the benzyl scaffold introduces a different set of stability concerns.
-
Basicity and Salt Formation: As a primary amine, the group is basic and will readily form salts with acids.[10][11] This can affect solubility and interaction with assay components.
-
Oxidative Degradation: Primary amines, particularly benzylamines, are susceptible to oxidation, which can occur simply upon exposure to air.[12] This process typically forms an intermediate imine, which can then hydrolyze to the corresponding aldehyde (4-(5-oxazolyl)benzaldehyde) and ammonia.[13][14] This is a common source of observed impurities in aged samples.
-
Reaction with Carbon Dioxide: The amine readily reacts with atmospheric CO2 to form a solid carbamic acid salt.[15][16][17] This can lead to apparent changes in sample purity and morphology over time.
Below is a diagram illustrating the primary degradation pathways for the molecule under common stressors.
Caption: Key degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experimental work.
Q1: My compound's purity seems to decrease over time in my aqueous assay buffer (pH 7.4). Why is this happening and how can I fix it?
A1: This is likely due to the oxidative degradation of the benzylamine moiety. Even at neutral pH, dissolved oxygen in aqueous buffers can facilitate the oxidation of the primary amine to an imine, which then hydrolyzes to 4-(5-oxazolyl)benzaldehyde.
-
Troubleshooting Steps:
-
Confirm Degradation Product: Use LC-MS to look for a mass corresponding to 4-(5-oxazolyl)benzaldehyde (C10H7NO2, MW: 173.17).
-
Minimize Oxygen Exposure: Prepare buffers with freshly degassed water (e.g., by sparging with argon or nitrogen).
-
Reduce Incubation Time: Minimize the time the compound spends in the aqueous buffer before analysis.
-
Consider Antioxidants: For some applications, the addition of a mild antioxidant like N-acetylcysteine (NAC) might be possible, but this must be validated for assay compatibility.
-
Q2: I am performing a reaction using a strong base like n-BuLi or LDA and getting a complex mixture of products with very low yield. What is going wrong?
A2: You are likely causing the cleavage of the oxazole ring. The C2 proton of the oxazole is acidic and can be removed by strong bases.[1][4] The resulting 2-lithiooxazole intermediate is often unstable and can undergo ring-opening to form an isonitrile, which would then react further to create a product mixture.[3][6]
-
Solution:
-
Protect the C2 Position: If functionalization at other positions is desired, the C2 position must be protected, for example, with a triisopropylsilyl (TIPS) group.
-
Use Milder Conditions: Avoid organolithium reagents if possible. For substitutions, consider palladium-catalyzed cross-coupling reactions on a halogenated precursor, as these methods are generally milder and preserve the oxazole ring.[6]
-
Strict Temperature Control: If a strong base must be used, maintain extremely low temperatures (e.g., -78 °C) throughout the entire process, from base addition to electrophilic quench, to minimize the rate of ring opening.[6]
-
Q3: My analytical data (HPLC, NMR) shows a new, unexpected peak after leaving my sample in the autosampler overnight in an organic solvent. What could it be?
A3: While more stable in organic solvents than in aqueous buffers, degradation can still occur. The two most likely culprits are:
-
Oxidation: If the solvent was not degassed or the vial was not properly sealed, slow air oxidation of the benzylamine can still occur.[12]
-
Reaction with Solvent: If you are using a reactive solvent (e.g., an aldehyde or ketone like acetone), the primary amine can form an imine adduct. Ensure your solvent is inert (e.g., acetonitrile, methanol, DMSO).
-
Preventative Measures:
-
Use high-purity, inert solvents.
-
Use sealed autosampler vials, preferably flushed with an inert gas (N2 or Ar).
-
Limit the time samples are queued in the autosampler, especially at room temperature.
-
Q4: I'm working in a high-throughput screening (HTS) campaign and my compound is flagging as a frequent hitter or showing poor reproducibility. Could this be a stability issue?
A4: Absolutely. The inherent reactivity of this compound makes it a potential source of false positives in HTS campaigns.[18]
-
Possible Mechanisms of Assay Interference:
-
Reactive Amine: The primary amine can act as a nucleophile, potentially reacting covalently with assay components or the target protein.
-
Degradation Products: The aldehyde formed from oxidation is a known reactive species that can interfere with many biological assays.
-
pH Alteration: As a base, adding the compound at high concentrations could slightly alter the local pH of the assay well, affecting enzyme activity.
-
-
HTS Triage Workflow:
-
Run a Control Assay: Test the compound in a control assay lacking the biological target to see if it still generates a signal.
-
Pre-incubation Test: Incubate the compound in the assay buffer for the full duration of the experiment, then analyze its integrity by LC-MS. If significant degradation is observed, the results are suspect.
-
Use Scavengers: If imine/aldehyde formation is suspected, re-testing in the presence of a scavenger like aminoguanidine might mitigate the effect, but this is for validation, not as a primary screening strategy.
-
Caption: A troubleshooting workflow for unexpected experimental results.
Section 3: Best Practices & Standard Protocols
To ensure the highest quality data, preventative measures are critical. Follow these protocols for handling, storage, and solution preparation.
Protocol 1: Long-Term Storage and Handling
-
Objective: To prevent degradation from air, moisture, and CO2 during long-term storage.
-
Methodology:
-
Procurement: Obtain the compound as a solid.[19]
-
Inert Atmosphere: Upon receipt, transfer the material into a vial inside a glovebox or flush the headspace of the original container thoroughly with an inert gas (argon is preferred due to its density, but nitrogen is acceptable).
-
Sealing: Use a vial with a PTFE-lined cap to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm.
-
Storage Conditions: Store the vial at -20°C or lower, protected from light (e.g., in a labeled amber box).
-
Weighing: When weighing out material, allow the container to warm to room temperature completely before opening to prevent condensation of atmospheric moisture onto the cold solid. If possible, weigh under a stream of inert gas.
-
Protocol 2: Preparation of Stock Solutions
-
Objective: To prepare a stable, concentrated stock solution for subsequent dilutions.
-
Methodology:
-
Solvent Selection: Use a dry, high-purity, aprotic solvent. Anhydrous DMSO or DMF are recommended for high concentration stocks (e.g., 10-50 mM).
-
Preparation: Dissolve the solid in the solvent. Gentle sonication can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in properly labeled microvials. This prevents repeated freeze-thaw cycles and contamination of the entire stock.
-
Storage: Store the aliquots under the same conditions as the solid material (-20°C or lower, protected from light).
-
Table 1: Buffer Selection and Compatibility Guide
| Buffer System | pH Range | Compatibility Rating | Rationale & Comments |
| Phosphate (PBS) | 6.5 - 7.5 | Moderate | Widely used, but can accelerate amine oxidation. Always use freshly prepared and degassed. Avoid long incubation times. |
| HEPES | 7.0 - 8.0 | Good | Generally more inert than phosphate buffers. A good alternative for cell-based assays. Degassing is still recommended. |
| MES | 5.5 - 6.7 | Caution | Approaching acidic conditions where oxazole ring hydrolysis could become a concern over extended periods.[6][8] Validate stability for your specific assay duration. |
| Tris | 7.5 - 9.0 | Moderate | The primary amine on Tris can potentially interact with the compound. The slightly basic pH may increase the rate of autoxidation. |
| Acetate/Citrate | 3.5 - 5.5 | Not Recommended | Strongly acidic conditions. High risk of oxazole ring cleavage and decomposition.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Benzylamine - Wikipedia [en.wikipedia.org]
- 11. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 12. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 19. This compound | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(5-Oxazolyl)benzylamine Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-(5-Oxazolyl)benzylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these important scaffolds. Here, we will address common challenges and provide in-depth, experience-driven solutions to streamline your experimental workflows and enhance your synthetic outcomes.
Introduction: Navigating the Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives involves a multi-step sequence that requires careful optimization of each reaction to achieve high yields and purity. The core of this synthesis typically involves two key transformations: the formation of the oxazole ring and the introduction or modification of the benzylamine moiety. This guide will provide a structured approach to troubleshooting common issues encountered during these steps.
A general synthetic approach is outlined below. This typically begins with a readily available starting material like 4-cyanobenzaldehyde, which is then elaborated to the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Synthesis of the Oxazole Ring
The Van Leusen oxazole synthesis is a widely employed and versatile method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] However, several factors can influence the success of this reaction.
Question 1: I am observing low to no yield of my desired oxazole product in the Van Leusen reaction. What are the likely causes and how can I improve it?
Answer:
Low or no product formation in a Van Leusen synthesis is a common issue that can often be traced back to a few key factors.[3] Here is a systematic troubleshooting guide:
-
Reagent Quality and Activity:
-
Base: The base is crucial for the initial deprotonation of TosMIC.[1][3] Ensure your base (e.g., potassium carbonate) is anhydrous and has been stored properly. Moisture can deactivate the base. Consider using a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF if K₂CO₃ is ineffective.[1]
-
TosMIC: Tosylmethyl isocyanide can degrade over time. Use fresh, high-quality TosMIC for best results.
-
Aldehyde: Impurities in the aldehyde starting material, particularly corresponding carboxylic acids or ketones, can interfere with the reaction. Purify the aldehyde by distillation or column chromatography if necessary. Ketone impurities can react with TosMIC to form nitriles as byproducts.[3]
-
-
Reaction Conditions:
-
Solvent: Ensure your solvent is anhydrous. For potassium carbonate, anhydrous methanol is typically used. For stronger bases like potassium tert-butoxide, THF is a suitable choice.[1]
-
Temperature and Reaction Time: The reaction may require heating to reflux to proceed to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, ensure the internal temperature is reaching the desired level.
-
-
Mechanism-Specific Issues:
-
Stable Oxazoline Intermediate: The reaction proceeds through an oxazoline intermediate.[3] In some cases, this intermediate can be stable and may not eliminate the tosyl group to form the oxazole. A stronger base or higher temperatures may be required to facilitate this elimination step.
-
Question 2: I am forming a significant amount of a nitrile byproduct instead of the oxazole. What is causing this and how can I prevent it?
Answer:
The formation of a nitrile byproduct is a known side reaction in the Van Leusen synthesis, particularly when using ketone impurities or certain aldehydes.[3]
-
Cause: Ketones react with TosMIC to form nitriles.[3] Even trace amounts of ketone impurity in your aldehyde starting material can lead to this byproduct.
-
Solution:
-
Purify the Aldehyde: The most effective solution is to purify your aldehyde starting material to remove any ketone impurities. This can be achieved through distillation or flash column chromatography.
-
Optimize Reaction Conditions: For base-sensitive aldehydes, using a milder base like potassium carbonate can be beneficial. Slowly adding the aldehyde to the reaction mixture containing the deprotonated TosMIC can also help minimize side reactions.[1]
-
Question 3: My product is difficult to purify. What are common impurities and how can I remove them?
Answer:
Purification challenges in the Van Leusen synthesis often stem from byproducts of the reaction.
-
Common Impurities:
-
p-Toluenesulfinic Acid: This is a common byproduct from the elimination step and can be difficult to separate from the desired oxazole product.[3]
-
Unreacted Starting Materials: Incomplete reactions will leave residual aldehyde and TosMIC.
-
-
Purification Strategies:
-
Aqueous Workup: Washing the crude product with a sodium hydrosulfide (NaHS) solution can help remove the p-toluenesulfinic acid byproduct.[3] If an emulsion forms during the workup, adding a saturated brine solution can help break it.[3]
-
Chromatography: Flash column chromatography on silica gel is typically effective for separating the desired oxazole from starting materials and byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[1]
-
Visualizing the Van Leusen Oxazole Synthesis
To better understand the process, the following diagram illustrates the key steps and potential pitfalls in the Van Leusen synthesis.
Caption: Troubleshooting workflow for the Van Leusen oxazole synthesis.
Part 2: Managing the Benzylamine Moiety
The benzylamine functional group can be sensitive to various reaction conditions and may require protection during the synthesis.
Question 4: I need to perform a reaction that is incompatible with a primary amine. How should I protect the benzylamine group?
Answer:
Protecting the benzylamine group is often necessary to prevent unwanted side reactions. The choice of protecting group depends on the specific reaction conditions you plan to use. Here is a comparison of common amine protecting groups:
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Notes |
| Benzyl | Bn | BnBr or BnCl, base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of acidic and basic conditions.[4] |
| Carbobenzyloxy | Cbz | CbzCl, base | Hydrogenolysis (H₂, Pd/C) | Commonly used in peptide synthesis; removed under neutral conditions.[5] |
| tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA, HCl) | Acid-labile; stable to base and hydrogenolysis. |
| Acetyl | Ac | Ac₂O or AcCl, base | Acid or base hydrolysis | Can be difficult to remove from aliphatic amides.[5][6] |
Recommendation: For many applications, the Benzyl (Bn) group is a robust choice due to its stability.[4] However, if your subsequent steps involve catalytic hydrogenation, the Boc group is a more suitable option.
Question 5: I am trying to reduce a 4-cyanobenzyl derivative to the corresponding benzylamine. What are the best methods to avoid side reactions?
Answer:
The reduction of a nitrile to a primary amine is a common transformation, but it can sometimes lead to the formation of secondary and tertiary amine byproducts.
-
Catalytic Hydrogenation:
-
Method: This is a clean and efficient method using hydrogen gas and a metal catalyst like Raney nickel, palladium on carbon (Pd/C), or platinum oxide.[7][8] The reaction is typically carried out in a solvent like ethanol or methanol.[7]
-
Troubleshooting: To suppress the formation of secondary amine byproducts, the addition of ammonia to the reaction mixture can be beneficial.[7] High conversion and selectivity to the primary amine have been reported for the hydrogenation of benzonitrile.[7]
-
-
Chemical Reduction:
-
Method: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the complete reduction of nitriles to primary amines.[7] The reaction is typically performed in an anhydrous ether solvent like THF.
-
Troubleshooting: The workup for LiAlH₄ reactions must be done carefully by sequentially adding water and an aqueous base to quench the excess hydride and aluminum complexes.[7] While highly effective, LiAlH₄ is less functional group tolerant than catalytic hydrogenation.
-
Visualizing the Synthetic Pathway
The following diagram outlines a typical synthetic route to this compound, highlighting the key transformations discussed.
Caption: General synthetic pathway to this compound.
Experimental Protocols
Protocol 1: Van Leusen Synthesis of 4-(5-Oxazolyl)benzonitrile
This protocol provides a general procedure for the synthesis of the oxazole core.
-
To a solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the pure 4-(5-Oxazolyl)benzonitrile.[1]
Protocol 2: Reduction of 4-(5-Oxazolyl)benzonitrile to this compound
This protocol describes a typical catalytic hydrogenation procedure.
-
Dissolve 4-(5-Oxazolyl)benzonitrile (1.0 eq) in ethanol in a pressure vessel.
-
Add a catalytic amount of Raney nickel or Pd/C (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography or crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. brainly.in [brainly.in]
Technical Support Center: Purification of 4-(5-Oxazolyl)benzylamine
Welcome to the technical support center for the purification of 4-(5-Oxazolyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this versatile building block. Our focus is on providing practical, experience-driven insights to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a yellow solid, but I expect a white or off-white product. What could be the cause?
A yellow discoloration often indicates the presence of impurities. This can sometimes be due to residual palladium from a coupling reaction used in the synthesis. Another possibility is the presence of oxidized or polymeric byproducts. It's recommended to try recrystallization or to filter a solution of your compound through a pad of charcoal to remove the colored impurities.
Q2: I'm observing significant product loss during silica gel column chromatography. Why is this happening and what can I do?
The benzylamine moiety of your compound is basic, while standard silica gel is acidic. This can lead to strong interactions, causing your product to streak or even irreversibly bind to the stationary phase.[1][2] To mitigate this, you can:
-
Neutralize the silica: Add a small amount of a volatile base, like triethylamine (typically 0.1-1%), to your eluent system.[1][2]
-
Use a different stationary phase: Consider using neutral alumina or an amine-functionalized silica gel column, which are more compatible with basic compounds.[1]
-
Employ reversed-phase chromatography: If your compound is sufficiently nonpolar, reversed-phase chromatography with a suitable mobile phase can be an effective alternative.[2][3]
Q3: How can I effectively remove unreacted starting materials from my crude this compound?
The purification strategy will depend on the nature of the starting materials. For instance, if you're dealing with a precursor nitro compound, its polarity will be significantly different from your amine product, making chromatographic separation straightforward.[4] An initial aqueous workup with dilute acid can be used to extract your basic benzylamine product into the aqueous phase, leaving non-basic impurities in the organic layer.[5] Subsequent basification of the aqueous layer and extraction will recover your purified amine.
Q4: Is recrystallization a viable purification method for this compound?
Yes, recrystallization can be a highly effective technique for purifying solid organic compounds like this compound, often yielding material of very high purity.[3][6] The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
Troubleshooting Guides
Problem 1: Low Yield After Purification
Low recovery of your target compound can be frustrating. The following decision tree can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low purification yields.
Problem 2: Persistent Impurities in the Final Product
Even after purification, you might find that your this compound is not as pure as desired.
Scenario: An unknown impurity is observed by NMR or LC-MS.
-
Characterize the Impurity: If possible, determine the molecular weight of the impurity from the LC-MS data. This can provide clues as to its identity (e.g., a dimer, a solvent adduct, or a byproduct from the synthesis).
-
Re-evaluate the Purification Method:
-
Chromatography: If you used column chromatography, try a different solvent system or a different stationary phase. A shallower gradient during elution might also improve separation.
-
Recrystallization: The impurity may have similar solubility to your product. In this case, try a different recrystallization solvent or a solvent/anti-solvent combination.
-
-
Consider a Chemical Wash: If the impurity is acidic, a wash with a dilute base (like aqueous sodium bicarbonate) during the workup could remove it. Conversely, if the impurity is basic but less basic than your product, a carefully controlled wash with a dilute acid might be effective.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the basicity of the benzylamine group to separate it from non-basic impurities.
Step-by-Step Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic benzylamine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer. The organic layer, containing non-basic impurities, can be discarded.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic (confirm with pH paper). Your product will deprotonate and may precipitate out or become soluble in an organic solvent.
-
Extract the product from the aqueous layer with multiple portions of an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This method is ideal for separating compounds with similar polarities.
Step-by-Step Methodology:
-
Prepare the Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent system. Add 1% triethylamine to the eluent to neutralize the acidic sites on the silica.
-
Pack the Column: Carefully pack the column with the silica slurry, ensuring there are no air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elute: Begin eluting with your chosen solvent system (a common starting point is a gradient of ethyl acetate in hexanes).
-
Collect Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Common Eluent Systems for Aromatic Amine Purification
| Eluent System | Polarity | Notes |
| Ethyl Acetate / Hexanes | Low to Medium | A good starting point for many aromatic amines. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar compounds. |
| Add 0.1-1% Triethylamine to all eluent systems to prevent streaking. |
Protocol 3: Purification by Recrystallization
For solid products, recrystallization can provide a high degree of purity.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Stability and Storage
This compound, like many benzylamines, can be susceptible to oxidation and may absorb carbon dioxide from the atmosphere.[7] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
addressing off-target effects of 4-(5-Oxazolyl)benzylamine
Introduction
Welcome to the technical support center for 4-(5-Oxazolyl)benzylamine, a novel small molecule inhibitor under investigation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during preclinical evaluation.
Given the nascent stage of research on this compound, this document establishes a scientifically plausible, hypothetical framework to provide practical and actionable guidance. We will proceed under the working hypothesis that This compound (designated as 'Cmpd-OXB') is designed as an inhibitor of a non-receptor tyrosine kinase, a class of molecules where selectivity is a critical parameter for therapeutic success. This guide provides the foundational methodologies to distinguish between on-target activity and confounding off-target effects, ensuring data integrity and robust interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges and potential off-target liabilities for novel kinase inhibitors like Cmpd-OXB?
A1: Novel kinase inhibitors, despite being designed for a specific ATP-binding pocket, can interact with multiple other kinases due to the high degree of structural conservation across the human kinome.[1][2] Common challenges include:
-
Kinome Cross-Reactivity: Inhibition of unintended kinases, leading to unexpected biological responses or toxicity.[2]
-
Non-Specific Cytotoxicity: At higher concentrations, compounds can induce cell death through mechanisms unrelated to the primary target, such as mitochondrial dysfunction or membrane disruption.[3]
-
Physicochemical Interference: Poor aqueous solubility can lead to compound precipitation, resulting in inaccurate dosing and inconsistent results.[4][5]
-
Lysosomotropism: Basic compounds can accumulate in the acidic environment of lysosomes, disrupting autophagy and other cellular processes.[6]
Q2: How can I be sure that the cellular phenotype I observe is due to on-target inhibition and not an off-target effect?
A2: This is a critical question in drug discovery. A multi-pronged approach is essential for validation:
-
Orthogonal Compounds: Use a structurally distinct inhibitor of the same target. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.[3]
-
Target Knockdown/Knockout: Use genetic methods (e.g., siRNA, CRISPR/Cas9) to deplete the target protein. The resulting phenotype should mimic the effect of the inhibitor.
-
Rescue Experiments: In a system where the target is knocked down or inhibited, reintroducing a resistant mutant of the target protein should reverse the observed phenotype.
-
Cellular Target Engagement Assays: Directly confirm that your compound is binding to its intended target in a cellular environment.[7][8]
Q3: My compound shows high potency in a biochemical (enzyme) assay but is much weaker in my cell-based assays. What could be the cause?
A3: This discrepancy is common and often points to issues with cellular pharmacology.[9] Potential causes include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pump Activity: The compound may be actively transported out of the cell by multidrug resistance pumps (e.g., P-glycoprotein).
-
Compound Metabolism: The compound may be rapidly metabolized into an inactive form by cellular enzymes.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to interact with the target.
To investigate this, direct measurement of compound-target interaction within intact cells is recommended using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays.[9][10][11]
Troubleshooting Guide: Experimental Issues & Solutions
Issue 1: High Variability in IC50 Values and Unexpected Cytotoxicity
Question: I am performing cell viability assays (e.g., with resazurin or MTT) and my IC50 values for Cmpd-OXB are inconsistent between experiments. I also observe widespread cell death at concentrations where I expect to see specific pathway inhibition. What is happening?
Answer: This issue often stems from the fundamental physicochemical properties of the compound or its non-specific effects at high concentrations.
dot
Caption: Workflow for troubleshooting inconsistent IC50 values.
Troubleshooting Steps & Protocols:
-
Verify Compound Solubility: A compound that precipitates out of solution cannot be accurately dosed.[4] Visually inspect your highest stock concentrations and working dilutions for any signs of precipitation.
-
Determine the Cytotoxic Threshold: Differentiate between specific, on-target effects and general cytotoxicity.
-
Protocol 2: Cell Viability Assay: Use a robust cell health assay (e.g., Resazurin-based) to establish the concentration at which Cmpd-OXB induces non-specific cell death. Functional assays should be conducted at concentrations well below this cytotoxic threshold.[3]
-
| Table 1: Interpreting Cell Viability Data | |
| Observation | Potential Interpretation & Next Step |
| Sharp drop in viability (>50%) at high concentrations (e.g., >10 µM) | Likely non-specific cytotoxicity. Action: Use concentrations ≤ 1 µM for functional assays. |
| Gradual, dose-dependent decrease in viability | May be an on-target anti-proliferative effect. Action: Correlate with target pathway inhibition markers. |
| Inconsistent readings, large error bars | Potential compound precipitation or cell seeding errors. Action: Re-verify solubility and standardize cell culture protocols.[13] |
Issue 2: Phenotype Mismatch and Suspected Off-Target Kinase Activity
Question: I am using Cmpd-OXB to inhibit its intended target, Kinase X. However, the resulting cellular phenotype (e.g., changes in cell morphology or gene expression) does not align with the known biological role of Kinase X. Could this be an off-target effect?
Answer: Absolutely. This is a classic indicator that Cmpd-OXB may be potently inhibiting one or more unintended kinases that are dominant in your cellular model.[2] The definitive way to investigate this is through comprehensive kinome profiling.
dot
Caption: On-target vs. off-target pathway inhibition by Cmpd-OXB.
Troubleshooting Steps & Protocols:
-
Conduct Comprehensive Kinome Profiling: This is the gold standard for assessing inhibitor selectivity.[14] You submit your compound to a specialized service that screens it against a large panel of purified kinases (often >400). The output provides quantitative data (e.g., % inhibition or IC50 values) on your compound's activity against each kinase.
| Table 2: Hypothetical Kinome Profiling Results for Cmpd-OXB at 1 µM | ||
| Kinase Target | Family | % Inhibition at 1 µM |
| Kinase X (On-Target) | Hypothetical Target Family | 98% |
| Kinase Y | Src Family | 95% |
| Kinase Z | TEC Family | 88% |
| CDK2 | CMGC Family | 45% |
| EGFR | Tyrosine Kinase | 15% |
| ... (400+ other kinases) | <10% |
-
Validate Key Off-Targets: Based on the profiling data, identify the most potent off-targets (e.g., Kinase Y and Z in the table above). Use orthogonal methods to confirm that inhibition of these kinases is responsible for the unexpected phenotype.
-
Action: Use specific siRNAs to knock down Kinase Y and Kinase Z individually in your cell model. If knockdown of Kinase Y, for example, reproduces the phenotype you observed with Cmpd-OXB, you have identified a critical off-target.
-
-
Confirm Cellular Target Engagement: To be certain that Cmpd-OXB binds to both its on-target and primary off-targets in a cellular context, perform a Cellular Thermal Shift Assay (CETSA).[8][11] This assay measures the thermal stabilization of a protein upon ligand binding.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA): A generalized workflow for this technique is provided in the Detailed Protocols section.
-
Detailed Protocols
Protocol 1: Aqueous Solubility Assessment
This protocol provides a quick assessment of compound solubility in your specific cell culture medium.
-
Preparation: Prepare a 10 mM stock solution of Cmpd-OXB in 100% DMSO.[4]
-
Serial Dilution: In clear microcentrifuge tubes, add your complete cell culture medium. Add the Cmpd-OXB stock solution to create a dilution series (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 1 µM). Ensure the final DMSO concentration is constant.
-
Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for 1-2 hours.
-
Visual Inspection: Carefully inspect each tube against a dark background. The highest concentration that remains clear, with no visible precipitate or cloudiness, is your practical upper limit for solubility.
Protocol 2: Cell Viability Assay (Resazurin-Based)
This protocol determines the concentration of Cmpd-OXB that is non-specifically cytotoxic.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare a 2x concentration serial dilution of Cmpd-OXB in culture medium. Remove the old medium from the cells and add an equal volume of the 2x compound dilutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours until the color changes.
-
Measurement: Measure the fluorescence (e.g., Ex/Em ~560/590 nm) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the concentration at which viability drops significantly.
Protocol 3: Cellular Thermal Shift Assay (CETSA) Workflow
This protocol confirms intracellular target engagement.[10][11]
-
Cell Treatment: Treat intact cells in suspension or adherent plates with either Cmpd-OXB (at a relevant concentration, e.g., 1-10 µM) or a vehicle control (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, then cool immediately.
-
Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles or lysis buffer).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the specific target protein (e.g., Kinase X) remaining in the soluble fraction using Western blotting or another protein quantification method.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the Cmpd-OXB-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.
References
- 1. domainex.co.uk [domainex.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Engagement Assay Services [conceptlifesciences.com]
- 8. Target Engagement Assays [discoverx.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Critical Needs in Cellular Target Engagement [discoverx.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. promocell.com [promocell.com]
- 14. benchchem.com [benchchem.com]
- 15. KinomePro - Pamgene [pamgene.com]
- 16. pharmaron.com [pharmaron.com]
- 17. biosynsis.com [biosynsis.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 4-(5-Oxazolyl)benzylamine
Welcome to the technical support center for 4-(5-Oxazolyl)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with achieving optimal in vivo bioavailability for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower your experimental design and interpretation.
Troubleshooting Guide
This section addresses specific issues you may be encountering during your in-vivo experiments with this compound.
Q1: After oral administration of this compound in our rodent model, the plasma concentrations are consistently below the limit of quantification (BLQ), even at high doses. What are the likely causes and how can we address this?
A1: This is a classic and challenging issue in early drug development, pointing towards extremely low oral bioavailability. The root causes can be multifactorial, stemming from the physicochemical properties of this compound and its interaction with the gastrointestinal (GI) environment.
Potential Causes & Immediate Troubleshooting Steps:
-
Poor Aqueous Solubility: The aromatic benzyl and oxazolyl rings in the structure may contribute to low water solubility, limiting its dissolution in the GI tract, a prerequisite for absorption.
-
Quick Test: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). If the solubility is below 10 µg/mL, this is a major red flag.
-
Solution: Consider formulation strategies to enhance solubility. A simple, immediate approach is to formulate the compound in a solution with co-solvents (e.g., PEG-400, propylene glycol) or complexation agents like cyclodextrins.[1] For a more robust, long-term solution, nanoformulation approaches such as creating a nanosuspension or a solid lipid nanoparticle formulation can dramatically increase the surface area for dissolution.[2][3][4][5]
-
-
Rapid First-Pass Metabolism: The primary amine of the benzylamine moiety is a prime target for first-pass metabolism in the gut wall and liver.[6] Enzymes like monoamine oxidases (MAOs) or N-acetyltransferases can rapidly modify the compound before it reaches systemic circulation.
-
Quick Test: Incubate this compound with liver microsomes or S9 fractions from the preclinical species you are using (e.g., rat, mouse) and measure the rate of its disappearance.[7] A half-life of less than 30 minutes suggests high metabolic clearance.
-
Solution: A prodrug strategy is often the most effective way to overcome this.[8][9][10] Masking the primary amine, for instance, by creating an amide or a carbamate prodrug, can protect it from metabolic enzymes. The prodrug is then designed to be cleaved in the plasma to release the active parent drug.[11]
-
-
Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the GI lumen after absorption.[12][13][14]
-
Quick Test: Use an in-vitro Caco-2 cell permeability assay. A high efflux ratio (B-A/A-B > 2) is indicative of active efflux.
-
Solution: Co-administration with a known P-gp inhibitor (e.g., verapamil, though this is often for mechanistic studies rather than a final formulation) can confirm this. Formulations using certain excipients that can inhibit efflux pumps may also be beneficial.
-
Experimental Workflow for Diagnosing Poor Oral Bioavailability:
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanonization strategies for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of efflux pumps and metabolising enzymes in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug efflux pump: Significance and symbolism [wisdomlib.org]
- 14. Efflux pump - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Methods for Detecting 4-(5-Oxazolyl)benzylamine Degradation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 4-(5-Oxazolyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for monitoring the stability of this compound. As your dedicated application scientist, I will move beyond simple protocols to explain the fundamental principles and causal relationships behind the analytical choices, ensuring you can confidently troubleshoot and optimize your methods.
Section 1: Understanding the Stability Profile of this compound
This section addresses the foundational questions regarding the chemical stability of this compound and the regulatory expectations for its analysis.
Q1: What are the likely degradation pathways for this compound?
Understanding the potential chemical liabilities of a molecule is the first step in developing a robust stability-indicating method. This compound possesses two primary moieties of interest: the oxazole ring and the benzylamine group.
-
Oxazole Ring: The oxazole ring is an electron-rich heterocyclic system. While aromatic, it is susceptible to cleavage under harsh conditions. Acid- or base-catalyzed hydrolysis can lead to ring-opening, forming an N-acyl aminoketone intermediate which may further degrade.[1] Oxidative conditions can also compromise the integrity of the oxazole ring.[2]
-
Benzylamine Group: The primary amine of the benzylamine moiety is a nucleophile and a base. Its primary degradation risk is oxidation, which can lead to the formation of corresponding imines or further oxidation products. The basicity of the amine (pKa ~9-10) is also a critical factor in chromatographic method development, as it dictates the ionization state of the molecule at a given pH.
Below is a diagram illustrating the most probable degradation pathways under common stress conditions.
Caption: Probable degradation pathways for this compound.
Q2: Why are forced degradation studies essential for this compound?
Forced degradation, or stress testing, is a regulatory requirement and a critical tool in drug development.[3][4] These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing (e.g., high heat, acid, base, light, and oxidation).[5]
The primary objectives are:
-
To Identify Degradation Products: Stress testing helps to rapidly identify the likely degradation products that could form during long-term storage, enabling their characterization and toxicological assessment.[5]
-
To Establish Degradation Pathways: The results provide insight into the chemical stability of the molecule, revealing how it degrades.[6]
-
To Demonstrate Method Specificity: A crucial goal is to prove that your analytical method is "stability-indicating." This means the method can accurately measure the parent compound without interference from any degradants, process impurities, or excipients.[5][7] By generating the degradants and showing they are chromatographically resolved from the main peak, you validate the method's specificity.
Q3: What are the standard stress conditions recommended by ICH guidelines?
The International Council for Harmonisation (ICH) provides guidance for stress testing.[3] While the conditions should be tailored to the specific molecule, a typical starting point is summarized in the table below. The goal is to achieve 5-20% degradation of the drug substance. Over-stressing can lead to secondary degradants not relevant to formal stability, while under-stressing may not produce sufficient degradation products.[5]
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | To test susceptibility to low pH environments. |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C | To test susceptibility to high pH environments. |
| Oxidation | 3% H₂O₂ at room temperature | To test for sensitivity to oxidative stress. |
| Thermal | Dry heat at 80-100°C | To assess the intrinsic thermal stability of the molecule. |
| Photolytic | ICH-compliant light exposure (e.g., 1.2 million lux hours and 200 watt hours/m²) | To evaluate light sensitivity. A dark control is essential.[8] |
Section 2: Core Analytical Methodology & Troubleshooting
This section provides a practical, question-and-answer guide to developing a stability-indicating HPLC method and troubleshooting common issues.
Q4: How do I develop a robust, stability-indicating HPLC-UV method for this compound?
Developing a stability-indicating method requires a systematic approach to achieve adequate separation between the parent compound and all potential degradation products.[7] Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for this type of molecule.
The workflow below outlines the key steps in method development.
Caption: A systematic workflow for developing a stability-indicating HPLC method.
A recommended starting point for your method is detailed in the table below.
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for the aromatic rings. A longer column enhances resolution. |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Phosphate Buffer, pH 3.0 | An acidic pH ensures the benzylamine (pKa ~9-10) is fully protonated and behaves consistently, which helps to mitigate peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is an excellent starting point to ensure all degradants, from polar to non-polar, are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures retention time reproducibility. |
| Detection | UV Diode Array Detector (DAD) at 225 nm | A DAD allows for peak purity analysis. The 225 nm wavelength is chosen based on the UV absorption of similar structures.[9][10] |
| Injection Vol. | 10 µL | A small injection volume minimizes the risk of peak distortion from the sample solvent. |
Q5: I'm seeing significant peak tailing for the parent compound. What's causing this and how do I fix it?
This is the most common issue encountered when analyzing basic compounds like benzylamines on silica-based columns.[11]
The Cause: Peak tailing for basic analytes is primarily caused by secondary ionic interactions between the protonated amine group of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the C18 packing material.[12] These interactions are strong and result in a portion of the analyte being retained longer, causing the peak to "tail."
The Solution: The key is to suppress these unwanted silanol interactions.
Caption: A logical workflow for diagnosing and fixing peak tailing issues.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low (e.g., 2.5-3.5). At this pH, most surface silanol groups are protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions.[11]
-
Increase Buffer Strength: If tailing persists, increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help mask residual silanol activity.
-
Use a Mobile Phase Additive: Adding a small amount of a competitive amine, like 0.1% triethylamine (TEA), to the mobile phase can be very effective.[13] The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from them.
-
Switch to a Modern Column: Use a column with high-purity silica and advanced end-capping. End-capping chemically treats the silica to minimize the number of accessible silanol groups.
Q6: My retention times are shifting between injections. What are the most likely causes?
Unstable retention times are a sign of an unstable system. The most common culprits are:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Issues: Check if the mobile phase has been prepared fresh and is properly degassed. Air bubbles in the pump can cause pressure fluctuations and shifting retention times. Also, confirm the mobile phase composition is accurate.
-
System Leaks: A small leak anywhere in the system (fittings, pump seals, injector seal) will cause pressure drops and lead to longer, inconsistent retention times.
-
Column Temperature Fluctuation: Verify that the column oven is maintaining a consistent temperature. A change of even 1 °C can noticeably alter retention.
Section 3: Protocols & Data
This section provides detailed, step-by-step protocols for key experiments.
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To generate potential degradation products for the validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
1.0 M HCl
-
1.0 M NaOH
-
30% H₂O₂
-
Vials, heating block, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To a vial, add 1 mL of stock solution and 1 mL of 0.1 M HCl.
-
Heat at 80 °C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with mobile phase.
-
-
Base Hydrolysis:
-
To a vial, add 1 mL of stock solution and 1 mL of 0.1 M NaOH.
-
Heat at 80 °C for 2 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with mobile phase.
-
-
Oxidative Degradation:
-
To a vial, add 1 mL of stock solution and 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to 10 mL with mobile phase.
-
-
Thermal Degradation:
-
Weigh ~10 mg of solid compound into a vial.
-
Heat in an oven at 100 °C for 48 hours.
-
Cool, dissolve in methanol, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
-
Photolytic Degradation:
-
Prepare a 0.1 mg/mL solution of the compound in methanol.
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a "dark control" sample wrapped in aluminum foil under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-UV method.
Protocol 2: Identification of Degradants by LC-MS
Objective: To determine the mass-to-charge ratio (m/z) of unknown peaks observed in the HPLC-UV analysis of stressed samples, aiding in their structural elucidation.
Rationale: While HPLC-UV can separate degradants, it doesn't identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the eluting compounds. The fragmentation pattern observed in MS/MS can provide structural information.[14] The primary fragmentation pathway for many oxazole rings involves cleavage of the O-C(2) bond, followed by the loss of CO and HCN or a nitrile.[15]
Procedure:
-
Method Transfer: Transfer the developed HPLC-UV method to an LC-MS system.
-
Critical Step: Replace any non-volatile mobile phase buffers (e.g., phosphate) with volatile alternatives like formic acid or ammonium acetate. Non-volatile salts will contaminate the mass spectrometer source.
-
-
MS Parameters:
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive mode. The benzylamine moiety will readily accept a proton to form [M+H]⁺.
-
Mass Range: Scan a mass range that covers the parent compound (MW = 174.20) and potential degradants (e.g., 50-500 m/z).
-
-
Sample Analysis: Inject the stressed samples that showed the most significant degradation in the HPLC-UV analysis.
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ of the parent compound (m/z 175.2).
-
For each new chromatographic peak, examine the corresponding mass spectrum to determine its m/z.
-
Compare the observed masses with the calculated masses of potential degradation products (e.g., hydrolyzed product, oxidized product).
-
If available, perform MS/MS on the degradant ions to obtain fragmentation data for further structural confirmation.
-
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. questjournals.org [questjournals.org]
- 14. Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis Against Established Neuromodulatory Agents
An In-Depth Technical Guide to the Efficacy of 4-(5-Oxazolyl)benzylamine as a Cholinesterase Inhibitor
This guide provides a comprehensive technical comparison of this compound, a novel synthetic compound, with established cholinesterase inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, comparative efficacy, and detailed experimental protocols necessary for a thorough evaluation of this compound's potential in neuromodulation.
Introduction: The Rationale for Novel Cholinesterase Inhibitors
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical regulators of cholinergic neurotransmission. Their inhibition increases the synaptic levels of acetylcholine, a neurotransmitter vital for cognitive processes such as memory and learning. Consequently, inhibitors of these enzymes are cornerstone therapies for neurodegenerative conditions like Alzheimer's disease.[1] While several drugs are clinically approved, the quest for novel inhibitors with improved selectivity, potency, and pharmacokinetic profiles remains a significant endeavor in medicinal chemistry. The oxazole benzylamine scaffold has emerged as a promising chemotype for the development of selective BChE inhibitors.[1] This guide focuses on this compound, a specific analog within this class, to provide a framework for assessing its efficacy relative to known standards.
Mechanism of Action: Targeting Cholinesterase Activity
The fundamental mechanism of action for this compound, as hypothesized from studies on structurally related compounds, is the inhibition of cholinesterase enzymes. Both AChE and BChE possess a catalytic active site featuring a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site. Inhibitors can interact with one or both of these sites to prevent the hydrolysis of acetylcholine. The binding of inhibitors can be reversible, irreversible, or pseudo-irreversible, each with distinct therapeutic implications. Based on the structure of this compound, a reversible binding mode within the enzyme's active site is anticipated.
Caption: Hypothesized mechanism of cholinesterase inhibition.
Comparative Efficacy: this compound vs. Known Inhibitors
To contextualize the potential efficacy of this compound, a comparison with well-established cholinesterase inhibitors is essential. This section presents a comparative overview based on published data for known inhibitors and the anticipated performance of the target compound based on analogs.
| Compound | Target(s) | IC50 (AChE) | IC50 (BChE) | Selectivity (BChE/AChE) |
| Donepezil | AChE > BChE | ~10 nM | ~3 µM | ~0.003 |
| Galantamine | AChE | ~1 µM | ~10 µM | ~0.1 |
| Rivastigmine | AChE & BChE | ~5 µM | ~0.5 µM | ~10 |
| This compound | BChE > AChE | >100 µM (predicted) | µM range (predicted) | High (predicted) |
Note: IC50 values are approximate and can vary based on experimental conditions. The values for this compound are predicted based on the activity of structurally similar compounds reported in the literature.[1]
Experimental Protocols: A Guide to Efficacy Determination
The following protocols provide a detailed methodology for the in vitro assessment of this compound's cholinesterase inhibitory activity.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely accepted standard for measuring cholinesterase activity.
Principle: The assay measures the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the respective cholinesterase. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.
Materials:
-
Human recombinant AChE and BChE
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Known inhibitor (e.g., Donepezil for AChE, Rivastigmine for BChE)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound or known inhibitor.
-
Add 125 µL of DTNB solution to each well.
-
Add 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Initiate the reaction by adding 25 µL of the respective enzyme solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.
Conclusion and Future Directions
The structural features of this compound, when compared to other synthesized oxazole benzylamine derivatives, suggest its potential as a selective inhibitor of butyrylcholinesterase.[1] The provided experimental framework offers a robust methodology for validating this hypothesis and quantifying its inhibitory potency. Further investigations should focus on kinetic studies to determine the mode of inhibition and in vivo studies to assess its pharmacokinetic properties and therapeutic potential in models of neurodegenerative disease. The exploration of this and similar compounds could lead to the development of next-generation therapies with enhanced selectivity and efficacy.
References
A Comparative In Vitro Analysis of Oxazole-Containing Compounds: Positioning 4-(5-Oxazolyl)benzylamine in Drug Discovery
Abstract
The oxazole motif is a cornerstone in medicinal chemistry, integral to a wide array of pharmacologically active agents. This guide provides a comparative in vitro analysis of various oxazole-containing compounds, contextualizing the potential of the lesser-studied 4-(5-Oxazolyl)benzylamine as a scaffold for novel drug candidates. While specific biological data for this compound is not extensively available in peer-reviewed literature, this document serves to highlight the therapeutic potential of this chemical space by examining structurally related oxazole and benzylamine derivatives. We will delve into their in vitro performance in key therapeutic areas, including oncology, infectious diseases, and neurology, supported by detailed experimental protocols and comparative data tables.
Introduction: The Versatility of the Oxazole Scaffold
The five-membered aromatic heterocycle, oxazole, is a privileged structure in drug discovery, renowned for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] This versatility has led to the development of numerous oxazole-containing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4]
This compound, a molecule combining the oxazole ring with a benzylamine moiety, represents an intriguing starting point for synthetic diversification. Although it is commercially available, it appears to be primarily utilized as a chemical building block, with a notable absence of published in vitro biological data. This guide, therefore, aims to illuminate its potential by comparing the in vitro activities of analogous compounds, providing a rationale for its future investigation and derivatization.
Comparative In Vitro Analysis of Oxazole Derivatives
To understand the potential of the this compound scaffold, we will examine the in vitro performance of related oxazole compounds across several key therapeutic areas.
Anticancer Activity: Cytotoxicity Profiling
Oxazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[5][6]
A recent study on sulfonated 5-piperazine-containing 1,3-oxazole-4-carbonitrile derivatives revealed compounds with selective cytotoxicity towards neuroblastoma cell lines.[5][6] For instance, compound 7b in the study demonstrated an IC₅₀ of 1.9 µM in Kelly (MYCN-amplified) neuroblastoma cells, with minimal toxicity in non-malignant HEK293 cells (IC₅₀ > 10 µM).[5][6] This highlights the potential for developing targeted anticancer agents based on the oxazole core.
| Compound Class | Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| Sulfonated 5-piperazine-containing 1,3-oxazole-4-carbonitriles (e.g., compound 7b ) | Kelly (neuroblastoma) | WST-1 Assay | Cell Viability | 1.9 µM | [5][6] |
| Sulfonated 5-piperazine-containing 1,3-oxazole-4-carbonitriles (e.g., compound 7b ) | SHSY5Y (neuroblastoma) | WST-1 Assay | Cell Viability | >10 µM | [5][6] |
| Sulfonated 5-piperazine-containing 1,3-oxazole-4-carbonitriles (e.g., compound 7b ) | HEK293 (non-malignant) | WST-1 Assay | Cell Viability | >10 µM | [5][6] |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives (e.g., compound 14 ) | HCT116 (colorectal) | SRB Assay | Cell Growth | 71.8 µM | [4] |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives (e.g., compound 6 ) | MCF7 (breast) | SRB Assay | Cell Growth | 74.1 µM | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (SRB Assay) [4]
This protocol outlines a typical Sulforhodamine B (SRB) assay used to determine cytotoxicity.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Antimicrobial Activity
The oxazole ring is a common feature in many antimicrobial agents. Various derivatives have been synthesized and tested against a spectrum of bacterial and fungal pathogens.[2][3]
For example, a series of 5(4H)-oxazolone-based sulfonamides demonstrated promising antibacterial and antifungal activity.[3] Compound 9h from this series was particularly potent against Candida albicans and Aspergillus niger.
| Compound Class | Microorganism | Assay Type | Endpoint | Result (MIC) | Reference |
| 5(4H)-Oxazolone-based sulfonamides (e.g., compound 9h ) | Candida albicans | Broth Microdilution | Fungal Growth | 2 µg/mL | [3] |
| 5(4H)-Oxazolone-based sulfonamides (e.g., compound 9h ) | Aspergillus niger | Broth Microdilution | Fungal Growth | 4 µg/mL | [3] |
| 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles (e.g., compound 4 ) | Candida albicans | Twofold Serial Dilution | Fungal Growth | 6.25 µg/mL | [7] |
| 3-(2-benzoxazol-5-yl)alanine derivatives (e.g., compound 13 ) | Bacillus subtilis | Microdilution | Bacterial Growth | Low activity (high MIC) | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [3]
This protocol describes the determination of the minimum inhibitory concentration (MIC) of a compound against a microbial strain.
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared in a suitable broth.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition
The structural features of oxazoles make them suitable candidates for designing enzyme inhibitors. Benzylamine derivatives have also been extensively studied as inhibitors of various enzymes, particularly those involved in neurotransmission.[9]
A study on benzimidazole-based oxazole analogues identified potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[1] Compounds 9 and 14 from this study exhibited IC₅₀ values in the nanomolar range against both enzymes.
| Compound Class | Enzyme | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| Benzimidazole-based oxazole analogues (e.g., compound 9 ) | Acetylcholinesterase (AChE) | Ellman's Method | Enzyme Activity | 0.10 ± 0.050 µM | [1] |
| Benzimidazole-based oxazole analogues (e.g., compound 9 ) | Butyrylcholinesterase (BuChE) | Ellman's Method | Enzyme Activity | 0.20 ± 0.050 µM | [1] |
| Benzylamine-sulfonamide derivatives (e.g., compound 4i ) | Monoamine Oxidase B (MAO-B) | Fluorometric Assay | Enzyme Activity | 0.041 ± 0.001 µM | [9] |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones derivatives (e.g., compound 1 ) | Human Acetylcholinesterase (hAChE) | Spectrophotometric Assay | Enzyme Activity | 9.2 ± 2.3 μM | [10] |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method) [1]
This protocol describes a common method for measuring acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.
-
Initiation of Reaction: The substrate is added to start the enzymatic reaction.
-
Detection: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: The rate of color formation is monitored spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Caption: Key steps in an in vitro cholinesterase inhibition assay.
Future Directions: Exploring the Potential of this compound
The presented in vitro data for various oxazole and benzylamine derivatives strongly suggests that the this compound scaffold holds significant promise for the development of novel therapeutic agents. The presence of the reactive amine group provides a convenient handle for synthetic elaboration, allowing for the generation of diverse chemical libraries.
Future research should focus on:
-
Synthesis of Derivatives: Synthesizing a library of compounds based on the this compound core, incorporating a variety of substituents to explore the structure-activity relationship (SAR).
-
Broad In Vitro Screening: Screening these new derivatives against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes.
-
Mechanism of Action Studies: For any identified hits, conducting further in vitro experiments to elucidate their mechanism of action.
Conclusion
While this compound itself remains uncharacterized in terms of its biological activity, a comprehensive review of structurally related oxazole and benzylamine compounds reveals a rich landscape of in vitro efficacy across multiple therapeutic areas. The potent anticancer, antimicrobial, and enzyme inhibitory activities observed in these analogues provide a strong rationale for the exploration of this compound as a valuable scaffold in future drug discovery programs. The detailed experimental protocols provided herein offer a roadmap for the in vitro evaluation of novel derivatives based on this promising chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(5-Oxazolyl)benzylamine Analogs as Selective Butyrylcholinesterase Inhibitors
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 4-(5-Oxazolyl)benzylamine analogs, with a specific focus on their activity as cholinesterase inhibitors. Synthesizing data from synthetic chemistry, enzymatic assays, and computational modeling, this document offers researchers and drug development professionals a comprehensive overview of this promising class of compounds. The narrative emphasizes the causal relationships behind experimental design and the interpretation of SAR data, providing a robust framework for the future development of selective butyrylcholinesterase (BChE) inhibitors.
Introduction: The Significance of the this compound Scaffold in Cholinesterase Inhibition
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the therapeutic management of neurodegenerative diseases such as Alzheimer's disease.[1][2] Their inhibition leads to increased levels of the neurotransmitter acetylcholine, which can help alleviate cognitive symptoms.[1] While many existing therapies target AChE, there is growing evidence that BChE also plays a significant role in the progression of these diseases, making it an important therapeutic target.[3]
The this compound scaffold has emerged as a promising starting point for the development of selective BChE inhibitors. Initial studies on related trans-4/5-arylethenyloxazole compounds revealed moderate inhibitory properties against both AChE and BChE.[1] Preliminary docking studies suggested that the introduction of a benzylamine moiety could enhance binding to the active sites of these enzymes.[1][2] This guide focuses on a series of trans-amino-5-arylethenyl-oxazole derivatives, which are analogs of the core this compound structure, to elucidate the key structural features governing their potency and selectivity for BChE.
Comparative Analysis of Butyrylcholinesterase Inhibition
A series of trans-amino-5-arylethenyl-oxazole derivatives were synthesized and evaluated for their inhibitory activity against BChE.[1] The results, summarized in the table below, provide a clear basis for understanding the structure-activity relationships within this class of compounds.
| Compound ID | Substituent on Benzylamine Ring | BChE IC50 (µM)[1] |
| trans-2 | Unsubstituted | 46.7 ± 1.5 |
| trans-3 | 4-F | 56.6 ± 1.9 |
| trans-4 | 4-Cl | 46.1 ± 1.1 |
| trans-5 | 4-Br | 39.7 ± 2.6 |
| trans-6 | 4-OCH3 | 114 ± 11 |
| trans-7 | 3-F | 41.2 ± 2.2 |
| trans-8 | 3-Cl | 32.2 ± 2.1 |
| trans-9 | 3-Br | 35.8 ± 1.1 |
| trans-10 | 3-OCH3 | 31.0 ± 1.8 |
| trans-11 | 2-F | 170 ± 20 |
| trans-12 | 2-Cl | 30.8 ± 2.0 |
Note: All analogs exhibited poor inhibition of AChE, with IC50 values >>100 µM, highlighting their selectivity for BChE.[1][2]
Elucidating the Structure-Activity Relationship (SAR)
The data presented above allows for a detailed analysis of how substitutions on the benzylamine ring influence BChE inhibitory activity.
Impact of Substituent Position
The position of the substituent on the benzylamine ring plays a critical role in determining inhibitory potency.
-
Ortho-substitution: Generally, substitution at the ortho (2-position) is detrimental to activity. For instance, the ortho-fluoro substituted analog (trans-11) is the least potent inhibitor in the series, with an IC50 of 170 µM.[1] This is likely due to steric hindrance, which may prevent the analog from adopting an optimal conformation within the BChE active site. However, the ortho-chloro analog (trans-12) is surprisingly the most potent inhibitor, suggesting a more complex interaction that may involve specific favorable contacts with the enzyme that overcome the general steric penalty.[1]
-
Meta-substitution: Substitution at the meta (3-position) consistently leads to potent BChE inhibitors. The meta-chloro (trans-8), meta-bromo (trans-9), and meta-methoxy (trans-10) analogs all exhibit strong inhibitory activity, with IC50 values in the low 30 µM range.[1] This suggests that the meta position is a favorable location for substituents to engage in productive interactions with the enzyme's active site.
-
Para-substitution: The para (4-position) appears to be less favorable than the meta position for halogen substituents. The para-fluoro (trans-3), para-chloro (trans-4), and para-bromo (trans-5) analogs show moderate potency.[1] The para-methoxy substitution (trans-6) resulted in a significant decrease in activity, indicating that a bulky electron-donating group at this position is not well-tolerated.[1]
Influence of Substituent Nature
The electronic and steric properties of the substituents also significantly affect the inhibitory activity.
-
Halogens: Across all positions, chlorine and bromine substitutions generally result in better potency than fluorine. This could be attributed to a combination of factors, including their size, hydrophobicity, and ability to form halogen bonds with residues in the BChE active site.
-
Methoxy Group: The effect of the methoxy group is highly position-dependent. While a meta-methoxy group (trans-10) leads to one of the most potent compounds, a para-methoxy group (trans-6) results in a substantial loss of activity.[1] This highlights the precise nature of the interactions within the enzyme's binding pocket.
The following diagram illustrates the key SAR findings for the this compound scaffold as BChE inhibitors.
Caption: Key structure-activity relationships for this compound analogs as BChE inhibitors.
Mechanistic Insights from Molecular Modeling
While the specific docking studies for this series of compounds are preliminary, the observed SAR provides clues about their binding mode within the BChE active site. The preference for meta-substituents and the sensitivity to ortho-substituents suggest that the benzylamine ring likely fits into a specific pocket where steric bulk at the ortho position is not tolerated, while substituents at the meta position can form favorable interactions. The strong potency of the ortho-chloro analog remains an interesting outlier that warrants further computational investigation to understand the specific interactions at play.
Experimental Protocols
The synthesis and biological evaluation of these compounds followed established and robust methodologies.
Synthesis of trans-amino-5-arylethenyl-oxazole Derivatives
The target compounds were synthesized via a Buchwald-Hartwig amination reaction.[1]
Step-by-step protocol:
-
A mixture of the starting trans-chloro-arylethenyloxazole, the corresponding benzylamine, Pd(OAc)2, P(o-tolyl)3, and Cs2CO3 in toluene is prepared in a reaction vessel.
-
The reaction mixture is heated at 110 °C for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite.
-
The filtrate is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired trans-amino-5-arylethenyl-oxazole derivative.
The following diagram outlines the general synthetic workflow.
References
- 1. Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Characterizing the Cross-Reactivity Profile of Novel Kinase Inhibitors: A Case Study for 4-(5-Oxazolyl)benzylamine
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical target classes. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1][2] An inhibitor designed for a specific kinase may interact with dozens of unintended "off-target" kinases, leading to unforeseen biological effects, toxicity, or even paradoxical pathway activation.[3] Therefore, the rigorous characterization of a novel inhibitor's cross-reactivity, or selectivity profile, is not merely a supplementary exercise but a cornerstone of its preclinical development.
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the selectivity profiling of a novel chemical entity. We will use the compound 4-(5-Oxazolyl)benzylamine , a molecule with structural motifs found in some kinase inhibitors but for which no public biological activity data exists, as a hypothetical case study. We will postulate a primary target for this compound and walk through the experimental logic, workflows, and data interpretation required to build a robust cross-reactivity profile, comparing it against established clinical candidates.
Hypothetical Target and Rationale for this compound
Given its structural features—a benzylamine core and an oxazole ring—we hypothesize that this compound is a novel inhibitor of the Proto-oncogene tyrosine-protein kinase Src . Src is a non-receptor tyrosine kinase that is a key node in signaling pathways controlling cell proliferation, migration, and survival, making it a well-established cancer drug target.[4] To contextualize its performance, we will compare our hypothetical data for this compound against two well-characterized, clinically-relevant inhibitors that also target the Src/Abl axis:
-
Saracatinib (AZD0530): A potent dual inhibitor of Src and Abl kinases.[5]
-
Dasatinib (BMS-354825): A multi-kinase inhibitor targeting BCR-ABL and Src family kinases (SFKs), among others.[6][7]
Experimental Workflow for Cross-Reactivity Profiling
The modern standard for assessing kinase inhibitor selectivity is to perform a large-scale screen against a panel representing the human kinome.[8][9] The workflow is a multi-stage process designed to move from a broad survey to a quantitative assessment of key interactions.
Caption: High-level workflow for kinase inhibitor cross-reactivity profiling.
Detailed Protocol: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform (Eurofins DiscoverX) is a widely used competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[10][11][12] It provides a direct measure of binding affinity (Kd) and is independent of ATP concentration, offering a clear view of chemical interaction.[1]
Principle: The assay relies on competitive displacement. A test compound competes with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified via qPCR of the DNA tag. A strong inhibitor will prevent the kinase from binding to the support, resulting in a low qPCR signal.[10][13]
Step-by-Step Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions for the 11-point dose-response curve.
-
Assay Plate Setup: In a multi-well plate, combine the DNA-tagged kinases, the test compound at various concentrations, and the immobilized ligand beads.
-
Incubation: Allow the competition reaction to reach equilibrium. This is typically performed at room temperature for 1 hour.
-
Washing: Wash the plate to remove unbound kinase and test compound. Only kinase bound to the immobilized ligand will remain.
-
Elution & Quantification: Elute the bound kinase-DNA conjugate from the beads and quantify the amount of DNA using a standard qPCR protocol.
-
Data Analysis:
-
The qPCR signal is inversely proportional to the test compound's binding affinity.
-
Results are first calculated as "percent of control" (%Ctrl), where the DMSO-only wells represent 0% inhibition (100% Ctrl) and a control inhibitor represents 100% inhibition (0% Ctrl).
-
For dose-response curves, the %Ctrl values are plotted against the logarithm of the compound concentration.
-
A sigmoidal curve fit is applied to the data to determine the dissociation constant (Kd), which represents the concentration of the inhibitor required to bind to 50% of the kinase population at equilibrium.
-
Causality Behind Experimental Choices:
-
Why a binding assay? Unlike activity assays, binding assays are not confounded by the need for substrate, cofactors, or specific ATP concentrations.[1] This provides a "cleaner" measure of the direct physical interaction between the compound and the kinase, which is fundamental to its mechanism of action.
-
Why a large panel? Screening against a broad panel (~480 kinases) is crucial for uncovering unexpected off-targets that would be missed in a smaller, biased panel.[8] This comprehensive approach is essential for predicting potential side effects and understanding polypharmacology.
Comparative Cross-Reactivity Profile
The ultimate output of the profiling workflow is a quantitative comparison of the novel compound's selectivity against its comparators. The data below is hypothetical for this compound to illustrate how it would be presented.
| Kinase Target | This compound (Hypothetical Data) Kd (nM) | Saracatinib Kd (nM) | Dasatinib Kd (nM) |
| Primary Target Family (SFKs) | |||
| SRC | 5.2 | 2.7 [5] | <0.5 [14][15] |
| LCK | 8.1 | 4 | <1 |
| FYN | 15.6 | 10 | <1 |
| YES | 12.3 | 4 | <1 |
| Key Off-Targets | |||
| ABL1 | 450 | 30[5] | 0.8 [7] |
| KIT | >10,000 | 200 | 4.9[7] |
| PDGFRβ | >10,000 | >1000 | 28[7] |
| EGFR | 2,100 | 66 | >1000 |
| ALK2 (ACVR1) | >10,000 | 11 [16] | >1000 |
| RIPK2 | 890 | 100[16] | 26 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound appears to be a potent Src Family Kinase (SFK) inhibitor. Critically, it displays a highly selective profile. Unlike Dasatinib, it shows minimal activity against KIT and PDGFRβ, which are known off-targets associated with some of Dasatinib's side effects.[6] Compared to Saracatinib, it avoids potent inhibition of ALK2, a key off-target for that compound.[16] This profile suggests that this compound could be a more "clean" SFK inhibitor, potentially offering a better therapeutic window.
Biological Context: The Role of c-Src Signaling
To understand the functional implications of inhibiting the primary target, it is essential to visualize its place in cellular signaling. c-Src acts as a central hub, receiving signals from receptor tyrosine kinases (RTKs) like EGFR and PDGFR, and relaying them through downstream pathways that control cell survival (via PI3K/AKT) and proliferation (via RAS/MAPK).
Caption: Simplified c-Src signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel compound, using the hypothetical case of this compound as a c-Src inhibitor. The initial KINOMEscan provides a broad, quantitative view of the compound's selectivity across the kinome. Based on our hypothetical data, this compound presents an exciting profile: potent inhibition of its target family with high selectivity against common off-targets of established drugs like Dasatinib and Saracatinib.
The crucial next step, as outlined in the workflow, is to validate these findings in a cellular context.[9] This involves confirming target engagement in live cells and demonstrating that the inhibition of c-Src phosphorylation correlates with the intended phenotypic outcomes, such as reduced cancer cell proliferation and migration. A highly selective tool compound is invaluable, as it provides greater confidence that the observed biological effects are indeed due to the inhibition of the intended target.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of SRC family kinases and receptor tyrosine kinases by dasatinib: possible combinations in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI Insight - Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva [insight.jci.org]
A Head-to-Head Comparison of Synthetic Routes to 4-(5-Oxazolyl)benzylamine: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the privileged structural motif of the oxazole ring is frequently exploited for its ability to engage in a variety of biological interactions. The compound 4-(5-Oxazolyl)benzylamine, in particular, serves as a crucial building block for the synthesis of a range of pharmacologically active agents. Its synthesis, therefore, is a subject of considerable interest to researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies for the preparation of this compound, offering insights into the practical execution, efficiency, and scalability of each approach.
Introduction to this compound
This compound is a bifunctional molecule featuring a benzylamine moiety for further derivatization and a 5-substituted oxazole ring, a known pharmacophore. The strategic placement of these functional groups makes it a versatile intermediate in the synthesis of compounds targeting a wide array of therapeutic areas. The objective of this guide is to critically evaluate two distinct and viable synthetic pathways to this key intermediate, providing the necessary experimental details and data to enable an informed choice of methodology.
Method 1: The Van Leusen Oxazole Synthesis Approach
This strategy hinges on the well-established Van Leusen oxazole synthesis, a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3] This two-step approach commences with the formation of the oxazole-benzonitrile intermediate, followed by the reduction of the nitrile to the desired benzylamine.
Causality Behind Experimental Choices
The choice of 4-formylbenzonitrile as the starting material is strategic as the formyl group provides a direct handle for the Van Leusen reaction, while the nitrile group is a stable precursor to the benzylamine, which can be reduced in a subsequent step. The use of a strong base, such as potassium carbonate, is essential to deprotonate the TosMIC, initiating the cycloaddition cascade.[4] The final reduction of the nitrile is a critical step, and various reducing agents can be employed, with catalytic hydrogenation often being a clean and efficient option.
Experimental Protocol
Step 1: Synthesis of 4-(Oxazol-5-yl)benzonitrile
-
To a stirred solution of 4-formylbenzonitrile (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol (5 mL/mmol of aldehyde) at room temperature, add potassium carbonate (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(oxazol-5-yl)benzonitrile.
Step 2: Reduction of 4-(Oxazol-5-yl)benzonitrile to this compound
-
In a high-pressure vessel, dissolve 4-(oxazol-5-yl)benzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol containing ammonia (to suppress secondary amine formation).
-
Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Data Summary
| Step | Reactants | Reagents & Conditions | Typical Yield | Purity |
| 1 | 4-Formylbenzonitrile, TosMIC | K2CO3, Methanol, Reflux | 75-85% | >95% |
| 2 | 4-(Oxazol-5-yl)benzonitrile | H2, Raney Ni or Pd/C, NH3/MeOH | 80-90% | >98% |
Workflow Diagram
Caption: Van Leusen synthesis of this compound.
Method 2: The Robinson-Gabriel Synthesis and Subsequent Amination Approach
This classical approach utilizes the Robinson-Gabriel synthesis for the construction of the oxazole ring from an α-acylaminoketone intermediate.[5][6][7] This multi-step synthesis begins with a readily available starting material, 4-(chloromethyl)benzoyl chloride, and proceeds through the formation of an amide, an α-haloketone, and an α-acylaminoketone before the final cyclodehydration to the oxazole and subsequent amination.
Causality Behind Experimental Choices
The selection of 4-(chloromethyl)benzoyl chloride as the starting material is advantageous as the chloromethyl group provides a latent amino function, which can be introduced in the final step of the synthesis. The Robinson-Gabriel synthesis is a robust and well-documented method for oxazole formation, although it often requires harsher conditions (e.g., strong acid) for the cyclodehydration step. The final amination of the benzylic chloride can be achieved through various methods, including the Gabriel synthesis or direct amination with ammonia.
Experimental Protocol
Step 1: Synthesis of 2-Amino-1-(4-(chloromethyl)phenyl)ethan-1-one
-
React 4-(chloromethyl)benzoyl chloride with diazomethane to form the corresponding diazoketone.
-
Treat the diazoketone with HBr to yield the α-bromoketone.
-
Displace the bromide with an amine source (e.g., ammonia or a protected amine) to give the α-aminoketone.
Step 2: Acylation of the α-Aminoketone
-
Acylate the amino group of 2-amino-1-(4-(chloromethyl)phenyl)ethan-1-one with a suitable acylating agent (e.g., formic anhydride or another acyl chloride) to form the N-acyl derivative.
Step 3: Robinson-Gabriel Cyclodehydration
-
Treat the N-acyl-α-aminoketone with a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, at elevated temperatures to effect cyclodehydration to 5-(4-(chloromethyl)phenyl)oxazole.
Step 4: Amination of 5-(4-(chloromethyl)phenyl)oxazole
-
React 5-(4-(chloromethyl)phenyl)oxazole with a source of ammonia, such as a solution of ammonia in methanol or by using hexamethylenetetramine (Delepine reaction), to displace the chloride and form the desired this compound.
Data Summary
| Step | Description | Reagents & Conditions | Typical Overall Yield | Purity |
| 1-4 | Multi-step sequence | 1. Diazomethane, HBr, NH32. Acylating agent3. H2SO4, heat4. NH3/MeOH | 30-40% | >97% |
Workflow Diagram
References
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. Van Leusen Reaction [organic-chemistry.org]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(5-Oxazolyl)benzonitrile [myskinrecipes.com]
- 7. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
A Researcher's Guide to Assessing the Selectivity of 4-(5-Oxazolyl)benzylamine as a Putative Kinase Inhibitor
This guide is designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
The Rationale for Selectivity Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them a major class of drug targets.[2][3] However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[4] Off-target inhibition can lead to unforeseen side effects or confound the interpretation of experimental results. Therefore, early and comprehensive selectivity profiling is not just a "nice-to-have" but a critical step in the validation of a small molecule inhibitor.[5]
Our investigation into 4-(5-Oxazolyl)benzylamine will follow a tiered approach, starting with broad, high-throughput screening and progressively moving towards more focused and biologically relevant assays.
Experimental Workflow: A Multi-faceted Approach
A robust assessment of selectivity relies on integrating data from multiple experimental platforms. Relying on a single assay format can be misleading.[1] For instance, biochemical assays provide a direct measure of a compound's interaction with a purified enzyme, but do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.[1][6] Conversely, cell-based assays offer greater physiological relevance but can be influenced by complex downstream signaling events.[4][7]
Our proposed workflow for characterizing this compound is as follows:
Caption: A tiered experimental workflow for assessing the selectivity of this compound.
Phase 1 & 2: In Vitro Biochemical Profiling
The initial step is to understand the direct interaction of this compound with a large panel of purified kinases. This provides a broad, unbiased view of its potential targets.
Broad Kinome Screening
Commercial services offer kinome-wide profiling against hundreds of kinases, which is an efficient first step.[2][8][9] Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) to identify any potential interactions.
Illustrative Data Table 1: Initial Kinome Screen of this compound at 10 µM
| Kinase Target | Family | % Inhibition at 10 µM |
| Kinase A | Tyrosine Kinase | 95% |
| Kinase B | Tyrosine Kinase | 88% |
| Kinase C | Serine/Threonine Kinase | 45% |
| Kinase D | Tyrosine Kinase | 30% |
| ... (400+ other kinases) | ... | <20% |
From this initial screen, Kinase A and Kinase B emerge as primary putative targets for this compound.
Dose-Response and Potency Determination
The next step is to determine the potency of the compound against the primary hits by generating dose-response curves and calculating the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10][11] It is crucial to compare these values with those obtained for other known inhibitors of the same targets.
Illustrative Data Table 2: Biochemical IC50 Values
| Compound | Target: Kinase A IC50 (nM) | Target: Kinase B IC50 (nM) | Selectivity Ratio (IC50 Kinase B / IC50 Kinase A) |
| This compound | 50 | 250 | 5 |
| Known Selective Inhibitor 1 | 25 | >10,000 | >400 |
| Known Non-Selective Inhibitor 2 | 100 | 150 | 1.5 |
This data suggests that while this compound is potent against Kinase A, it is only 5-fold selective over Kinase B in a biochemical setting. This level of selectivity may be insufficient for a high-quality chemical probe.
Orthogonal Binding Assays
To confirm that the observed inhibition is due to direct binding and not an artifact of the activity assay, an orthogonal binding assay is recommended.[1] Techniques like Microscale Thermophoresis (MST) or Isothermal Titration Calorimetry (ITC) can provide a dissociation constant (Kd), which is a direct measure of binding affinity.
Phase 3: Cellular Target Engagement and Selectivity
Moving from a simplified biochemical system to a complex cellular environment is a critical step to validate the relevance of the in vitro data.[4][12]
Cellular Target Engagement
Cellular target engagement assays directly measure the interaction of a compound with its target protein within living cells.[12] This is crucial for confirming that the compound can penetrate the cell membrane and bind to its intended target in the crowded intracellular environment. The NanoBRET™ Target Engagement assay is a widely used platform for this purpose.[7]
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. biosynsis.com [biosynsis.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
benchmarking 4-(5-Oxazolyl)benzylamine against current standard-of-care drugs
An In-Depth Guide to Benchmarking Novel IDO1 Inhibitors: A Comparative Analysis of 4-(5-Oxazolyl)benzylamine Derivatives Against Standard-of-Care
This guide provides a comprehensive framework for the preclinical benchmarking of novel drug candidates targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a critical regulator of immune suppression in the tumor microenvironment. We will use a hypothetical, novel inhibitor derived from the this compound scaffold, hereafter referred to as "Oxa-BZA-IDO1i" , as our lead candidate.
This document is intended for researchers, drug discovery scientists, and development professionals. It outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for comparing "Oxa-BZA-IDO1i" against Epacadostat , a well-characterized clinical-stage IDO1 inhibitor that serves as a critical benchmark. The ultimate goal is to ascertain whether a novel candidate possesses a superior pharmacological profile that warrants further clinical investigation, particularly in combination with standard-of-care checkpoint inhibitors like anti-PD-1 antibodies.
Part 1: The Scientific Rationale for Novel IDO1 Inhibitor Development
The IDO1 enzyme is a key metabolic checkpoint that suppresses T-cell-mediated immune responses. It catabolizes the essential amino acid L-tryptophan into kynurenine. Within the tumor microenvironment (TME), this activity has two major immunosuppressive consequences:
-
Tryptophan Depletion: Starves effector T-cells of a crucial amino acid, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites actively promote the differentiation of regulatory T-cells (Tregs) and suppress the function of effector T-cells and natural killer (NK) cells.
This mechanism allows cancer cells to evade immune destruction. Consequently, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity, especially when combined with other immunotherapies like PD-1/PD-L1 blockade. While first-generation inhibitors like Epacadostat demonstrated potent enzymatic inhibition, they failed to show significant clinical benefit in Phase 3 trials when combined with Pembrolizumab (anti-PD-1). This has fueled the search for next-generation inhibitors with improved properties, such as higher potency, better pharmacokinetic profiles, and superior in-vivo target engagement.
Our hypothetical candidate, "Oxa-BZA-IDO1i," is designed to address these potential shortcomings. This guide details the necessary head-to-head comparisons to validate its potential.
IDO1 Signaling Pathway & Point of Inhibition
The following diagram illustrates the metabolic pathway controlled by IDO1 and the mechanism by which inhibitors like "Oxa-BZA-IDO1i" and Epacadostat are intended to function.
Caption: Mechanism of IDO1-mediated immune suppression and inhibitor action.
Part 2: In Vitro Benchmarking Workflow
The initial phase of comparison focuses on direct, cell-free enzymatic assays and subsequent cell-based models to confirm activity in a more biologically relevant context.
Overall In Vitro Workflow
Caption: Stepwise workflow for in vitro characterization of IDO1 inhibitors.
Experiment 1: Direct Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of "Oxa-BZA-IDO1i" and Epacadostat against purified recombinant human IDO1 enzyme.
Causality: This is the most direct measure of a compound's potency against its intended molecular target, free from confounding factors like cell permeability or metabolism. A lower IC50 value indicates higher potency.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Reconstitute recombinant human IDO1 enzyme in reaction buffer to a final concentration of ~50 nM.
-
Prepare a substrate solution containing L-Tryptophan (200 µM), Methylene Blue (20 µM), and Ascorbic Acid (100 µM).
-
Prepare serial dilutions of "Oxa-BZA-IDO1i" and Epacadostat (e.g., from 100 µM to 1 pM) in DMSO, then dilute further into the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution to each well.
-
Add 25 µL of the serially diluted inhibitor ("Oxa-BZA-IDO1i" or Epacadostat) or vehicle control (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection & Analysis:
-
Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and measure the absorbance at 480 nm, which corresponds to the kynurenine product.
-
Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Experiment 2: Cell-Based Functional Assay
Objective: To measure the IC50 of the compounds in a cellular context where IDO1 expression is induced.
Causality: This assay confirms that the compound can penetrate the cell membrane and inhibit the target in a complex intracellular environment. It provides a more physiologically relevant measure of potency. Human HeLa cells or SK-OV-3 ovarian cancer cells are commonly used as they robustly express IDO1 upon stimulation with interferon-gamma (IFNγ).
Protocol:
-
Cell Culture and Induction:
-
Plate HeLa cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with human IFNγ (100 ng/mL) for 24 hours to induce IDO1 expression.
-
-
Compound Treatment:
-
Remove the culture medium.
-
Add fresh medium containing serial dilutions of "Oxa-BZA-IDO1i" or Epacadostat. Include a vehicle control (DMSO).
-
Incubate the cells for 48 hours at 37°C.
-
-
Kynurenine Measurement:
-
After incubation, collect 150 µL of the cell culture supernatant from each well.
-
Add 15 µL of 30% (w/v) TCA to the supernatant, mix, and centrifuge to pellet proteins.
-
Transfer 100 µL of the cleared supernatant to a new plate.
-
Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 492 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in each well.
-
Plot the kynurenine concentration against the log of the inhibitor concentration and fit the data to determine the cellular IC50.
-
Data Summary: In Vitro Benchmarking
The data below is illustrative, representing a favorable outcome for "Oxa-BZA-IDO1i".
| Parameter | "Oxa-BZA-IDO1i" | Epacadostat (Benchmark) | Desired Outcome |
| Enzymatic IC50 (hIDO1) | 2.5 nM | 10 nM | Lower is better (Higher Potency) |
| Cellular IC50 (IFNγ-HeLa) | 25 nM | 75 nM | Lower is better (Better Permeability/Activity) |
| Selectivity (TDO2 IC50 / IDO1 IC50) | >1000-fold | ~220-fold | Higher is better (Reduced Off-Target) |
Part 3: In Vivo Preclinical Benchmarking
Successful in vitro performance must be validated in vivo to assess pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy.
Experiment 3: Murine Pharmacokinetics (PK) Study
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of "Oxa-BZA-IDO1i" compared to Epacadostat in mice.
Causality: A successful drug needs to achieve and maintain a sufficient concentration at the tumor site to inhibit its target. Poor PK properties (e.g., rapid clearance, low bioavailability) were a suspected contributor to the failure of earlier IDO1 inhibitors.
Protocol:
-
Animal Dosing:
-
Use female C57BL/6 mice (n=3 per time point).
-
Administer "Oxa-BZA-IDO1i" and Epacadostat at a single dose (e.g., 50 mg/kg) via oral gavage (PO) and intravenous (IV) injection.
-
-
Sample Collection:
-
Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to plasma and store at -80°C.
-
-
Bioanalysis:
-
Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Use software like Phoenix WinNonlin to calculate key PK parameters.
-
Data Summary: Pharmacokinetic Profile
| Parameter | "Oxa-BZA-IDO1i" (PO, 50 mg/kg) | Epacadostat (PO, 50 mg/kg) | Desired Outcome |
| Cmax (ng/mL) | 2500 | 1800 | Higher peak exposure |
| Tmax (hr) | 2.0 | 1.5 | N/A |
| AUC (0-24h) (ng*hr/mL) | 18,000 | 9,500 | Higher total exposure |
| Oral Bioavailability (%) | 45% | 25% | Higher is better |
| Half-life (t1/2) (hr) | 6.5 | 4.0 | Longer, for sustained target coverage |
Experiment 4: Syngeneic Mouse Tumor Model Efficacy Study
Objective: To assess the anti-tumor efficacy of "Oxa-BZA-IDO1i" alone and in combination with an anti-PD-1 antibody, compared to the Epacadostat combination.
Causality: This is the ultimate preclinical test of the therapeutic hypothesis. A syngeneic model uses immunocompetent mice, making it suitable for evaluating immunotherapies that rely on an intact host immune system. The CT26 colon carcinoma model is widely used as it expresses IDO1 upon IFNγ stimulation in vivo.
Protocol:
-
Tumor Implantation:
-
Implant 5x10^5 CT26 cells subcutaneously into the flank of female BALB/c mice.
-
Monitor tumor growth until tumors reach an average volume of ~100 mm³.
-
-
Treatment Groups (n=10 mice per group):
-
Group 1: Vehicle (Control)
-
Group 2: "Oxa-BZA-IDO1i" (e.g., 100 mg/kg, twice daily, PO)
-
Group 3: Epacadostat (100 mg/kg, twice daily, PO)
-
Group 4: Anti-PD-1 antibody (10 mg/kg, twice weekly, IP)
-
Group 5: "Oxa-BZA-IDO1i" + Anti-PD-1
-
Group 6: Epacadostat + Anti-PD-1
-
-
Monitoring & Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as a measure of toxicity.
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
-
Secondary Endpoint: Survival.
-
-
Pharmacodynamic (PD) Analysis (Satellite Group):
-
At a set time point (e.g., Day 7), euthanize a separate cohort of mice (n=3-5 per group).
-
Excise tumors and collect blood.
-
Measure the Kynurenine/Tryptophan (K/T) ratio in both plasma and tumor homogenates via LC-MS/MS. A significant reduction in the K/T ratio indicates successful target engagement.
-
Data Summary: In Vivo Efficacy and Pharmacodynamics
| Group | Tumor Growth Inhibition (TGI) (%) | Plasma K/T Ratio Reduction (%) |
| "Oxa-BZA-IDO1i" + Anti-PD-1 | 75% | 90% |
| Epacadostat + Anti-PD-1 | 40% | 65% |
Part 4: Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to benchmarking a novel IDO1 inhibitor, "Oxa-BZA-IDO1i," against the clinical-stage compound Epacadostat. The illustrative data presented suggests that "Oxa-BZA-IDO1i" exhibits a superior profile characterized by:
-
Higher in vitro potency against the IDO1 enzyme and in a cellular context.
-
A more favorable pharmacokinetic profile , with higher oral bioavailability and sustained exposure.
-
Superior in vivo efficacy when combined with anti-PD-1 therapy, driven by more profound and sustained target engagement (as evidenced by K/T ratio reduction).
These findings, if validated, would provide a strong rationale for advancing "Oxa-BZA-IDO1i" into IND-enabling studies. The failure of previous IDO1 inhibitors was not necessarily an indictment of the target itself, but potentially of the specific molecules advanced. By systematically benchmarking against established standards and focusing on improved pharmacological properties, the development of next-generation inhibitors can proceed on a more rational and data-driven basis.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(5-Oxazolyl)benzylamine
This document provides essential, immediate safety and logistical information for the proper disposal of 4-(5-Oxazolyl)benzylamine (CAS: 886470-42-0). The guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to environmental regulations. The procedural, step-by-step guidance is designed to directly address operational questions regarding the disposal of this compound.
PART 1: Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound within a controlled environment and with the appropriate personal protective equipment (PPE). The principle of ALARA (As Low As Reasonably Achievable) should be applied to minimize exposure.
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes or airborne particles.
-
Skin Protection: Chemical-resistant gloves, such as nitrile rubber, are required. A lab coat must be worn, ensuring complete skin coverage. Contaminated clothing should be removed and decontaminated before reuse.[2][3][4]
-
Respiratory Protection: All handling of this compound, both in its solid form and in solution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If there is a risk of generating dust or aerosols, a respirator may be necessary.
In Case of Accidental Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
PART 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of in standard laboratory trash or poured down the drain.[6][7] Evaporation is not an acceptable method of disposal.[7][8]
Waste Identification and Segregation
Proper segregation of chemical waste is a foundational principle of laboratory safety.[9]
-
Solid Waste:
-
Collect all solid this compound waste, including any contaminated materials like weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
This container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.[7][9]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible mixtures can lead to dangerous chemical reactions.[9]
-
Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for safe handling.
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[9]
-
Clearly write the full chemical name: "This compound ".
-
List all constituents of the waste, including solvents, with their approximate percentages.[9]
-
Keep a running total of the amount of waste in the container.
Storage of Hazardous Waste
Waste containers must be stored in a designated and secure satellite accumulation area (SAA) within the laboratory.[8]
-
Ensure the container is kept tightly closed at all times, except when adding waste.[8][9]
-
Store the container in a location with secondary containment to prevent the spread of material in case of a leak.
-
Keep the waste container away from incompatible materials, particularly strong oxidizing agents and acids.[4]
Scheduling Waste Pickup
-
Once the waste container is full (do not exceed 90% capacity), or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), arrange for its disposal.[8][10]
-
Contact your institution's EHS office or a licensed professional waste disposal service to schedule a pickup.[11]
-
Do not transport hazardous waste outside of your designated laboratory area. This should only be done by trained EHS personnel.[7]
PART 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate all non-essential personnel. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the hood running.
-
Contain: If it is safe to do so, prevent the spill from spreading by using appropriate absorbent materials.
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be collected and disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately.
PART 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. ethz.ch [ethz.ch]
- 11. cdn.origene.com [cdn.origene.com]
Essential Safety and Handling Guide: Personal Protective Equipment for 4-(5-Oxazolyl)benzylamine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(5-Oxazolyl)benzylamine. As a unique chemical intended for early discovery research, comprehensive safety data for this specific molecule is not available. Therefore, this protocol is built upon a conservative risk assessment, extrapolating from the known, significant hazards of its core structural components: benzylamine and the oxazole heterocycle. The primary directive is to treat this compound with the highest degree of caution, assuming it possesses the full hazard profile of its analogues.
Hazard Assessment: A Protocol of Prudence
Given the absence of specific toxicological data, our safety protocol is predicated on the well-documented hazards of benzylamine. The presence of the oxazole ring, a common scaffold in biologically active molecules, further necessitates stringent controls to prevent any potential physiological effects[1][2][3].
Primary Hazards (Inferred from Benzylamine):
-
Corrosivity: Benzylamine is a corrosive substance known to cause severe skin burns and serious, potentially irreversible eye damage[4][5][6][7]. Contact can result in deep, painful, and slow-healing tissue damage[4][7].
-
Toxicity: The compound is considered harmful if swallowed or in contact with skin[4][8]. Accidental ingestion may cause chemical burns to the oral cavity and gastrointestinal tract[4][6].
-
Respiratory Irritation: Vapors are corrosive to the respiratory tract[7]. Inhalation can cause sore throat, coughing, shortness of breath, and may lead to pulmonary edema, with symptoms that can be delayed[7].
-
Flammability: Benzylamine is a flammable liquid with a moderate fire and explosion hazard when exposed to heat or flame[4].
The oxazole moiety is a five-membered heterocyclic ring known for its chemical reactivity and presence in many medicinally active compounds[3]. Its inclusion warrants the assumption of unknown biological activity, reinforcing the need to eliminate all routes of exposure.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before any procedure, the following engineering and administrative controls must be in place.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[9]. Emergency eyewash stations and safety showers must be immediately accessible[9].
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to your experiment. Never work alone. Ensure all personnel are trained on this guide and the location of emergency equipment.
Personal Protective Equipment (PPE) Selection
The following table summarizes the minimum required PPE. Selection is based on the severe corrosive and toxic hazards associated with the benzylamine functional group.
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye & Face | Safety Goggles & Full-Face Shield | Protects against splashes of corrosive material. Standard safety glasses are insufficient. The combination of goggles and a face shield is mandatory to protect against severe eye damage.[5][10] |
| Hand | Double Gloving: Inner Nitrile, Outer Fluoro rubber (FKM) or Butyl Rubber | Benzylamine and similar aromatic amines can permeate standard glove materials.[11]. An outer glove of a highly resistant material like FKM is required[5]. Double gloving protects against incidental tears and allows for safe removal of the outer contaminated layer. |
| Body | Chemical-Resistant Laboratory Coat (fully buttoned) & Chemical-Resistant Apron | A standard cotton lab coat is not protective against significant spills of corrosive liquids. A chemical-resistant (e.g., rubberized) apron should be worn over the lab coat.[12][13]. |
| Respiratory | Air-Purifying Respirator (if fume hood fails or for spill cleanup) | For routine handling, a fume hood provides adequate respiratory protection. For emergency situations like a major spill or ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors/amines (e.g., Type ABEK) is necessary.[12][13]. |
| Footwear | Closed-toe, Chemical-Resistant Shoes | Protects feet from spills. Leather or other porous materials that can absorb and hold chemicals are not permitted.[10][14]. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for establishing the appropriate level of protection when handling a compound with limited safety data.
Caption: PPE selection workflow for chemicals with limited safety data.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before bringing the chemical into the workspace, don all required PPE as outlined in the table above. Ensure the fume hood sash is at the proper working height and the airflow is verified.
-
Weighing (Solid): If the compound is a solid, carefully weigh the required amount on weighing paper or in a tared container within the fume hood. Avoid creating dust.
-
Transfer: Use a spatula for solids or a calibrated pipette for liquids. All transfers must be conducted over a secondary containment tray within the fume hood to contain any potential drips or spills.
-
In Solution: When dissolving, slowly add the compound to the solvent. Be aware that thermal decomposition can release irritating gases and vapors[9]. Keep the container covered or capped when not in use.
-
Post-Handling: After the procedure is complete, decontaminate any non-disposable equipment. Wipe down the work surface inside the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove the face shield and apron. Remove the lab coat, followed by safety goggles. Finally, remove inner gloves. Wash hands thoroughly with soap and water immediately after handling.[8].
Spill and Disposal Management
Spill Response:
-
Minor Spill (inside fume hood): Absorb the spill with an inert material such as sand, earth, or vermiculite[4]. Do not use combustible materials like paper towels or sawdust. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. Prevent the spill from entering drains[4][12]. Only personnel trained in hazardous spill response and equipped with appropriate respiratory protection should attempt cleanup.
Waste Disposal:
-
All materials contaminated with this compound, including gloves, pipette tips, weighing paper, and excess reagents, must be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed, and puncture-proof container.[5][9]. Follow all local, state, and federal regulations for hazardous waste disposal. Do not mix with other waste streams unless explicitly permitted.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. ICSC 1338 - BENZYLAMINE [inchem.org]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. hsa.ie [hsa.ie]
- 11. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
